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  • Product: 4-Bromo-2,5-difluorobenzoic acid
  • CAS: 28314-82-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4-Bromo-2,5-difluorobenzoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-2,5-difluorobenzoic acid, identified by the CAS number 28314-82-1 , is a halogenated aromatic carboxylic acid that has emerged as a critica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-difluorobenzoic acid, identified by the CAS number 28314-82-1 , is a halogenated aromatic carboxylic acid that has emerged as a critical intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its unique substitution pattern provides a versatile scaffold for medicinal chemists, enabling the construction of complex molecular architectures with desirable pharmacological properties. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of 4-bromo-2,5-difluorobenzoic acid, with a particular focus on its role in the development of GPR119 agonists for metabolic disorders and NaV1.7 inhibitors for pain management. Detailed experimental protocols and safety information are also provided to support researchers in their laboratory work.

Physicochemical Properties

4-Bromo-2,5-difluorobenzoic acid is a white to pale yellow solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 28314-82-1[2][3][4][5][6][7][8]
Molecular Formula C₇H₃BrF₂O₂[5][9][10]
Molecular Weight 237.00 g/mol [5]
IUPAC Name 4-bromo-2,5-difluorobenzoic acid[2]
Appearance White to off-white or pale yellow solid[5]
Purity Typically ≥97%[7][8]
InChI Key YWZSTHLOAZTDFJ-UHFFFAOYSA-N[2]
Storage Temperature Room Temperature

Synthesis and Spectroscopic Data

The most common laboratory synthesis of 4-bromo-2,5-difluorobenzoic acid involves the monolithiation of 1,4-dibromo-2,5-difluorobenzene with n-butyllithium at low temperatures, followed by quenching the resulting aryllithium intermediate with solid carbon dioxide (dry ice).[4][6][11]

Experimental Protocol: Synthesis of 4-Bromo-2,5-difluorobenzoic acid [4][6][11]

  • Reaction Setup: A solution of 1,4-dibromo-2,5-difluorobenzene (10.22 g, 0.038 mol) in anhydrous diethyl ether (90 ml) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78°C using a dry ice/acetone bath.

  • Lithiation: Freshly titrated n-butyllithium (1.39 M in hexanes, 27.0 ml) is added dropwise to the stirred solution over approximately 30 minutes, maintaining the temperature at -78°C. The resulting yellow solution is stirred at this temperature for an additional 2 hours, during which a yellow suspension may form.

  • Carboxylation: Several small pellets of dry ice (approximately 10) are carefully added to the reaction mixture. The cooling bath is then removed, and the mixture is allowed to warm slowly to room temperature, permitting the excess carbon dioxide to degas.

  • Work-up and Extraction: The resulting suspension is acidified with a 1 M aqueous solution of hydrochloric acid (500 ml). The product is then extracted with diethyl ether (5 x 200 ml). The combined organic extracts are washed with water (4 x 100 ml).

  • Purification: The product is extracted from the ether solution into a saturated aqueous solution of sodium bicarbonate (3 x 200 ml). The combined aqueous extracts are washed with methylene chloride (3 x 100 ml) to remove any non-acidic impurities.

  • Isolation: The aqueous layer is re-acidified with concentrated hydrochloric acid, and the precipitated product is extracted with diethyl ether (3 x 200 ml). The combined organic extracts are washed with water (2 x 200 ml) and dried over anhydrous magnesium sulfate.

  • Final Product: The solvent is removed under reduced pressure to yield 4-bromo-2,5-difluorobenzoic acid as a pale yellow solid.

Spectroscopic Data:

While specific spectral data was not provided in the search results, researchers can confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development

4-Bromo-2,5-difluorobenzoic acid is a valuable building block for the synthesis of various pharmaceutical agents.[1] Its utility stems from the presence of multiple reactive sites: the carboxylic acid group, which can undergo standard transformations (e.g., amide bond formation), and the bromo- and fluoro-substituted aromatic ring, which allows for various cross-coupling reactions.

Intermediate in the Synthesis of GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and other metabolic disorders.[2][12][13] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to enhanced glucose-stimulated insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][13] 4-Bromo-2,5-difluorobenzoic acid serves as a key starting material for the synthesis of potent GPR119 agonists.

GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit.[2] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which ultimately promotes the exocytosis of insulin and GLP-1 containing vesicles.[2]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Agonist GPR119 Agonist Agonist->GPR119 binds Gs->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Vesicles Insulin/GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin/GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 signaling cascade upon agonist binding.

Precursor for NaV1.7 Inhibitors

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[14][15] It is predominantly expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of pain signals.[16] Therefore, selective inhibitors of NaV1.7 are being actively pursued as novel non-opioid analgesics. 4-Bromo-2,5-difluorobenzoic acid is utilized in the synthesis of various classes of NaV1.7 inhibitors.

NaV1.7 Signaling Pathway in Nociception

In nociceptive neurons, NaV1.7 acts as a threshold channel, amplifying small subthreshold depolarizations to initiate an action potential.[16] Upon a noxious stimulus, the neuron depolarizes, leading to the opening of NaV1.7 channels and a rapid influx of sodium ions. This influx further depolarizes the membrane, triggering the opening of other voltage-gated sodium channels and the generation of an action potential. The action potential then propagates along the sensory neuron to the central nervous system, where the sensation of pain is perceived.[16]

NaV17_Pain_Signaling Stimulus Noxious Stimulus Depolarization Subthreshold Depolarization Stimulus->Depolarization NaV17 NaV1.7 Channel Activation Depolarization->NaV17 Na_Influx Na+ Influx NaV17->Na_Influx AP_Generation Action Potential Generation Na_Influx->AP_Generation further depolarization AP_Propagation Action Potential Propagation AP_Generation->AP_Propagation CNS Signal to CNS (Pain Perception) AP_Propagation->CNS Inhibitor NaV1.7 Inhibitor Inhibitor->NaV17 blocks

Caption: Role of NaV1.7 in the pain signaling pathway.

Safety and Handling

4-Bromo-2,5-difluorobenzoic acid is classified as a warning-level hazardous substance.[2] It is harmful if swallowed and causes skin and serious eye irritation.[3][7] It may also cause respiratory irritation.[3][7]

Hazard and Precautionary Statements: [2][9]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

    • Response: P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P319 (Get medical help if you feel unwell), P321 (Specific treatment), P332+P317 (If skin irritation occurs: Get medical help), P362+P364 (Take off contaminated clothing and wash it before reuse).

    • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

First Aid Measures: [9]

  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

  • Following skin contact: Wash with plenty of water.

  • Following eye contact: Rinse cautiously with water for several minutes.

  • If swallowed: Rinse mouth. Get medical help.

Conclusion

4-Bromo-2,5-difluorobenzoic acid is a versatile and valuable building block in medicinal chemistry. Its utility in the synthesis of promising drug candidates, such as GPR119 agonists and NaV1.7 inhibitors, underscores its importance in the ongoing search for new therapies for metabolic diseases and pain. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety, serving as a valuable resource for researchers in the field of drug discovery and development.

References

Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-Bromo-2,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-2,5-difluorobenzoic acid, a key intermediate in the synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-2,5-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical agents. This document compiles available data on its fundamental physicochemical characteristics and outlines a detailed experimental protocol for its synthesis.

Core Physical Properties

4-Bromo-2,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid. Its physical state is typically a white to off-white or pale yellow solid.[1][2] The core physical and chemical identifiers for this compound are summarized in the table below.

PropertyValue
CAS Number 28314-82-1
Molecular Formula C₇H₃BrF₂O₂
Molecular Weight 237.00 g/mol
Melting Point 163-164 °C
Boiling Point 285.0 ± 40.0 °C at 760 mmHg
Density Data not available
Solubility Data not available
pKa Data not available

Experimental Protocols

While specific experimental protocols for the determination of the density, solubility, and pKa of 4-Bromo-2,5-difluorobenzoic acid are not detailed in the available literature, a robust method for its synthesis has been documented.

Synthesis of 4-Bromo-2,5-difluorobenzoic Acid from 1,4-Dibromo-2,5-difluorobenzene

This protocol details the synthesis of 4-Bromo-2,5-difluorobenzoic acid via the lithiation of 1,4-dibromo-2,5-difluorobenzene followed by carboxylation with dry ice.[1]

Materials:

  • 1,4-dibromo-2,5-difluorobenzene (10.22 g, 0.038 mol)

  • n-butyl lithium (27.0 ml, 1.39 M in hexanes)

  • Diethyl ether (90 ml)

  • Dry ice (several pellets, ~10)

  • 1 M aqueous solution of hydrochloric acid (500 ml)

  • Saturated aqueous solution of sodium bicarbonate (3 x 200 ml)

  • Methylene chloride (3 x 100 ml)

  • Magnesium sulfate

Procedure:

  • A solution of 1,4-dibromo-2,5-difluorobenzene in diethyl ether is prepared in a flask and cooled to -78°C.

  • Freshly titrated n-butyl lithium in hexanes is slowly added to the cooled solution over approximately 30 minutes.

  • The resulting yellow solution is stirred at -78°C for 2 hours, during which a yellow suspension forms.

  • Several pellets of dry ice are added to the suspension.

  • The reaction mixture is allowed to warm slowly to room temperature, permitting degassing (approximately 40 minutes).

  • The resulting suspension is acidified with a 1 M aqueous solution of hydrochloric acid.

  • The product is extracted with diethyl ether (5 x 200 ml).

  • The combined organic extracts are washed with water (4 x 100 ml) and filtered.

  • The ether solution is concentrated under reduced pressure to approximately 200 ml.

  • The product is then extracted into a saturated aqueous solution of sodium bicarbonate.

  • The combined aqueous extracts are washed with methylene chloride.

  • The aqueous layer is acidified with hydrochloric acid.

  • The product is extracted with diethyl ether.

  • The combined organic extracts are washed with water and dried over magnesium sulfate.

  • The solvent is removed under reduced pressure to yield 4-Bromo-2,5-difluorobenzoic acid as a pale yellow solid.[1]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-Bromo-2,5-difluorobenzoic acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_product Final Product Reactant1 1,4-Dibromo-2,5-difluorobenzene Step1 Lithiation at -78°C Reactant1->Step1 Reactant2 n-Butyllithium Reactant2->Step1 Reactant3 Dry Ice (CO2) Step2 Carboxylation Reactant3->Step2 Step1->Step2 Step3 Acidification (HCl) Step2->Step3 Step4 Extraction & Purification Step3->Step4 Product 4-Bromo-2,5-difluorobenzoic Acid Step4->Product

Caption: Synthesis of 4-Bromo-2,5-difluorobenzoic acid.

References

Foundational

An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-Bromo-2,5-difluorobenzoic acid, a key building block in medicinal chemistry. This document detai...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,5-difluorobenzoic acid, a key building block in medicinal chemistry. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis, and explores its applications in the development of novel therapeutics targeting a range of signaling pathways.

Core Compound Data

4-Bromo-2,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid. Its unique substitution pattern makes it a valuable intermediate for introducing bromine and fluorine moieties into more complex molecules, a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.

Table 1: Physicochemical Properties of 4-Bromo-2,5-difluorobenzoic Acid

PropertyValueReference
Molecular Weight 237.00 g/mol [1]
Molecular Formula C₇H₃BrF₂O₂[1][2]
CAS Number 28314-82-1[3][4]
Appearance White to off-white or yellow solid[1][4]
Purity ≥97%[4][5]
IUPAC Name 4-bromo-2,5-difluorobenzoic acid[4]
InChI Key YWZSTHLOAZTDFJ-UHFFFAOYSA-N[4]
Solubility Slightly soluble in hot water, soluble in ethanol and diethyl ether.
Storage Temperature Room Temperature[4]

Synthesis and Experimental Protocols

The synthesis of 4-Bromo-2,5-difluorobenzoic acid is most commonly achieved through the monolithiation of 1,4-dibromo-2,5-difluorobenzene followed by carboxylation with carbon dioxide (dry ice).[6]

Experimental Protocol: Synthesis of 4-Bromo-2,5-difluorobenzoic Acid[7]

Materials:

  • 1,4-dibromo-2,5-difluorobenzene

  • n-butyllithium (n-BuLi) in hexanes

  • Diethyl ether (anhydrous)

  • Dry ice (solid carbon dioxide)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Methylene chloride (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed under an inert atmosphere (Argon or Nitrogen).

  • Initial Solution: To the flask, add 1,4-dibromo-2,5-difluorobenzene (10.22 g, 0.038 mol) and anhydrous diethyl ether (90 ml).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add freshly titrated n-butyllithium (27.0 ml, 1.39 M in hexanes) dropwise to the cooled solution over approximately 30 minutes, maintaining the temperature at -78°C. The solution will turn yellow.

  • Lithiation: Stir the resulting yellow suspension at -78°C for 2 hours.

  • Carboxylation: Carefully add several small pellets of dry ice to the suspension.

  • Warming: Allow the reaction mixture to slowly warm to room temperature as it degasses (approximately 40 minutes).

  • Acidification: Acidify the resulting suspension with a 1 M aqueous solution of hydrochloric acid (500 ml).

  • Extraction: Extract the product with diethyl ether (5 x 200 ml).

  • Washing (Organic Phase): Wash the combined organic extracts with water (4 x 100 ml).

  • Extraction into Bicarbonate: Concentrate the ether solution to approximately 200 ml under reduced pressure. Extract the product into a saturated aqueous solution of sodium bicarbonate (3 x 200 ml).

  • Washing (Aqueous Phase): Wash the combined aqueous extracts with methylene chloride (3 x 100 ml).

  • Re-acidification and Extraction: Acidify the aqueous phase with hydrochloric acid and extract the product with diethyl ether (3 x 200 ml).

  • Final Washing and Drying: Wash the combined organic extracts with water (2 x 200 ml) and dry over magnesium sulfate.

  • Isolation: Concentrate the solution under reduced pressure to yield 4-Bromo-2,5-difluorobenzoic acid as a pale yellow solid.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product 1,4-Dibromo-2,5-difluorobenzene 1,4-Dibromo-2,5-difluorobenzene Lithiation Lithiation 1,4-Dibromo-2,5-difluorobenzene->Lithiation Diethyl Ether, -78°C n-BuLi n-BuLi n-BuLi->Lithiation Dry Ice (CO2) Dry Ice (CO2) Carboxylation Carboxylation Dry Ice (CO2)->Carboxylation Lithiation->Carboxylation Acidification Acidification Carboxylation->Acidification Extraction Extraction Acidification->Extraction Purification Purification Extraction->Purification 4-Bromo-2,5-difluorobenzoic acid 4-Bromo-2,5-difluorobenzoic acid Purification->4-Bromo-2,5-difluorobenzoic acid

Synthesis workflow for 4-Bromo-2,5-difluorobenzoic acid.

Applications in Drug Development

4-Bromo-2,5-difluorobenzoic acid is a versatile intermediate used in the synthesis of various pharmaceutical agents.[7] Its applications span several therapeutic areas, primarily due to its utility in constructing molecules that target key signaling pathways.

Intermediate in the Synthesis of GPR119 Agonists

4-Bromo-2,5-difluorobenzoic acid is a precursor for the synthesis of G protein-coupled receptor 119 (GPR119) agonists.[8] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a promising target for the treatment of type 2 diabetes and other metabolic disorders.[9]

GPR119 Signaling Pathway:

Activation of GPR119 by an agonist initiates a downstream signaling cascade mediated by the Gαs protein subunit.[9] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn potentiates glucose-stimulated insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[7][9]

GPR119_Signaling GPR119 Agonist GPR119 Agonist GPR119 GPR119 GPR119 Agonist->GPR119 Binds to Galpha_s Galpha_s GPR119->Galpha_s Activates Adenylyl Cyclase Adenylyl Cyclase Galpha_s->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Insulin Secretion Insulin Secretion PKA->Insulin Secretion Potentiates GLP-1 Release GLP-1 Release PKA->GLP-1 Release Promotes

GPR119 signaling pathway upon agonist binding.
Precursor for Selective NaV1.7 Inhibitors

This benzoic acid derivative is also utilized in the synthesis of selective inhibitors of the voltage-gated sodium channel NaV1.7.[8] NaV1.7 is a key player in pain signaling pathways, and its genetic loss-of-function in humans leads to a congenital inability to experience pain.[10][11] This makes it a highly sought-after target for the development of novel analgesics.

NaV1.7 Signaling in Nociception:

NaV1.7 channels are highly expressed in peripheral nociceptive sensory neurons.[10] They have a crucial role in setting the threshold for action potential firing in response to painful stimuli.[11] Inhibition of NaV1.7 raises this threshold, thereby reducing the transmission of pain signals from the periphery to the central nervous system.[11]

NaV17_Signaling Painful Stimulus Painful Stimulus Nociceptor Nociceptor Painful Stimulus->Nociceptor NaV1.7 Channel NaV1.7 Channel Nociceptor->NaV1.7 Channel Depolarizes Action Potential Action Potential NaV1.7 Channel->Action Potential Initiates Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS Transmits NaV1.7 Inhibitor NaV1.7 Inhibitor NaV1.7 Inhibitor->NaV1.7 Channel Blocks

Role of NaV1.7 in pain signal transmission.
Building Block for METTL3 Inhibitors and Dopaminergic Stabilizers

Recent research has highlighted the use of 4-Bromo-2,5-difluorobenzoic acid in the development of selective inhibitors for METTL3 (Methyltransferase-like 3), an RNA methyltransferase implicated in various cancers.[12] METTL3 is a key component of the m⁶A writer complex and its dysregulation can impact multiple signaling pathways, including JAK/STAT, PI3K/AKT/mTOR, and Wnt/β-catenin.[12][13]

Furthermore, derivatives of 4-Bromo-2,5-difluorobenzoic acid have shown potential as dopaminergic stabilizers.[14] These compounds can modulate dopamine neurotransmission, a critical process in several neurological and psychiatric disorders. The therapeutic effects of some mood stabilizers are linked to their ability to modulate the Akt/GSK3 signaling pathway downstream of dopamine D2 receptors.[15]

METTL3_Dopamine_Pathways cluster_mettl3 METTL3 Inhibition cluster_dopamine Dopaminergic Stabilization METTL3 Inhibitor METTL3 Inhibitor METTL3 METTL3 METTL3 Inhibitor->METTL3 Inhibits mRNA m6A mRNA m6A METTL3->mRNA m6A Catalyzes Cancer Pathways JAK/STAT, PI3K/AKT, Wnt/β-catenin mRNA m6A->Cancer Pathways Regulates Dopaminergic Stabilizer Dopaminergic Stabilizer Dopamine D2 Receptor Dopamine D2 Receptor Dopaminergic Stabilizer->Dopamine D2 Receptor Modulates Akt/GSK3 Pathway Akt/GSK3 Pathway Dopamine D2 Receptor->Akt/GSK3 Pathway Regulates Neuronal Function Neuronal Function Akt/GSK3 Pathway->Neuronal Function Impacts

Targeted signaling pathways for derivatives.

Safety and Handling

4-Bromo-2,5-difluorobenzoic acid is a chemical that requires careful handling in a laboratory setting.

Table 2: Hazard and Safety Information

CategoryInformationReference
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4][5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Work in a well-ventilated area or use a fume hood.[16]
First Aid Measures Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Inhalation: Move to fresh air.[16]

Conclusion

4-Bromo-2,5-difluorobenzoic acid is a valuable and versatile building block in modern medicinal chemistry. Its utility in the synthesis of compounds targeting critical signaling pathways in metabolic diseases, pain, oncology, and neurology underscores its importance for researchers and professionals in drug discovery and development. The synthetic protocols and pathway information provided in this guide serve as a foundational resource for the continued exploration and application of this important chemical intermediate.

References

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties of 4-bromo-2,5-difluorobenzoic acid, with a central focus on its me...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-bromo-2,5-difluorobenzoic acid, with a central focus on its melting point. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making a thorough understanding of its characteristics essential for drug development and quality control. This document outlines the experimental protocol for melting point determination and presents data for structurally related compounds to provide a comparative context.

Physicochemical Data: Melting Point

While the exact melting point for 4-bromo-2,5-difluorobenzoic acid is not consistently reported in publicly available literature, the melting points of structurally analogous compounds provide a valuable reference range for researchers. The presence of bromine and fluorine atoms on the benzoic acid ring significantly influences the crystal lattice energy and, consequently, the melting point.

Compound NameMolecular FormulaCAS NumberReported Melting Point (°C)
4-Bromo-2,3-difluorobenzoic acidC₇H₃BrF₂O₂194804-91-6196 - 198
4-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂112704-79-7208 - 213

Table 1: Melting Points of Structurally Similar Bromo-Fluoro Benzoic Acids

Experimental Protocol: Melting Point Determination

The determination of a compound's melting point is a fundamental analytical technique to assess its purity. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range suggests the presence of impurities. The capillary method is a widely accepted and precise technique for this purpose.

Objective: To determine the melting point range of a solid organic compound.

Materials and Equipment:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • The sample of 4-bromo-2,5-difluorobenzoic acid

  • Thermometer (calibrated)

  • Safety goggles and lab coat

Procedure:

  • Sample Preparation:

    • Place a small amount of the crystalline 4-bromo-2,5-difluorobenzoic acid on a clean, dry watch glass.

    • If the crystals are large, gently grind them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to cause the powder to fall to the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Melting Point Measurement:

    • Turn on the melting point apparatus and set an initial rapid heating rate to approach the expected melting point. Based on related compounds, a target range of 190-220°C can be anticipated.

    • As the temperature approaches the expected melting point (approximately 15-20°C below), reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (the completion of melting).

    • The two recorded temperatures constitute the melting point range.

  • Post-Measurement:

    • Turn off the apparatus and allow it to cool.

    • Dispose of the used capillary tube in the appropriate glass waste container.

    • For high accuracy, repeat the measurement with two more samples.

Workflow and Process Visualization

To further elucidate the experimental and synthetic processes relevant to 4-bromo-2,5-difluorobenzoic acid, the following diagrams are provided.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Grind Grind Sample Pack Pack Capillary Tube Grind->Pack Heat Heat Apparatus Pack->Heat Observe Observe Melting Heat->Observe Record Record T_start & T_end Observe->Record DetermineRange Determine Melting Range Record->DetermineRange AssessPurity Assess Purity DetermineRange->AssessPurity

Caption: Workflow for Melting Point Determination.

SynthesisWorkflow Reactant 1,4-Dibromo-2,5-difluorobenzene Intermediate Lithiation Intermediate Reactant->Intermediate -78°C, Ether Reagent1 n-Butyllithium Reagent1->Intermediate Reagent2 Carbon Dioxide (CO2) Reagent2->Intermediate Product 4-Bromo-2,5-difluorobenzoic acid Intermediate->Product 1. Add CO2 2. Warm to RT Workup Acidic Workup & Extraction Product->Workup

Caption: Synthesis Pathway of 4-Bromo-2,5-difluorobenzoic Acid.

Exploratory

A Technical Guide to the Spectral Analysis of 4-Bromo-2,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the standard spectrometric and spectroscopic methodologies used to characterize 4-Bromo-2,5-difluo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard spectrometric and spectroscopic methodologies used to characterize 4-Bromo-2,5-difluorobenzoic acid. Due to the proprietary nature of spectral data for many specific compounds, this document focuses on the experimental protocols and data presentation formats that are standard in the field. The included tables illustrate the expected data presentation for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and are followed by detailed experimental protocols for data acquisition.

Spectral Data Summary

The following tables are structured to present the key quantitative data obtained from the spectral analysis of 4-Bromo-2,5-difluorobenzoic acid.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not availableData not availableData not availableData not availableAromatic CH
Data not availableData not availableData not availableData not availableAromatic CH
Data not availableData not availableData not availableData not availableCarboxylic Acid OH

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not availableC=O (Carboxylic Acid)
Data not availableC-Br
Data not availableC-F
Data not availableC-F
Data not availableAromatic C-H
Data not availableAromatic C-H
Data not availableAromatic C-COOH

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not availableBroadO-H stretch (Carboxylic Acid)
Data not availableStrongC=O stretch (Carboxylic Acid)
Data not availableMedium-StrongC-F stretch
Data not availableMedium-StrongC-Br stretch
Data not availableMediumC=C stretch (Aromatic)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
Data not availableData not available[M]+ (Molecular Ion)
Data not availableData not available[M+2]+ (Isotopic Peak for Br)
Data not availableData not availableFragment Ions

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation (¹H and ¹³C NMR):

  • Accurately weigh 5-25 mg of 4-Bromo-2,5-difluorobenzoic acid for ¹H NMR, or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

  • Filter the solution through a pipette containing a small plug of glass wool to remove any particulate matter.

  • Transfer the filtered solution into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum, typically using a single pulse experiment. Key parameters include the spectral width, acquisition time, and number of scans.

  • Acquire the proton-decoupled ¹³C NMR spectrum. This experiment generally requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of 4-Bromo-2,5-difluorobenzoic acid into a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

  • Quickly and thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained. Minimize exposure to atmospheric moisture.

  • Transfer a portion of the mixture into a pellet-forming die.

  • Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation:

  • Prepare a dilute solution of 4-Bromo-2,5-difluorobenzoic acid in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute this stock solution to a final concentration suitable for the instrument, typically in the low µg/mL to ng/mL range.

  • If necessary, filter the solution to remove any particulates.

Data Acquisition:

  • Introduce the sample into the mass spectrometer's ionization source. In ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is vaporized before ionization.

  • Generate ions from the sample molecules.

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • The detector records the abundance of each ion.

  • Acquire the mass spectrum over a relevant m/z range.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like 4-Bromo-2,5-difluorobenzoic acid.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation Sample 4-Bromo-2,5-difluorobenzoic Acid Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data NMR Spectra (1H, 13C) NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Foundational

An In-depth Technical Guide to the Safety Data of 4-Bromo-2,5-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the safety data for 4-Bromo-2,5-difluorobenzoic acid (CAS No. 28314-82-1), a versatile intermediat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-Bromo-2,5-difluorobenzoic acid (CAS No. 28314-82-1), a versatile intermediate in the synthesis of various pharmaceutical agents.[1] This document collates available data on its physicochemical properties, toxicological profile, and handling procedures, presenting it in a format tailored for scientific and research applications.

Chemical and Physical Properties

A summary of the key physicochemical properties of 4-Bromo-2,5-difluorobenzoic acid is presented in the table below. These properties are crucial for understanding its behavior in experimental settings and for predicting its environmental fate and transport.

PropertyValueReference
Molecular Formula C₇H₃BrF₂O₂[2]
Molecular Weight 237.00 g/mol [3]
Appearance White to off-white or pale yellow solid[3][4]
Purity ≥97%[4][5]
Melting Point Not available
Boiling Point Not available
Density Not available
IUPAC Name 4-bromo-2,5-difluorobenzoic acid[4]
InChI Key YWZSTHLOAZTDFJ-UHFFFAOYSA-N[4]

Toxicological Data

The toxicological profile of 4-Bromo-2,5-difluorobenzoic acid is summarized based on its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6]

Hazard ClassificationGHS CategoryHazard Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed
Acute Dermal Toxicity Category 4H312: Harmful in contact with skin
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments based on the Organisation for Economic Co-operation and Development (OECD) guidelines. These protocols provide a framework for the generation of safety data.

This method is designed to assess the acute toxic effects of a substance following oral administration.[7]

Principle: The test involves a stepwise procedure with the use of a limited number of animals.[8] The substance is administered orally to a group of animals at one of the defined dose levels.[7] The outcome of the test (mortality or survival) determines the next step: dosing at a higher or lower dose level, or cessation of testing.[9]

Methodology:

  • Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[9]

  • Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with a fasting period before administration of the test substance.[10]

  • Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed levels (e.g., 300 mg/kg) based on available information.[11]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9]

  • Pathology: At the end of the observation period, all surviving animals are subjected to a gross necropsy.[9]

start Start with 3 female rats at 300 mg/kg observe1 Observe for 14 days start->observe1 decision1 Mortality? observe1->decision1 stop_toxic Classify as toxic and stop decision1->stop_toxic Yes dose_lower Dose 3 new rats at a lower dose decision1->dose_lower If mortality at starting dose no_mortality No mortality decision1->no_mortality No dose_higher Dose 3 new rats at 2000 mg/kg no_mortality->dose_higher observe2 Observe for 14 days dose_higher->observe2 decision2 Mortality? observe2->decision2 decision2->stop_toxic Yes stop_nontoxic Classify as non-toxic and stop decision2->stop_nontoxic No start Prepare Reconstructed Human Epidermis (RhE) tissues apply_chemical Apply 4-Bromo-2,5-difluorobenzoic acid to RhE tissues start->apply_chemical incubate Incubate for 60 minutes apply_chemical->incubate wash Wash tissues incubate->wash post_incubate Post-incubate for 42 hours wash->post_incubate mtt_assay Perform MTT assay to assess cell viability post_incubate->mtt_assay measure Measure optical density mtt_assay->measure calculate Calculate % viability relative to negative control measure->calculate classify Classify based on viability calculate->classify irritant Irritant (Viability ≤ 50%) classify->irritant non_irritant Non-irritant (Viability > 50%) classify->non_irritant start Select healthy adult albino rabbits pre_exam Pre-test eye examination start->pre_exam instill Instill 4-Bromo-2,5-difluorobenzoic acid into one eye pre_exam->instill observe Observe and score eye lesions at 1, 24, 48, 72 hours instill->observe extend_obs Extend observation up to 21 days if necessary observe->extend_obs evaluate Evaluate severity and reversibility of lesions extend_obs->evaluate classify Classify eye irritation potential evaluate->classify cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell VLA4 VLA-4 Binding Binding VLA4->Binding VCAM1 VCAM-1 VCAM1->Binding Antagonist 4-Bromo-2,5-difluorobenzoic acid (VLA-4 Antagonist) Antagonist->VLA4 Inhibits Adhesion Cell Adhesion Binding->Adhesion Migration Leukocyte Migration Adhesion->Migration

References

Exploratory

Synthesis of 4-Bromo-2,5-difluorobenzoic acid from 1,4-dibromo-2,5-difluorobenzene: A Technical Guide

Introduction 4-Bromo-2,5-difluorobenzoic acid is a crucial building block and intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its applications include the development of G...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2,5-difluorobenzoic acid is a crucial building block and intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its applications include the development of GPR119 agonists and selective NaV1.7 inhibitors.[1] The compound is recognized for its potential in medicinal chemistry, particularly as a modulator of dopamine neurotransmission.[2][3] This technical guide provides an in-depth overview of a common and effective method for synthesizing 4-Bromo-2,5-difluorobenzoic acid, starting from 1,4-dibromo-2,5-difluorobenzene. The process involves a selective bromine-lithium exchange followed by carboxylation.

Overall Reaction Scheme

The synthesis proceeds in a two-step, one-pot reaction. The first step is a selective bromine-lithium exchange using n-butyllithium (n-BuLi) at low temperatures. The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice) to form the corresponding carboxylate, which upon acidic work-up, yields the final product.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process, from the initial setup to the final product isolation.

SynthesisWorkflow start_mat 1,4-Dibromo-2,5-difluorobenzene in Diethyl Ether step1 Step 1: Lithiation (-78°C, 2 hours) Inert Atmosphere start_mat->step1 reagent n-Butyllithium (n-BuLi) in Hexanes reagent->step1 intermediate Aryllithium Intermediate step1->intermediate Formation step2 Step 2: Carboxylation (Warm to RT) intermediate->step2 quencher Carbon Dioxide (Dry Ice) quencher->step2 workup Step 3: Acidic Work-up (HCl, Extraction, Purification) step2->workup Mixture proceeds to work-up product 4-Bromo-2,5-difluorobenzoic Acid (Pale Yellow Solid) workup->product Isolation

Caption: Workflow for the synthesis of 4-Bromo-2,5-difluorobenzoic acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis based on a representative experimental protocol.[1][4]

ParameterValueMoles (approx.)Notes
Starting Material
1,4-dibromo-2,5-difluorobenzene10.22 g0.038 mol
Reagents & Solvents
Diethyl ether (anhydrous)90 ml-Reaction solvent
n-Butyllithium (n-BuLi)27.0 ml (1.39 M in hexanes)0.0375 molSlightly less than 1 equivalent
Carbon Dioxide~10 pellets (dry ice)ExcessElectrophile for carboxylation
Hydrochloric Acid (HCl)500 ml (1 M aqueous solution)0.50 molFor acidification during work-up
Reaction Conditions
Lithiation Temperature-78°C-Maintained with a dry ice/acetone bath
Lithiation Time2 hours-
Carboxylation Time~40 minutes-Time for mixture to warm to room temperature
Outcome
Product AppearancePale yellow solid-
Reported Yield97%-Based on similar reported procedures.[4]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1][4]

Safety Precaution: n-Butyllithium is a pyrophoric reagent that reacts violently with water and air.[5] All procedures must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

1. Reaction Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,4-dibromo-2,5-difluorobenzene (10.22 g, 0.038 mol).

  • Add anhydrous diethyl ether (90 ml) to dissolve the starting material.

  • Cool the resulting solution to -78°C using a dry ice/acetone bath.

2. Lithiation:

  • While maintaining the temperature at -78°C, slowly add freshly titrated n-butyllithium (27.0 ml, 1.39 M in hexanes) dropwise over approximately 30 minutes.

  • Upon addition, the solution may turn yellow.

  • Stir the resulting yellow suspension vigorously at -78°C for 2 hours under the inert atmosphere.

3. Carboxylation:

  • After 2 hours, add several small pellets of dry ice (~10) directly to the cold suspension. Caution: This will cause vigorous degassing (CO2 evolution).

  • Once the addition is complete, remove the cooling bath and allow the suspension to slowly warm to room temperature, which typically takes about 40 minutes, while stirring continues.

4. Work-up and Product Isolation:

  • Once the mixture has reached room temperature, acidify it by adding a 1 M aqueous solution of hydrochloric acid (500 ml).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 200 ml).

  • Combine the organic extracts and wash them with water (2 x 200 ml).

  • To purify, extract the product from the combined ether solution into a saturated aqueous solution of sodium bicarbonate (3 x 200 ml). The product will move to the aqueous layer as its sodium salt.

  • Wash the combined basic aqueous extracts with methylene chloride (3 x 100 ml) to remove any remaining neutral organic impurities.

  • Re-acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

  • Extract the final product back into diethyl ether (3 x 200 ml).

  • Wash the final combined organic extracts with water (2 x 200 ml) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure to yield 4-Bromo-2,5-difluorobenzoic acid as a pale yellow solid.[1][4]

References

Foundational

Reactivity of the Carboxylic Acid Group in 4-Bromo-2,5-difluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid group in 4-Bromo-2,5-difluorobenzoic acid, a key intermediat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid group in 4-Bromo-2,5-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical agents. The presence of electron-withdrawing fluorine and bromine atoms on the phenyl ring significantly influences the chemical behavior of the carboxylic acid moiety, rendering it a versatile functional group for a range of chemical transformations. This document details key reactions, presents quantitative data in a structured format, provides explicit experimental protocols, and illustrates relevant biological pathways.

Core Reactivity and Electronic Effects

The carboxylic acid group (-COOH) of 4-Bromo-2,5-difluorobenzoic acid is activated towards nucleophilic acyl substitution due to the strong electron-withdrawing inductive effects of the two fluorine atoms and the bromine atom. These substituents decrease the electron density at the carbonyl carbon, making it more electrophilic and susceptible to attack by nucleophiles. This enhanced reactivity is pivotal for the synthesis of various derivatives.

Key Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of 4-Bromo-2,5-difluorobenzoic acid can be readily transformed into a variety of derivatives, including esters, amides, and acyl chlorides. Furthermore, the carboxyl group can be reduced to a primary alcohol.

Esterification

Esterification of 4-Bromo-2,5-difluorobenzoic acid can be achieved through various methods, most commonly via Fischer-Speier esterification or by conversion to the acyl chloride followed by reaction with an alcohol. Fischer esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Table 1: Summary of a Representative Esterification Reaction

ProductReactantsReagentsSolventReaction ConditionsYield (%)
Methyl 5-bromo-2,4-difluorobenzoate5-bromo-2,4-difluorobenzoic acid, MethanolThionyl chlorideMethanolStirred at 65 °C for 1 hour62.3[1]

Note: This data is for a closely related isomer and serves as a representative example.

Amide Bond Formation

The synthesis of amides from 4-Bromo-2,5-difluorobenzoic acid is a crucial step in the development of many bioactive molecules. This transformation can be accomplished using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride.

Table 2: Summary of Amide Formation Reactions

ProductReactantsReagentsSolventReaction Conditions
4-Bromo-2,5-difluorobenzamide4-Bromo-2,5-difluorobenzoyl chloride, Aqueous ammonia-ChloroformStirred at 5 °C for 0.5 hours[2]
N-(methanesulfonyl)-4-bromo-2,5-difluorobenzamide4-Bromo-2,5-difluorobenzoic acid, MethanesulfonamideDMAP, EDC·HClDichloromethaneStirred at room temperature for 2 days[2]
Reduction of the Carboxylic Acid

The carboxylic acid group can be reduced to a primary alcohol, yielding (4-bromo-2,5-difluorophenyl)methanol. This transformation is typically carried out using powerful reducing agents such as borane complexes.

Table 3: Summary of Carboxylic Acid Reduction

ProductReactantsReagentsSolventReaction Conditions
(4-bromo-2,5-difluorophenyl)methanol4-Bromo-2,5-difluorobenzoic acidBH₃·SMe₂ (2 M in THF)Dry THFStirred at 25°C for 17 hours under a nitrogen atmosphere[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-bromo-2,4-difluorobenzoate (Representative Esterification)[1]
  • To a solution of 5-bromo-2,4-difluorobenzoic acid (400 mg, 1.688 mmol) in methanol (8.44 mL), add thionyl chloride (0.493 mL, 6.75 mmol).

  • Stir the reaction mixture at 65 °C for 1 hour.

  • Pour the reaction mixture into 50 mL of ice-water.

  • Partition the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layer with saturated aqueous sodium chloride, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography (silica gel, hexanes) to yield the title compound.

Protocol 2: Synthesis of 4-Bromo-2,5-difluorobenzamide[2]
  • Stir a mixture of 4-bromo-2,5-difluorobenzoic acid (53.28 g), thionyl chloride (165 mL), and DMF (0.87 mL) at 80 °C for 1.5 hours.

  • Cool the mixture to room temperature and evaporate in vacuo to obtain the crude 4-bromo-2,5-difluorobenzoyl chloride.

  • Dissolve the resulting residue in chloroform (300 mL).

  • Add 28 wt % aqueous ammonia (300 mL) dropwise to the solution at 5 °C.

  • Stir the mixture at 5 °C for 0.5 hours.

  • Extract the mixture with chloroform.

  • Dry the organic layer and remove the desiccant by filtration.

  • Evaporate the filtrate in vacuo to obtain a pale yellow solid of 4-bromo-2,5-difluorobenzamide.

Protocol 3: Synthesis of (4-bromo-2,5-difluorophenyl)methanol[2]
  • To a stirred solution of 4-bromo-2,5-difluorobenzoic acid (1 g) in dry THF (10 mL) under a nitrogen atmosphere, add BH₃·SMe₂ (2 equivalents, 8.4 mmol, 4.2 mL, 2 M in THF).

  • Stir the reaction mixture for 17 hours at 25°C.

  • Cool the reaction mixture to 0°C.

  • Quench the reaction by adding a saturated aqueous Na₂CO₃ solution.

  • Extract the aqueous layer three times with EtOAc.

  • Wash the combined organic layers once with brine.

  • Dry the combined organic layers over MgSO₄.

  • Concentrate the combined organic layers under reduced pressure to yield the product.

Application in Drug Development: Signaling Pathways

4-Bromo-2,5-difluorobenzoic acid is a valuable building block for the synthesis of molecules targeting specific biological pathways. Below are diagrams illustrating the signaling pathways of two important drug targets for which derivatives of this compound have been developed.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gs protein GPR119->Gs activates AC Adenylate Cyclase cAMP cAMP AC->cAMP converts Agonist GPR119 Agonist (derived from 4-Bromo-2,5-difluorobenzoic acid) Agonist->GPR119 binds Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., Insulin Secretion) PKA->CellularResponse phosphorylates targets leading to

Caption: GPR119 Signaling Pathway.

NaV17_Inhibition_Workflow cluster_membrane Neuronal Membrane NaV17 NaV1.7 Channel Na_ion_in Na+ (intracellular) NaV17->Na_ion_in Inhibitor NaV1.7 Inhibitor (derived from 4-Bromo-2,5-difluorobenzoic acid) Inhibitor->NaV17 binds and blocks NoActionPotential Blocked Action Potential Propagation Inhibitor->NoActionPotential results in Na_ion_out Na+ (extracellular) Na_ion_out->NaV17 Influx ActionPotential Action Potential Propagation Na_ion_in->ActionPotential leads to

Caption: NaV1.7 Channel Inhibition Workflow.

References

Exploratory

A Technical Guide to High-Purity 4-Bromo-2,5-difluorobenzoic Acid for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides comprehensive information on sourcing high-purity 4-Bromo-2,5-difluorobenzoic acid, a critical building block in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on sourcing high-purity 4-Bromo-2,5-difluorobenzoic acid, a critical building block in the synthesis of novel therapeutic agents. This document details available suppliers, synthesis and purification protocols, analytical methodologies for quality assessment, and its application in the development of GPR119 agonists and NaV1.7 inhibitors.

Suppliers of High-Purity 4-Bromo-2,5-difluorobenzoic Acid

Sourcing high-purity starting materials is a critical first step in any research and development workflow. The following table summarizes key information for several suppliers of 4-Bromo-2,5-difluorobenzoic acid (CAS No: 28314-82-1). Purity levels, physical form, and country of origin are provided to facilitate direct comparison.

SupplierStated PurityPhysical FormCountry of Origin
Sigma-Aldrich97%White to Yellow SolidUS
Fluorochem Private Limited99%[1]Powder and Liquid[1]India[1]
Apollo Scientific97%[2]Not SpecifiedNot Specified
BLD PharmNot SpecifiedNot SpecifiedNot Specified
NordmannNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of 4-Bromo-2,5-difluorobenzoic acid, compiled from various scientific sources.

Synthesis of 4-Bromo-2,5-difluorobenzoic Acid

A common synthetic route to 4-Bromo-2,5-difluorobenzoic acid involves the carboxylation of 1,4-dibromo-2,5-difluorobenzene using an organolithium reagent followed by the addition of carbon dioxide (dry ice).[3]

Materials:

  • 1,4-dibromo-2,5-difluorobenzene

  • n-butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Methylene chloride (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1,4-dibromo-2,5-difluorobenzene (10.22 g, 0.038 mol) in anhydrous diethyl ether (90 ml) at -78°C under an inert atmosphere, slowly add freshly titrated n-butyllithium (27.0 ml, 1.39 M in hexanes) over approximately 30 minutes.[3]

  • Stir the resulting yellow solution at -78°C for 2 hours, during which a yellow suspension will form.[3]

  • Add several small pellets of dry ice to the suspension.[3]

  • Allow the reaction mixture to warm slowly to room temperature, permitting the degassing of excess carbon dioxide (approximately 40 minutes).[3]

  • Acidify the resulting suspension with a 1 M aqueous solution of hydrochloric acid (500 ml).[3]

  • Extract the product with diethyl ether (5 x 200 ml).[3]

  • Wash the combined organic extracts with water (4 x 100 ml) and then extract the product into a saturated aqueous solution of sodium bicarbonate (3 x 200 ml).[3]

  • Wash the combined aqueous extracts with methylene chloride (3 x 100 ml) and then re-acidify with hydrochloric acid.[3]

  • Extract the product again with diethyl ether (3 x 200 ml).[3]

  • Wash the combined organic extracts with water (2 x 200 ml), dry over magnesium sulfate, and concentrate under reduced pressure to yield 4-Bromo-2,5-difluorobenzoic acid as a pale yellow solid.[3]

Purification by Recrystallization

For achieving high purity, recrystallization is a standard and effective method. Benzoic acid and its derivatives are generally more soluble in hot water than in cold water, a principle that is exploited in this procedure.[4]

Materials:

  • Crude 4-Bromo-2,5-difluorobenzoic acid

  • Deionized water

  • Activated charcoal (optional, for removing colored impurities)

Procedure:

  • Place the crude 4-Bromo-2,5-difluorobenzoic acid (e.g., 2.0 g) in a 125-mL Erlenmeyer flask.[5]

  • Add a minimal amount of deionized water (e.g., 30 mL) and a few boiling chips.[5]

  • Heat the mixture on a hot plate until the solid dissolves. If necessary, add small portions of hot deionized water to achieve complete dissolution.[5]

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[5]

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[5]

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.[4]

  • Once the solution has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal yield.[5]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Allow the crystals to air dry completely.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC):

HPLC is a robust method for determining the purity of 4-Bromo-2,5-difluorobenzoic acid and other benzoic acid derivatives.[6][7]

  • Column: A reverse-phase column, such as a Newcrom R1, is suitable.[6]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[6] A gradient can be employed, for example, starting with a higher aqueous phase concentration and increasing the acetonitrile concentration over time.[7]

  • Detection: UV detection at a wavelength of 280 nm is appropriate for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as DMSO-d₆.[8]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Applications in Drug Discovery

4-Bromo-2,5-difluorobenzoic acid is a key intermediate in the synthesis of various pharmaceutical agents.[9] Its utility is highlighted in the preparation of GPR119 agonists for the treatment of type 2 diabetes and selective NaV1.7 inhibitors for pain management.[10]

Synthesis of GPR119 Agonist Intermediate

The following workflow illustrates the conversion of 4-Bromo-2,5-difluorobenzoic acid into an intermediate used in the synthesis of GPR119 agonists.[10]

GPR119_Synthesis cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Dehydration to Nitrile A 4-Bromo-2,5-difluorobenzoic acid C 4-Bromo-2,5-difluorobenzoyl chloride A->C 80°C, 1.5 h B Thionyl Chloride (SOCl₂), DMF E 4-Bromo-2,5-difluorobenzamide C->E Chloroform, 5°C, 0.5 h D Aqueous Ammonia (NH₃) G 4-Bromo-2,5-difluorobenzonitrile E->G 80°C, 2 h F Phosphoryl Chloride (POCl₃)

Caption: Synthesis of a key nitrile intermediate for GPR119 agonists.

Synthesis of NaV1.7 Inhibitor Intermediate

This diagram outlines the initial step in the synthesis of selective NaV1.7 inhibitors, starting from 4-Bromo-2,5-difluorobenzoic acid.[10]

NaV17_Synthesis cluster_0 Amide Coupling Reaction cluster_1 Purification A 4-Bromo-2,5-difluorobenzoic acid C N-(4-bromo-2,5-difluorobenzoyl)methanesulfonamide A->C CH₂Cl₂, Room Temp, 2 days B Methanesulfonamide, DMAP, EDC·HCl E Purified Intermediate C->E D Silica Gel Chromatography

Caption: Amide formation for a NaV1.7 inhibitor intermediate.

References

Protocols & Analytical Methods

Method

The Versatile Building Block: 4-Bromo-2,5-difluorobenzoic Acid in Modern Organic Synthesis

For researchers, scientists, and professionals in drug development, 4-Bromo-2,5-difluorobenzoic acid stands out as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique substitution...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-Bromo-2,5-difluorobenzoic acid stands out as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique substitution pattern, featuring both bromine and fluorine atoms, provides a versatile scaffold for constructing complex molecules, particularly those with applications in treating cancer and central nervous system disorders.

This fluorinated benzoic acid derivative is a valuable reagent in numerous organic reactions.[1][2] Its utility is highlighted in the preparation of advanced therapeutic agents, including GPR119 agonists, selective METTL3 inhibitors, and selective NaV1.7 inhibitors, underscoring its significance in contemporary drug discovery.[1][3]

Pharmaceutical Applications

4-Bromo-2,5-difluorobenzoic acid has demonstrated considerable potential in various pharmaceutical applications. It serves as a modulator of dopamine neurotransmission, showing promise as a dopaminergic stabilizer for treating central nervous system (CNS) disorders like Alzheimer's disease.[4][5] Furthermore, its derivatives have exhibited anti-cancer properties. Specifically, it is used in the synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives, which have shown efficacy against hyperproliferative diseases such as cancer.[4]

Synthesis of 4-Bromo-2,5-difluorobenzoic Acid

A common laboratory-scale synthesis of 4-Bromo-2,5-difluorobenzoic acid involves the monolithiation of 1,4-dibromo-2,5-difluorobenzene followed by quenching with carbon dioxide (dry ice).

Experimental Workflow for the Synthesis of 4-Bromo-2,5-difluorobenzoic Acid

cluster_synthesis Synthesis of 4-Bromo-2,5-difluorobenzoic Acid start Start: 1,4-Dibromo-2,5-difluorobenzene in Diethyl Ether step1 Cool to -78°C start->step1 step2 Slowly add n-Butyllithium in Hexanes step1->step2 step3 Stir at -78°C for 2 hours step2->step3 step4 Add Dry Ice Pellets step3->step4 step5 Warm to Room Temperature step4->step5 step6 Acidify with 1M HCl step5->step6 step7 Extract with Diethyl Ether step6->step7 step8 Wash with Water step7->step8 step9 Dry over MgSO4 step8->step9 step10 Concentrate under Reduced Pressure step9->step10 end_product Product: 4-Bromo-2,5-difluorobenzoic Acid step10->end_product

Caption: Workflow for the synthesis of 4-Bromo-2,5-difluorobenzoic acid.

Detailed Protocol:

To a solution of 1,4-dibromo-2,5-difluorobenzene (10.22 g, 0.038 mol) in diethyl ether (90 ml) at -78°C, freshly titrated n-butyl lithium (27.0 ml, 1.39 M in hexanes) is added slowly over approximately 30 minutes.[2][6] The resulting yellow solution is stirred at -78°C for 2 hours, during which a yellow suspension forms.[2][6] Several pellets of dry ice are then added to the suspension, which is allowed to warm to room temperature as it degasses (approximately 40 minutes).[2][6] The resulting suspension is acidified with a 1 M aqueous solution of hydrochloric acid (500 ml), and the product is extracted with diethyl ether (5 x 200 ml).[6] The combined organic extracts are washed with water (4 x 100 ml) and filtered.[2][6] The ether solution is concentrated to about 200 ml under reduced pressure, and the product is extracted into a saturated aqueous solution of sodium bicarbonate (3 x 200 ml).[2][6] The combined aqueous extracts are washed with methylene chloride (3 x 100 ml) and then acidified with hydrochloric acid.[2][6] The product is extracted with diethyl ether (3 x 200 ml), and the combined organic extracts are washed with water (2 x 200 ml), dried over magnesium sulfate, and concentrated under reduced pressure to yield 4-Bromo-2,5-difluorobenzoic acid as a pale yellow solid.[2][6]

Reagent Amount Molar Equivalent
1,4-Dibromo-2,5-difluorobenzene10.22 g1.0
n-Butyllithium (1.39 M in hexanes)27.0 ml1.0
Diethyl ether90 ml-
Dry Ice~10 pelletsExcess
1 M Hydrochloric acid500 ml-

Table 1: Reagents for the synthesis of 4-Bromo-2,5-difluorobenzoic acid.

Application as an Intermediate in the Preparation of GPR119 Agonists

4-Bromo-2,5-difluorobenzoic acid is a key starting material for the synthesis of intermediates used in the preparation of GPR119 agonists. The process involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to a nitrile.

Reaction Scheme for GPR119 Agonist Intermediate Synthesis

cluster_gpr119 Synthesis of GPR119 Agonist Intermediate start 4-Bromo-2,5-difluorobenzoic acid step1 Thionyl Chloride, DMF 80°C, 1.5 h start->step1 Acid Chloride Formation intermediate1 4-Bromo-2,5-difluorobenzoyl chloride step2 Aqueous Ammonia (28 wt%) 5°C, 0.5 h intermediate1->step2 Amidation intermediate2 4-Bromo-2,5-difluorobenzamide step3 Phosphoryl Chloride 80°C, 2 h intermediate2->step3 Dehydration end_product 4-Bromo-2,5-difluorobenzonitrile

Caption: Reaction pathway for synthesizing a GPR119 agonist intermediate.

Detailed Protocol:

A mixture of 4-bromo-2,5-difluorobenzoic acid (53.28 g), thionyl chloride (165 mL), and DMF (0.87 mL) is stirred at 80 °C for 1.5 hours.[1] The mixture is then cooled to room temperature and evaporated in vacuo.[1] The resulting residue is dissolved in chloroform (300 mL), and 28 wt % aqueous ammonia (300 mL) is added dropwise at 5 °C.[1] The mixture is stirred at 5 °C for 0.5 hours and then extracted with chloroform.[1] The organic layer is dried, filtered, and evaporated in vacuo to yield a pale yellow solid (4-bromo-2,5-difluorobenzamide).[1] This solid is then mixed with phosphoryl chloride (195 mL) and stirred at 80 °C for 2 hours.[1] After cooling to room temperature, the mixture is evaporated in vacuo.[1] The residue is treated with diethyl ether (500 mL) and ice-water (300 mL) and stirred at room temperature for 0.5 hours.[1] The mixture is extracted with diethyl ether, and the organic layer is washed with saturated aqueous sodium hydrogen carbonate and brine, then dried and filtered.[1] Evaporation of the filtrate in vacuo yields 4-bromo-2,5-difluorobenzonitrile.[1]

Reagent Amount
4-Bromo-2,5-difluorobenzoic acid53.28 g
Thionyl chloride165 mL
DMF0.87 mL
Chloroform300 mL
28 wt % Aqueous Ammonia300 mL
Phosphoryl chloride195 mL
Diethyl ether500 mL
Ice-water300 mL

Table 2: Reagents for the synthesis of a GPR119 agonist intermediate.

Application as an Intermediate in the Preparation of Selective METTL3 Inhibitors

The reduction of the carboxylic acid group of 4-Bromo-2,5-difluorobenzoic acid to a primary alcohol is a key step in the synthesis of intermediates for selective METTL3 inhibitors.

Workflow for METTL3 Inhibitor Intermediate Synthesis

cluster_mettl3 Synthesis of METTL3 Inhibitor Intermediate start 4-Bromo-2,5-difluorobenzoic acid in dry THF step1 Add BH3·SMe2 (2 M in THF) start->step1 step2 Stir at 25°C for 17 hours step1->step2 step3 Cool to 0°C step2->step3 step4 Quench with saturated aqueous Na2CO3 step3->step4 step5 Extract with EtOAc (3x) step4->step5 step6 Wash with Brine step5->step6 step7 Dry over MgSO4 step6->step7 step8 Concentrate under Reduced Pressure step7->step8 end_product (4-Bromo-2,5-difluorophenyl)methanol step8->end_product

Caption: Workflow for the synthesis of a METTL3 inhibitor intermediate.

Detailed Protocol:

To a stirred solution of 4-bromo-2,5-difluorobenzoic acid (1 g) in dry THF (10 mL) under a nitrogen atmosphere, BH3·Sme2 (2 equivalents, 8.4 mmol, 4.2 mL, 2 M THF) is added.[1] The reaction mixture is stirred for 17 hours at 25°C and then cooled to 0°C.[1] The reaction is quenched by the addition of a saturated aqueous Na2CO3 solution.[1] The aqueous layer is extracted three times with EtOAc.[1] The combined organic layers are washed once with brine, dried over MgSO4, and concentrated under reduced pressure to yield the product.[1]

Reagent Amount Molar Equivalent
4-Bromo-2,5-difluorobenzoic acid1 g1.0
BH3·Sme2 (2 M in THF)4.2 mL2.0
Dry THF10 mL-

Table 3: Reagents for the synthesis of a METTL3 inhibitor intermediate.

Application as an Intermediate in the Preparation of Selective NaV1.7 Inhibitors

Amide coupling of 4-Bromo-2,5-difluorobenzoic acid with methanesulfonamide is a key transformation for synthesizing intermediates of selective NaV1.7 inhibitors.

Reaction Scheme for NaV1.7 Inhibitor Intermediate Synthesis

cluster_nav17 Synthesis of NaV1.7 Inhibitor Intermediate start 4-Bromo-2,5-difluorobenzoic acid reagents Methanesulfonamide, DMAP, EDC·HCl in CH2Cl2 step1 Stir at Room Temperature for 2 days start->step1 reagents->step1 workup Concentrate, Dissolve, Filter, Purify by Silica Gel Chromatography step1->workup end_product N-(4-Bromo-2,5-difluorobenzoyl)methanesulfonamide workup->end_product

Caption: Synthesis of a selective NaV1.7 inhibitor intermediate.

Detailed Protocol:

A round-bottomed flask is charged with 4-bromo-2,5-difluorobenzoic acid (10.00 g), methanesulfonamide (4.82 g, 50.6 mmol), DMAP (11.34 g, 93 mmol), and EDC·HCl (16.18 g, 84 mmol).[1] CH2Cl2 (150 mL) is added to the mixture, and the reaction is stirred for 2 days at room temperature.[1] The mixture is then concentrated under reduced pressure.[1] The crude material is dissolved in 500 mL of CH2Cl2 and 10 mL of MeOH and filtered.[1] The crude solution is purified by silica gel chromatography.[1]

Reagent Amount
4-Bromo-2,5-difluorobenzoic acid10.00 g
Methanesulfonamide4.82 g
DMAP11.34 g
EDC·HCl16.18 g
CH2Cl2150 mL

Table 4: Reagents for the synthesis of a selective NaV1.7 inhibitor intermediate.

References

Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2,5-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-2,5-difluor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-2,5-difluorobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The incorporation of the 2,5-difluorobenzoic acid moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, making it a valuable scaffold in drug design.[1][2][3][4]

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[5] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. However, the reactivity of the starting materials, choice of catalyst, ligand, base, and solvent are all critical parameters that must be optimized to achieve high yields and purity of the desired biaryl product.

The products of Suzuki coupling reactions with 4-Bromo-2,5-difluorobenzoic acid, namely 4-aryl-2,5-difluorobenzoic acids, are important intermediates in the synthesis of pharmaceuticals and functional materials. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[4][6] Benzoic acid derivatives are known to interact with various biological targets, and their fluorination can fine-tune these interactions.[7]

Data Presentation: Illustrative Suzuki Coupling Reaction Conditions

Due to the limited availability of systematic studies on the Suzuki coupling of 4-Bromo-2,5-difluorobenzoic acid with a wide range of boronic acids, the following table presents a summary of typical reaction conditions and yields for analogous Suzuki coupling reactions involving other bromobenzoic acids or fluorinated aryl compounds. This data serves as a valuable starting point for the optimization of specific reactions with 4-Bromo-2,5-difluorobenzoic acid.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromobenzoic acidPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95
4-Bromobenzoic acidPhenylboronic acidPd/C (heterogeneous)-K₂CO₃DMF/H₂O1103High
3-Bromobenzoic acid4-Methoxyphenylboronic acid[PdCl₂(glycine)₂] (0.1)-K₂CO₃H₂ORT1.599[8]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃DMF/H₂O11048~90[9]
4-BromoanisolePhenylboronic acidPd/Fe₃O₄/Charcoal-K₂CO₃EtOH/H₂O801>99[10]

Experimental Protocols

The following is a detailed, generalized experimental protocol for the Suzuki-Miyaura coupling of 4-Bromo-2,5-difluorobenzoic acid with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • 4-Bromo-2,5-difluorobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂/ligand combination)

  • Ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or reaction vial, condenser)

  • Magnetic stirrer and hotplate

  • Solvents for workup and purification (e.g., ethyl acetate, water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 4-Bromo-2,5-difluorobenzoic acid, the arylboronic acid, the base, the palladium catalyst, and the ligand (if applicable).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture to the flask via a syringe. The choice of solvent will depend on the specific substrates and catalyst system used. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 or 10:1).

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically between 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 4-aryl-2,5-difluorobenzoic acid.

Mandatory Visualizations

The following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow for the synthesis of 4-aryl-2,5-difluorobenzoic acids.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X(L2) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)2 Base diaryl_pd Ar-Pd(II)-Ar'(L2) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' reductive_elimination->product reagents Ar-X + Ar'-B(OR)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants setup Combine 4-Bromo-2,5-difluorobenzoic acid, Arylboronic acid, Base, and Catalyst in a reaction vessel start->setup inert Establish Inert Atmosphere (Purge with Ar or N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Reaction Workup: Cool, Dilute with Organic Solvent and Water monitor->workup Upon Completion extraction Extract Aqueous Layer with Organic Solvent workup->extraction wash Wash Combined Organic Layers with Water and Brine extraction->wash dry Dry Organic Layer and Concentrate in vacuo wash->dry purify Purify Crude Product (Column Chromatography) dry->purify end End: Isolated Pure Product purify->end

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

References

Method

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-2,5-difluorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarka...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-bromo-2,5-difluorobenzoic acid and its derivatives, substrates of significant interest in the development of novel therapeutic agents and functional materials. The presence of electron-withdrawing fluorine atoms and a carboxylic acid group presents unique challenges and opportunities in optimizing this transformation.

Reaction Principle

The Buchwald-Hartwig amination of 4-bromo-2,5-difluorobenzoic acid derivatives proceeds via a palladium-catalyzed cycle. The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the aryl bromide. Subsequent coordination of the amine, followed by deprotonation by a base, forms a palladium-amido complex. The final, crucial step is reductive elimination, which furnishes the desired N-arylated product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.[1]

Due to the potential for the carboxylic acid moiety to interfere with the basic reaction conditions, a common and effective strategy is to protect it as an ester, such as a methyl ester, prior to the amination reaction. The ester can then be hydrolyzed post-amination to yield the desired carboxylic acid.

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of Methyl 4-bromo-2,5-difluorobenzoate with a Primary or Secondary Amine

This protocol is adapted from established procedures for the amination of structurally similar aryl bromides.

Materials:

  • Methyl 4-bromo-2,5-difluorobenzoate

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine Ligand (e.g., Xantphos, RuPhos, BrettPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, reflux condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 1.5-10 mol%).

  • Addition of Reagents: Add methyl 4-bromo-2,5-difluorobenzoate (1.0 equiv), the amine (1.1-1.5 equiv), and the base (e.g., NaOtBu, 1.4-2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Stir the mixture at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Hydrolysis of the Methyl Ester to the Carboxylic Acid

Materials:

  • N-Aryl-4-amino-2,5-difluorobenzoate derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvent mixture (e.g., THF/water, Methanol/water)

  • Hydrochloric acid (HCl, e.g., 1 M)

  • Ethyl acetate or other suitable organic solvent

Procedure:

  • Dissolution: Dissolve the N-aryl-4-amino-2,5-difluorobenzoate derivative in a mixture of THF and water (e.g., 3:1 v/v).

  • Saponification: Add an excess of lithium hydroxide (e.g., 2-4 equiv) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

  • Acidification: Cool the reaction mixture to 0 °C and carefully acidify with 1 M HCl until the pH is acidic (pH ~2-3).

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired carboxylic acid.

  • Purification: If necessary, the product can be purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of related aryl bromides, which can serve as a starting point for the optimization of reactions with 4-bromo-2,5-difluorobenzoic acid derivatives.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrileMorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene1001895
2Methyl 4-bromobenzoateAnilinePd₂(dba)₃ (1)Xantphos (3)Cs₂CO₃ (2.0)Dioxane1102488
31,3-Dibromo-2,5-difluorobenzeneBenzophenone iminePd₂(dba)₃ (0.5)Xantphos (1.5)K₃PO₄ (4.0)iPrOAc80-High
44-Bromo-2-fluoroanisolen-ButylaminePd(OAc)₂ (1)BrettPhos (2)LiHMDS (1.5)THF801292

Note: Yields are for isolated products and can vary depending on the specific substrates and reaction scale.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted 4-amino-2,5-difluorobenzoic acids.

G cluster_esterification Esterification cluster_amination Buchwald-Hartwig Amination cluster_hydrolysis Hydrolysis start 4-Bromo-2,5-difluorobenzoic acid ester Methyl 4-bromo-2,5-difluorobenzoate start->ester MeOH, H+ product_ester N-Aryl/Alkyl-4-amino-2,5-difluorobenzoate ester->product_ester Pd Catalyst, Ligand, Base amine Primary or Secondary Amine amine->product_ester final_product N-Aryl/Alkyl-4-amino-2,5-difluorobenzoic acid product_ester->final_product LiOH or NaOH, then H+

Caption: Synthetic workflow for N-substituted 4-amino-2,5-difluorobenzoic acids.

Catalytic Cycle of Buchwald-Hartwig Amination

This diagram outlines the key steps in the palladium-catalyzed amination cycle.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Pd(II)-Br)L_n pd0->oxidative_addition Ar-Br amine_coordination Amine Coordination [Ar-Pd(II)(NHR'R'')]L_n oxidative_addition->amine_coordination + R'R''NH deprotonation Deprotonation (Ar-Pd(II)-NR'R'')L_n amine_coordination->deprotonation - HBr (+ Base) reductive_elimination Reductive Elimination deprotonation->reductive_elimination reductive_elimination->pd0 - Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile method for the synthesis of N-substituted derivatives of 4-bromo-2,5-difluorobenzoic acid. By employing an ester protection strategy for the carboxylic acid, a wide range of primary and secondary amines can be coupled efficiently. Careful selection of the palladium catalyst, phosphine ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. The protocols and data presented herein serve as a valuable guide for researchers in the fields of medicinal chemistry and materials science for the synthesis of novel and functionalized aminobenzoic acid derivatives.

References

Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 4-Bromo-2,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 4-Brom...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 4-Bromo-2,5-difluorobenzoic acid. This versatile building block is a key precursor for the development of novel therapeutics, including GPR119 agonists, selective NaV1.7 inhibitors, and METTL3 inhibitors.

Introduction

4-Bromo-2,5-difluorobenzoic acid is a synthetically useful starting material in medicinal chemistry due to the presence of multiple reaction sites. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups. The bromo-substituent allows for the introduction of a wide range of molecular fragments through palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig couplings. The fluorine atoms can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidates.

This document outlines the synthesis of key intermediates derived from 4-Bromo-2,5-difluorobenzoic acid and provides detailed protocols for their preparation.

Synthesis of Key Intermediates

The general workflow for the derivatization of 4-Bromo-2,5-difluorobenzoic acid involves initial functionalization of the carboxylic acid, followed by cross-coupling reactions to introduce molecular diversity.

Synthesis Workflow A 4-Bromo-2,5-difluorobenzoic acid B 4-Bromo-2,5-difluorobenzamide A->B Amidation C 4-Bromo-2,5-difluorobenzonitrile A->C Nitrile Formation D 4-(Aryl)-2,5-difluorobenzamide (Suzuki Coupling Product) B->D Suzuki Coupling E 4-(Amino)-2,5-difluorobenzamide (Buchwald-Hartwig Product) B->E Buchwald-Hartwig Amination Suzuki Coupling Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Complex Ar-Pd(II)L₂(Br) Pd(0)L2->Oxidative\nAddition Complex Oxidative Addition (Ar-Br) Transmetalation\nComplex Ar-Pd(II)L₂(Ar') Oxidative\nAddition Complex->Transmetalation\nComplex Transmetalation (Ar'B(OH)₂, Base) Product Ar-Ar' Transmetalation\nComplex->Product Reductive Elimination Product->Pd(0)L2 Regeneration Buchwald-Hartwig Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Complex Ar-Pd(II)L₂(Br) Pd(0)L2->Oxidative\nAddition Complex Oxidative Addition (Ar-Br) Amine\nCoordination [Ar-Pd(II)L₂(Amine)]⁺Br⁻ Oxidative\nAddition Complex->Amine\nCoordination Amine Coordination Amido\nComplex Ar-Pd(II)L₂(NRR') Amine\nCoordination->Amido\nComplex Deprotonation (Base) Product Ar-NRR' Amido\nComplex->Product Reductive Elimination Product->Pd(0)L2 Regeneration GPR119_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell GPR119 GPR119 G_protein Gαs GPR119->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion Agonist GPR119 Agonist Agonist->GPR119 binds NaV17_Pathway cluster_neuron Nociceptive Neuron NaV17 NaV1.7 Channel ActionPotential Action Potential Propagation NaV17->ActionPotential initiates Depolarization Membrane Depolarization Depolarization->NaV17 activates PainSignal Pain Signal Transmission ActionPotential->PainSignal NoxiousStimuli Noxious Stimuli NoxiousStimuli->Depolarization Inhibitor NaV1.7 Inhibitor Inhibitor->NaV17 blocks METTL3_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3 METTL3/METTL14 Complex m6A_mRNA m6A-modified mRNA METTL3->m6A_mRNA m6A methylation mRNA mRNA mRNA->METTL3 substrate Translation Translation m6A_mRNA->Translation altered Degradation mRNA Degradation m6A_mRNA->Degradation altered OncogenicProteins Oncogenic Proteins Translation->OncogenicProteins increased METTL3_Inhibitor METTL3 Inhibitor METTL3_Inhibitor->METTL3 inhibits

Method

Application Notes: 4-Bromo-2,5-difluorobenzoic Acid in the Synthesis of Potent GPR119 Agonists for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals Introduction G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and related...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Agonist activation of GPR119 leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 agonists attractive candidates for novel antihyperglycemic agents.

4-Bromo-2,5-difluorobenzoic acid is a key starting material for the synthesis of a variety of heterocyclic compounds, including a class of potent pyrimidine-based GPR119 agonists. The presence of the fluorinated phenyl ring is a common structural motif in many GPR119 agonists and is crucial for their biological activity. This document provides detailed application notes and protocols for the use of 4-Bromo-2,5-difluorobenzoic acid in the synthesis of a representative GPR119 agonist, detailing the synthetic pathway and biological evaluation.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Secretion Insulin / GLP-1 Secretion PKA->Secretion Promotes

GPR119 agonist-induced signaling cascade.

Experimental Protocols

The following protocols describe the synthesis of a potent GPR119 agonist, 2-{1-[2-(4-chloro-2,5-difluorophenyl)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide, starting from 4-Bromo-2,5-difluorobenzoic acid.

Synthetic Workflow

The overall synthetic strategy involves the conversion of 4-Bromo-2,5-difluorobenzoic acid to the corresponding benzamidine, which is then used to construct the pyrimidine core. Subsequent functionalization leads to the final GPR119 agonist.

Synthetic_Workflow Start 4-Bromo-2,5-difluorobenzoic acid Intermediate1 4-Bromo-2,5-difluorobenzonitrile Start->Intermediate1 Nitrile Formation Intermediate2 4-Bromo-2,5-difluorobenzamidine Intermediate1->Intermediate2 Amidine Synthesis Intermediate3 Fused Pyrimidine Intermediate Intermediate2->Intermediate3 Pyrimidine Ring Formation Final_Product Final GPR119 Agonist Intermediate3->Final_Product Final Functionalization

Synthetic workflow for a GPR119 agonist.
Detailed Methodologies

Step 1: Synthesis of 4-Bromo-2,5-difluorobenzonitrile

  • To a stirred solution of 4-Bromo-2,5-difluorobenzoic acid (1.0 eq) in dry dichloromethane (DCM, 10 vol) is added oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure.

  • The resulting acid chloride is dissolved in dry tetrahydrofuran (THF, 10 vol) and cooled to 0 °C.

  • A solution of aqueous ammonia (28%, 5.0 eq) is added dropwise, and the mixture is stirred for 1 hour.

  • The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude amide.

  • To a solution of the crude amide in dry THF (10 vol) is added trifluoroacetic anhydride (2.0 eq) at 0 °C.

  • The reaction is stirred at room temperature for 3 hours, then quenched with saturated aqueous sodium bicarbonate solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give 4-Bromo-2,5-difluorobenzonitrile.

Step 2: Synthesis of 2-(4-chloro-2,5-difluorophenyl)pyrimidine derivatives

A representative procedure for the synthesis of pyrimidine-based GPR119 agonists is described in the literature, where a substituted benzamidine is reacted with a suitable three-carbon synthon to form the pyrimidine ring. The 4-chloro-2,5-difluorophenyl moiety is introduced via the corresponding benzamidine.

A series of fused-pyrimidine derivatives have been synthesized as potent and orally active GPR119 agonists.[1] The synthesis of the key intermediate often involves the reaction of a benzamidine with a suitable precursor to form the pyrimidine ring. For the synthesis of 2-{1-[2-(4-chloro-2,5-difluorophenyl)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide, the detailed experimental procedures can be found in the supporting information of the cited reference.[1]

In Vitro cAMP Assay Protocol

The potency of synthesized GPR119 agonists is determined by measuring their ability to stimulate cAMP production in a cell line stably expressing the human GPR119 receptor (e.g., HEK293 or CHO cells).

  • Cell Culture: Maintain human GPR119-expressing cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Assay Preparation: Seed the cells into 384-well plates and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference agonist in assay buffer. Add the compound solutions to the cells and incubate for 30 minutes at room temperature.

  • cAMP Measurement: Measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation

The biological activity of representative GPR119 agonists synthesized using a 4-chloro-2,5-difluorophenyl intermediate is summarized in the table below.

CompoundhGPR119 EC50 (nM)Agonist Activity (%)
14a 2.5100
16b 0.198

Data extracted from Bioorganic & Medicinal Chemistry, 2012, 20 (21), 6442-6451.[1]

Conclusion

4-Bromo-2,5-difluorobenzoic acid serves as a versatile and crucial starting material for the synthesis of potent pyrimidine-based GPR119 agonists. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics for type 2 diabetes and other metabolic diseases. The fluorinated phenyl motif derived from this starting material is a key structural feature for achieving high agonist potency at the GPR119 receptor.

References

Application

Application Notes and Protocols for the Preparation and Evaluation of NaV1.7 Inhibitors Derived from 4-Bromo-2,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis and evaluation of selective NaV1.7 inhibitors, using the clinically investigated comp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of selective NaV1.7 inhibitors, using the clinically investigated compound PF-05089771 as a prime example. The protocols detailed herein leverage 4-bromo-2,5-difluorobenzoic acid as a key starting material for the synthesis of the core benzenesulfonamide scaffold.

The voltage-gated sodium channel NaV1.7 has been genetically validated as a critical target for the treatment of pain. The development of selective NaV1.7 inhibitors represents a promising therapeutic strategy for a variety of pain states, offering a potential alternative to opioids with a reduced side-effect profile. This document outlines the chemical synthesis, and the requisite in vitro assays for the characterization of such inhibitors.

Synthetic Pathway Overview

The synthesis of the arylsulfonamide NaV1.7 inhibitor, PF-05089771, can be conceptualized as a multi-step process. A plausible synthetic route commencing from 4-bromo-2,5-difluorobenzoic acid to a key intermediate, 4-amino-5-chloro-2-fluorobenzenesulfonamide, is outlined below. This intermediate can then be further elaborated to yield the final compound.

Synthetic Pathway A 4-Bromo-2,5-difluorobenzoic acid B 4-Bromo-2,5-difluoroaniline A->B Curtius Rearrangement C 4-Amino-2,5-difluorobenzenesulfonyl chloride B->C Chlorosulfonation D 4-Amino-2,5-difluoro-N-(thiazol-4-yl)benzenesulfonamide C->D Sulfonamide Formation E 4-Amino-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide D->E Chlorination F PF-05089771 E->F Diaryl Ether Formation

Caption: Synthetic workflow from 4-Bromo-2,5-difluorobenzoic acid to PF-05089771.

Experimental Protocols: Synthesis

Protocol 2.1: Synthesis of 4-Bromo-2,5-difluoroaniline

This protocol describes the conversion of 4-bromo-2,5-difluorobenzoic acid to the corresponding aniline via a Curtius rearrangement.

  • Acid Chloride Formation: To a solution of 4-bromo-2,5-difluorobenzoic acid (1.0 eq) in toluene containing a catalytic amount of DMF, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Azide Formation: Cool the reaction mixture to 0 °C and add a solution of sodium azide (1.5 eq) in water. Stir vigorously for 1 hour.

  • Curtius Rearrangement: Separate the organic layer, dry over anhydrous sodium sulfate, and heat at 80-90 °C until nitrogen evolution ceases, yielding the isocyanate.

  • Hydrolysis: Add a mixture of THF and 2M HCl to the reaction mixture and stir at room temperature overnight to hydrolyze the isocyanate to the desired aniline.

  • Work-up and Purification: Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography.

Protocol 2.2: Synthesis of 4-Amino-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide

This protocol outlines the formation of the key sulfonamide intermediate.

  • Chlorosulfonation: Add 4-bromo-2,5-difluoroaniline (1.0 eq) to chlorosulfonic acid (5.0 eq) at 0 °C in portions. Heat the mixture to 70 °C for 4 hours. Cool the reaction to room temperature and pour it onto crushed ice.

  • Sulfonamide Formation: Filter the resulting solid and add it to a solution of 4-aminothiazole (1.1 eq) in pyridine at 0 °C. Stir the reaction at room temperature overnight.

  • Chlorination: To a solution of the resulting sulfonamide in DMF, add N-chlorosuccinimide (1.1 eq) and stir at 50 °C for 3 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Biological Evaluation Protocols

The potency and selectivity of the synthesized NaV1.7 inhibitors are evaluated using electrophysiological assays.

Protocol 3.1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is the gold standard for assessing the inhibitory activity of compounds on voltage-gated ion channels.

  • Cell Culture: Use a stable cell line expressing human NaV1.7 channels (e.g., HEK293 cells). Culture the cells under standard conditions.

  • Electrophysiological Recording:

    • Use an automated patch-clamp system (e.g., PatchXpress) for high-throughput screening.

    • Obtain whole-cell recordings using appropriate internal and external solutions.

    • Apply a voltage protocol to elicit NaV1.7 currents. A typical protocol involves holding the cell at -120 mV and applying a depolarizing pulse to 0 mV.

    • To assess state-dependent inhibition, use a holding potential that induces partial inactivation of the channels (e.g., the empirically determined half-inactivation voltage, typically around -77 mV for hNaV1.7 in HEK293 cells)[1][2].

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound.

  • Data Analysis: Measure the peak inward current at each concentration and calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to the Hill equation.

Electrophysiology Workflow A HEK293 cells expressing hNaV1.7 B Whole-cell patch-clamp A->B C Apply voltage protocol (e.g., hold at -120mV, pulse to 0mV) B->C D Record baseline Na+ current C->D E Perfuse with test compound D->E F Record inhibited Na+ current E->F G Determine IC50 value F->G

Caption: Workflow for electrophysiological evaluation of NaV1.7 inhibitors.

Quantitative Data

The following table summarizes the inhibitory potency and selectivity of PF-05089771 against various human NaV channel isoforms.

Channel IsoformIC50 (nM)Selectivity vs. NaV1.7
hNaV1.7 11 [3][4]-
hNaV1.1850~77-fold
hNaV1.211010-fold[3]
hNaV1.311,000>900-fold[3]
hNaV1.410,000>900-fold[3]
hNaV1.525,000>1000-fold[3]
hNaV1.6160~15-fold
hNaV1.8>10,000[3]>1000-fold[3]

Data obtained from whole-cell patch-clamp electrophysiology on heterologously expressed human NaV channels.

In Vivo Evaluation

The analgesic efficacy of NaV1.7 inhibitors can be assessed in various preclinical pain models.

Protocol 5.1: Formalin-Induced Inflammatory Pain Model
  • Acclimatization: Acclimate mice to the testing environment.

  • Compound Administration: Administer the test compound or vehicle (e.g., orally).

  • Formalin Injection: After a predetermined time, inject a dilute formalin solution into the plantar surface of the hind paw.

  • Behavioral Observation: Record the time the animal spends licking or biting the injected paw in two distinct phases (Phase I: 0-5 min, neurogenic pain; Phase II: 15-30 min, inflammatory pain).

  • Data Analysis: Compare the paw licking/biting time between the compound-treated and vehicle-treated groups.

InVivo Pain Model A Acclimatize Mice B Administer Test Compound A->B C Inject Formalin into Paw B->C D Observe and Record Paw Licking/Biting C->D E Analyze Pain Behavior D->E

Caption: Workflow for the formalin-induced inflammatory pain model.

Conclusion

The protocols and data presented provide a framework for the synthesis and evaluation of selective NaV1.7 inhibitors, exemplified by PF-05089771, starting from 4-bromo-2,5-difluorobenzoic acid. The high potency and selectivity of such compounds underscore the potential of this chemical class for the development of novel analgesics. Rigorous in vitro and in vivo characterization is essential to identify promising drug candidates for further development.

References

Method

Application Notes and Protocols for the Derivatization of 4-Bromo-2,5-difluorobenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-2,5-difluorobenzoic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry. Its trifunctional nature...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-difluorobenzoic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and two fluorine atoms on a phenyl ring, provides multiple points for chemical modification. This allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. The fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom serves as a convenient handle for cross-coupling reactions to introduce molecular diversity. This document provides detailed application notes and protocols for the derivatization of 4-bromo-2,5-difluorobenzoic acid, focusing on its application in the synthesis of bioactive molecules targeting a range of therapeutic areas, including central nervous system (CNS) disorders, metabolic diseases, and oncology.[1][2]

Key Derivatization Strategies

The primary modes of derivatization for 4-bromo-2,5-difluorobenzoic acid involve transformations of the carboxylic acid group and palladium-catalyzed cross-coupling reactions at the bromine-substituted position.

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, and the carboxylic acid moiety of 4-bromo-2,5-difluorobenzoic acid is readily converted to a wide array of amides. These amides can serve as key pharmacophoric elements or as precursors for further functionalization.

This protocol describes a general method for the synthesis of amides from 4-bromo-2,5-difluorobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • 4-Bromo-2,5-difluorobenzoic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-bromo-2,5-difluorobenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF.

  • Add the desired amine (1.1 eq) and HOBt (1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution.

  • Slowly add EDC hydrochloride (1.5 eq) in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Table 1: Representative Amide Derivatives of 4-Bromo-2,5-difluorobenzoic Acid

Amine Coupling PartnerCoupling ReagentsSolventProductYield (%)
Ammonia (aqueous)Thionyl Chloride, DMF (cat.)Chloroform4-Bromo-2,5-difluorobenzamideNot specified
MethanesulfonamideEDC·HCl, DMAPDichloromethaneN-(4-Bromo-2,5-difluorobenzoyl)methanesulfonamideNot specified

Yields are highly dependent on the specific amine and reaction conditions and require optimization.

Ester Formation

Esterification of the carboxylic acid provides another avenue for derivatization, leading to compounds with altered polarity and potential prodrug applications.

This protocol outlines the acid-catalyzed esterification of 4-bromo-2,5-difluorobenzoic acid with an alcohol.

Materials:

  • 4-Bromo-2,5-difluorobenzoic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-2,5-difluorobenzoic acid in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-16 hours, monitoring by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by flash column chromatography or recrystallization if necessary.

Table 2: Representative Ester Derivatives of 4-Bromo-2,5-difluorobenzoic Acid

Alcohol Coupling PartnerCatalystConditionsProductYield (%)
MethanolThionyl ChlorideReflux, 1hMethyl 4-bromo-2,5-difluorobenzoateNot specified
Various phenolsDEAD, PPh₃ (Mitsunobu)THF, rtPhenyl 4-bromo-2,5-difluorobenzoate derivativesGood to Excellent

DEAD: Diethyl azodicarboxylate, PPh₃: Triphenylphosphine. Yields are generalized from similar reactions.

Suzuki Cross-Coupling

The bromine atom on the aromatic ring is a versatile handle for introducing a wide range of aryl and heteroaryl substituents via the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for building molecular complexity and exploring structure-activity relationships.

This protocol provides a general procedure for the Suzuki coupling of a 4-bromo-2,5-difluorobenzamide derivative with a boronic acid.

Materials:

  • 4-Bromo-2,5-difluorobenzamide derivative

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water, DMF)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube or microwave vial, add the 4-bromo-2,5-difluorobenzamide derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl compound.[3][4][5]

Table 3: Representative Suzuki Coupling Products from Aryl Bromides

Aryl BromideBoronic AcidCatalyst/LigandBaseSolventYield (%)
4-Bromobenzoic acidPhenylboronic acidAd-L-PdCl₂⊂dmβ-CDNa₂CO₃Water/Organic Mix>98
General Aryl Bromide2,5-Difluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water88-95

Yields are for representative Suzuki reactions and may vary for 4-bromo-2,5-difluorobenzoic acid derivatives.

Medicinal Chemistry Applications

Derivatives of 4-bromo-2,5-difluorobenzoic acid have shown promise in several therapeutic areas.

GPR119 Agonists for Type 2 Diabetes

GPR119 is a G-protein coupled receptor expressed in pancreatic β-cells and intestinal L-cells. Agonists of GPR119 stimulate glucose-dependent insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes. 4-Bromo-2,5-difluorobenzoic acid is a key building block for the synthesis of potent GPR119 agonists.[6]

GPR119_Signaling_Pathway cluster_L_Cell Intestinal L-Cell cluster_Beta_Cell Pancreatic β-Cell GPR119_L GPR119 AC_L Adenylate Cyclase cAMP_L cAMP PKA_L PKA GLP1_release GLP-1 Release Insulin_release Insulin Release GLP1_release->Insulin_release potentiates GPR119_B GPR119 AC_B Adenylate Cyclase cAMP_B cAMP PKA_B PKA Agonist 4-Bromo-2,5-difluorobenzoic Acid Derivative (Agonist) Agonist->GPR119_L Agonist->GPR119_B

Table 4: Biological Activity of Representative GPR119 Agonists

Compound IDGPR119 EC₅₀ (nM)Species
Furo[3,2-d]pyrimidine derivative 4129Human
Furo[3,2-d]pyrimidine derivative 1253Human
Furo[3,2-d]pyrimidine derivative 2642Human

Data for structurally related GPR119 agonists, not direct derivatives of 4-bromo-2,5-difluorobenzoic acid.[7]

Dopamine Receptor Ligands for CNS Disorders

Derivatives of 4-bromo-2,5-difluorobenzoic acid have been investigated as modulators of dopamine neurotransmission, acting as dopaminergic stabilizers.[1] Such compounds have potential applications in the treatment of various central nervous system disorders.

Dopamine_Receptor_Modulation Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor binds Derivative 4-Bromo-2,5-difluorobenzoic Acid Derivative Derivative->D2_Receptor modulates Downstream_Signaling Downstream Signaling (e.g., cAMP inhibition) D2_Receptor->Downstream_Signaling activates/inhibits Therapeutic_Effect Therapeutic Effect (e.g., stabilization of dopaminergic tone) Downstream_Signaling->Therapeutic_Effect

Table 5: Dopamine Receptor Affinity of Representative Ligands

CompoundD₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)Selectivity (D₃/D₂)
SV 2931.8180100
SV-III-130s0.42460

Data for D₂/D₃ selective compounds, illustrating the type of data sought for novel derivatives.[8]

Anticancer Agents

The 4-bromo-2,5-difluorobenzoyl scaffold has been incorporated into molecules designed as anticancer agents. For example, it is a precursor for the synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives which have shown efficacy in combating hyperproliferative diseases.

Experimental_Workflow_Anticancer Start 4-Bromo-2,5-difluorobenzoic acid Step1 Derivatization (e.g., Amidation, Suzuki Coupling) Start->Step1 Library Library of Derivatives Step1->Library Screening In vitro Anticancer Screening (e.g., MTT assay) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Table 6: In Vitro Anticancer Activity of Representative Fluorinated Compounds

Compound ClassCancer Cell LineIC₅₀ (µM)
Furo[3,2-d]pyrimidine derivativeA549 (Lung)1.22 - 3.62
Furo[3,2-d]pyrimidine derivativeMDA-MB-231 (Breast)1.22 - 3.62
Indolin-2-one derivativeA549 (Lung)0.09 - >30

IC₅₀ values for structurally related fluorinated heterocyclic compounds, not direct derivatives of 4-bromo-2,5-difluorobenzoic acid, are shown to exemplify the desired data.

Conclusion

4-Bromo-2,5-difluorobenzoic acid is a valuable and versatile building block in medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to synthesize a diverse range of derivatives for the development of novel therapeutics. The ability to perform amide and ester formations, as well as Suzuki cross-coupling reactions, allows for extensive structure-activity relationship studies. Further exploration of derivatives of this scaffold is warranted to fully exploit its potential in drug discovery.

References

Application

Application Notes and Protocols for the Esterification of 4-Bromo-2,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of methyl and ethyl esters of 4-Bromo-2,5-difluorobenzoic acid, a versatile building bl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of methyl and ethyl esters of 4-Bromo-2,5-difluorobenzoic acid, a versatile building block in medicinal chemistry and drug discovery. The ester functional group can modulate a compound's lipophilicity, membrane permeability, and metabolic stability, making it a key functional group in prodrug strategies and for optimizing pharmacokinetic profiles. This document outlines three common and effective esterification methods: Fischer Esterification, Steglich Esterification, and Mitsunobu Reaction.

Data Presentation

The following table summarizes typical quantitative data for the esterification of 4-Bromo-2,5-difluorobenzoic acid with methanol and ethanol using various established protocols. Please note that yields are dependent on reaction scale, purity of reagents, and the efficiency of work-up and purification procedures.

Ester ProductAlcoholMethodCatalyst/ReagentsSolventReaction TimeReaction Temperature (°C)Typical Yield (%)
Methyl 4-bromo-2,5-difluorobenzoateMethanolFischer (via acid chloride)Thionyl Chloride (SOCl₂)Methanol12 hoursRoom Temperature~93%
Ethyl 4-bromo-2,5-difluorobenzoateEthanolFischer (acid-catalyzed)Sulfuric Acid (H₂SO₄)Ethanol4-8 hoursReflux (~78°C)80-90%
Methyl 4-bromo-2,5-difluorobenzoateMethanolSteglichEDC, DMAPDichloromethane (DCM)24-48 hoursRoom Temperature85-95%
Ethyl 4-bromo-2,5-difluorobenzoateEthanolSteglichDCC, DMAPDichloromethane (DCM)3 hoursRoom Temperature80-90%
Methyl 4-bromo-2,5-difluorobenzoateMethanolMitsunobuPPh₃, DIADTHF6-8 hours0 to Room Temperature80-90%
Ethyl 4-bromo-2,5-difluorobenzoateEthanolMitsunobuPPh₃, DEADTHF6-8 hours0 to Room Temperature80-90%

Experimental Protocols

Protocol 1: Fischer Esterification via Acyl Chloride (Methyl Ester Synthesis)

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the alcohol.

Materials:

  • 4-Bromo-2,5-difluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-bromo-2,5-difluorobenzoic acid (1.0 eq) in a suitable solvent like dichloromethane, add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in anhydrous methanol and stir the solution at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane or diethyl ether and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-bromo-2,5-difluorobenzoate.

  • Purify the product by column chromatography on silica gel or recrystallization if necessary.

Protocol 2: Steglich Esterification (Ethyl Ester Synthesis)

This method is a mild procedure that uses a carbodiimide coupling agent and a nucleophilic catalyst.

Materials:

  • 4-Bromo-2,5-difluorobenzoic acid

  • Anhydrous Ethanol (EtOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, dissolve 4-bromo-2,5-difluorobenzoic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) or EDC·HCl (1.1 eq) portion-wise to the stirred solution.[1]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction by TLC. The formation of a white precipitate (dicyclohexylurea, DCU, if DCC is used) indicates the reaction is proceeding.

  • Once the reaction is complete, filter off the precipitated urea and wash the filter cake with a small amount of cold dichloromethane.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ethyl 4-bromo-2,5-difluorobenzoate by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction (General Procedure for Methyl and Ethyl Esters)

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry if a chiral alcohol is used.[2]

Materials:

  • 4-Bromo-2,5-difluorobenzoic acid

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-bromo-2,5-difluorobenzoic acid (1.0 eq), the corresponding alcohol (methanol or ethanol, 1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine to remove unreacted acid and other water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide.

Visualizations

Esterification_Workflow cluster_start Starting Materials cluster_reaction Esterification Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Bromo-2,5-difluorobenzoic Acid C Reaction Vessel (Solvent + Reagents) A->C B Alcohol (Methanol or Ethanol) B->C D Extraction & Washing C->D Reaction Completion E Drying & Concentration D->E F Purification (Chromatography or Recrystallization) E->F G Pure Ester F->G

Caption: General experimental workflow for the esterification of 4-Bromo-2,5-difluorobenzoic acid.

Esterification_Methods cluster_methods Esterification Methods Start 4-Bromo-2,5-difluorobenzoic Acid Fischer Fischer Esterification Start->Fischer H+ cat., ROH, Heat Steglich Steglich Esterification Start->Steglich DCC/EDC, DMAP, ROH Mitsunobu Mitsunobu Reaction Start->Mitsunobu PPh3, DEAD/DIAD, ROH Product Alkyl 4-bromo-2,5-difluorobenzoate (Methyl or Ethyl Ester) Fischer->Product Steglich->Product Mitsunobu->Product

Caption: Logical relationship between the starting material, different esterification methods, and the final ester product.

References

Method

Application Notes and Protocols for Amide Bond Formation with 4-Bromo-2,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-2,5-difluorobenzoic acid is a key building block in medicinal chemistry and materials science. Its unique electronic properties, stemmi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-difluorobenzoic acid is a key building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two fluorine atoms and a bromine atom on the aromatic ring, make it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. The formation of an amide bond from 4-Bromo-2,5-difluorobenzoic acid is a critical transformation in the elaboration of this versatile scaffold.

These application notes provide detailed protocols for the synthesis of amides from 4-Bromo-2,5-difluorobenzoic acid using various common and effective coupling methodologies. This guide includes a comparative overview of different methods, detailed experimental procedures, and visualizations of reaction pathways and workflows to aid researchers in selecting and implementing the most suitable conditions for their specific synthetic needs.

Data Presentation: Comparative Overview of Amide Coupling Methods

The following table summarizes representative methods for the amide coupling of 4-Bromo-2,5-difluorobenzoic acid, providing a comparative overview of different coupling reagents and conditions. Please note that yields are dependent on the specific amine used and the efficiency of purification.

Method Coupling Reagent/Activating Agent Additives Base Solvent Temperature Typical Reaction Time Applicability & Notes
1. Acyl Chloride Thionyl Chloride (SOCl₂)Catalytic DMFNone required for acyl chloride formation; typically a tertiary amine (e.g., Triethylamine, DIPEA) for amidationChloroform, Dichloromethane (DCM)Reflux for acyl chloride formation; 0 °C to RT for amidation1-3 hours for acyl chloride; 1-12 hours for amidationRobust and cost-effective for simple amines. The intermediate acyl chloride is highly reactive and moisture-sensitive.
2. Carbodiimide EDC·HClHOBt, DMAPDIPEA, TriethylamineDCM, DMF0 °C to RT12-48 hoursA widely used, mild, and efficient method suitable for a broad range of amines. The urea byproduct from EDC is water-soluble, simplifying workup.[1]
3. Uronium Salt HATUNoneDIPEA, TriethylamineDMF, DCM0 °C to RT1-6 hoursHighly efficient and rapid, particularly for sterically hindered or electron-deficient amines. Minimizes racemization for chiral substrates.

Experimental Protocols

Protocol 1: Amide Formation via Acyl Chloride

This two-step protocol involves the initial conversion of 4-Bromo-2,5-difluorobenzoic acid to its highly reactive acyl chloride, followed by reaction with the desired amine.

Step 1: Synthesis of 4-Bromo-2,5-difluorobenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-Bromo-2,5-difluorobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 5.0 - 10.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-Bromo-2,5-difluorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 4-Bromo-2,5-difluorobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve the desired primary or secondary amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of 4-Bromo-2,5-difluorobenzoyl chloride to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the water-soluble carbodiimide EDC in conjunction with HOBt to facilitate a mild and efficient one-pot amide bond formation.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Bromo-2,5-difluorobenzoic acid (1.0 eq), the desired amine (1.0 - 1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.1 - 1.2 eq).

  • Dissolve the solids in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a non-nucleophilic base such as DIPEA or triethylamine (2.0 - 3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, if the solvent is DMF, remove it under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. If the solvent is DCM, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization.

Protocol 3: HATU Mediated Amide Coupling

HATU is a highly effective coupling reagent for challenging substrates, leading to high yields and short reaction times.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Bromo-2,5-difluorobenzoic acid (1.0 eq) and dissolve it in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a non-nucleophilic base such as DIPEA (2.0 - 3.0 eq).

  • Pre-activation: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 - 1.2 eq) to the mixture and stir at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-6 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or recrystallization.

Visualizations

General Workflow for Amide Bond Formation

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve 4-Bromo-2,5-difluorobenzoic acid and amine in anhydrous solvent B Cool to 0 °C A->B C Add coupling reagent and base B->C D Stir at RT and monitor reaction C->D E Aqueous Workup (Wash with acid, base, brine) D->E F Dry and Concentrate E->F G Purify (Chromatography/Recrystallization) F->G

Caption: General experimental workflow for amide synthesis.

Signaling Pathways and Mechanisms

Mechanism of EDC/HOBt Mediated Amide Coupling

G Acid 4-Bromo-2,5-difluorobenzoic Acid O_Acylisourea O-Acylisourea Intermediate (unstable) Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (more stable) O_Acylisourea->HOBt_Ester + HOBt - EDC-urea HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine Amine (R-NH2) Urea Urea Byproduct

Caption: EDC/HOBt mediated amide formation mechanism.

Mechanism of HATU Mediated Amide Coupling

G Acid 4-Bromo-2,5-difluorobenzoic Acid Carboxylate Carboxylate Anion Acid->Carboxylate + Base Base Base (e.g., DIPEA) OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product OAt_Ester->Amide + Amine Amine Amine (R-NH2) TMU Tetramethylurea Byproduct HOAt HOAt

Caption: HATU mediated amide formation mechanism.

References

Application

Application Notes and Protocols: Large-Scale Synthesis of 4-Bromo-2,5-difluorobenzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the large-scale synthesis of 4-Bromo-2,5-difluorobenzoic acid and its key derivatives. This versatile...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of 4-Bromo-2,5-difluorobenzoic acid and its key derivatives. This versatile building block is crucial in the development of various pharmaceutical agents, including dopaminergic stabilizers and anti-cancer agents.[1][2] The protocols outlined below are designed to be scalable for industrial production.

Synthesis of 4-Bromo-2,5-difluorobenzoic Acid

The primary route for the synthesis of 4-Bromo-2,5-difluorobenzoic acid involves the monolithiation of 1,4-dibromo-2,5-difluorobenzene followed by carboxylation with carbon dioxide.[3][4]

Synthetic Pathway

G cluster_0 Synthesis of 4-Bromo-2,5-difluorobenzoic acid 1,4-Dibromo-2,5-difluorobenzene 1,4-Dibromo-2,5-difluorobenzene Intermediate_Lithium_Salt Aryl Lithium Intermediate 1,4-Dibromo-2,5-difluorobenzene->Intermediate_Lithium_Salt 1. n-BuLi, THF 2. -78 °C 4-Bromo-2,5-difluorobenzoic_acid 4-Bromo-2,5-difluorobenzoic acid Intermediate_Lithium_Salt->4-Bromo-2,5-difluorobenzoic_acid 1. CO2 (solid) 2. HCl (aq)

Caption: Synthetic route to 4-Bromo-2,5-difluorobenzoic acid.

Experimental Protocol

This protocol is adapted from established laboratory procedures for scale-up.[3][4]

Materials:

  • 1,4-Dibromo-2,5-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether (Et2O) or Tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Methylene chloride (CH2Cl2)

  • Magnesium sulfate (MgSO4)

Equipment:

  • Large-scale reaction vessel equipped with mechanical stirring, a temperature probe, and an inert gas inlet.

  • Addition funnel

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Extraction apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the reaction vessel with 1,4-dibromo-2,5-difluorobenzene (1.0 eq) and anhydrous diethyl ether or THF. Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Lithiation: Slowly add n-butyllithium (1.05 eq) to the cooled solution via an addition funnel over a period of 1-2 hours, maintaining the internal temperature at or below -70 °C.

  • Reaction Monitoring: Stir the resulting mixture at -78 °C for an additional 2-3 hours. The reaction progress can be monitored by in-process controls (e.g., HPLC or GC) of quenched aliquots.

  • Carboxylation: Carefully add crushed dry ice in portions to the reaction mixture. Allow the mixture to slowly warm to room temperature as the CO2 sublimes.

  • Quenching and Extraction: Acidify the reaction mixture with 1 M HCl. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate. The product will move to the aqueous phase.

  • Separate the aqueous layer and wash it with methylene chloride to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Extract the product with diethyl ether.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-2,5-difluorobenzoic acid as a solid.

Quantitative Data
ReactantMolar Eq.Molecular Weight ( g/mol )Amount (g)
1,4-Dibromo-2,5-difluorobenzene1.0271.8910.22
n-Butyllithium (1.39 M in hexanes)1.0564.0627.0 mL
Product Yield Purity
4-Bromo-2,5-difluorobenzoic acid97%>98%

Table based on data from similar small-scale syntheses; yields may vary on a larger scale and require optimization.[3]

Synthesis of 4-Bromo-2,5-difluorobenzoic Acid Derivatives

Synthesis of 4-Bromo-2,5-difluorobenzoyl Chloride

The acid can be readily converted to the more reactive acyl chloride, a key intermediate for amide and ester formation.[5]

G cluster_1 Synthesis of 4-Bromo-2,5-difluorobenzoyl chloride 4-Bromo-2,5-difluorobenzoic_acid 4-Bromo-2,5-difluorobenzoic acid 4-Bromo-2,5-difluorobenzoyl_chloride 4-Bromo-2,5-difluorobenzoyl chloride 4-Bromo-2,5-difluorobenzoic_acid->4-Bromo-2,5-difluorobenzoyl_chloride Thionyl chloride (SOCl2) Reflux

Caption: Synthesis of 4-Bromo-2,5-difluorobenzoyl chloride.

Materials:

  • 4-Bromo-2,5-difluorobenzoic acid

  • Thionyl chloride (SOCl2)

Equipment:

  • Reaction vessel with a reflux condenser and gas outlet to a scrubber.

  • Distillation apparatus.

Procedure:

  • Reaction Setup: Charge the reaction vessel with crude 4-Bromo-2,5-difluorobenzoic acid (1.0 eq) and thionyl chloride (excess, e.g., 2-3 eq).

  • Reaction: Slowly heat the slurry to reflux (approximately 90 °C internal temperature) and maintain until the reaction is complete (cessation of gas evolution).

  • Work-up: Remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The product can be purified by vacuum distillation.

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (g)
4-Bromo-2,5-difluorobenzoic acid1.0237.012075
Thionyl chlorideexcess118.972.0 L
Product Yield Purity
4-Bromo-2,5-difluorobenzoyl chloride91%>95%

Table based on a reported large-scale synthesis.[5]

Synthesis of 4-Bromo-2,5-difluorobenzamide

The acid can be converted to the primary amide, a common precursor in medicinal chemistry.[4]

G cluster_2 Synthesis of 4-Bromo-2,5-difluorobenzamide 4-Bromo-2,5-difluorobenzoic_acid 4-Bromo-2,5-difluorobenzoic acid Intermediate_Acyl_Chloride In situ Acyl Chloride 4-Bromo-2,5-difluorobenzoic_acid->Intermediate_Acyl_Chloride 1. SOCl2, DMF (cat.) 2. 80 °C 4-Bromo-2,5-difluorobenzamide 4-Bromo-2,5-difluorobenzamide Intermediate_Acyl_Chloride->4-Bromo-2,5-difluorobenzamide 1. Aqueous NH3 2. 5 °C

Caption: Synthesis of 4-Bromo-2,5-difluorobenzamide.

Materials:

  • 4-Bromo-2,5-difluorobenzoic acid

  • Thionyl chloride (SOCl2)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Chloroform

  • Aqueous ammonia (28 wt%)

Equipment:

  • Reaction vessel with heating and cooling capabilities.

  • Addition funnel.

  • Extraction apparatus.

Procedure:

  • Acyl Chloride Formation: Stir a mixture of 4-bromo-2,5-difluorobenzoic acid (1.0 eq), thionyl chloride (excess), and a catalytic amount of DMF at 80 °C for 1.5 hours.

  • Solvent Removal: Cool the mixture to room temperature and evaporate the excess thionyl chloride in vacuo.

  • Amidation: Dissolve the resulting residue in chloroform and cool to 5 °C.

  • Add aqueous ammonia dropwise to the solution, maintaining the temperature at 5 °C.

  • Stir the mixture at 5 °C for 30 minutes.

  • Work-up and Purification: Extract the mixture with chloroform. Dry the organic layer and evaporate the solvent in vacuo to obtain the product.

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (g)
4-Bromo-2,5-difluorobenzoic acid1.0237.0153.28
Thionyl chlorideexcess118.97165 mL
DMFcat.73.090.87 mL
Product Yield Purity
4-Bromo-2,5-difluorobenzamideNot specifiedPale yellow solid

Table based on a reported laboratory-scale synthesis.[4]

Experimental Workflow Overview

G cluster_workflow General Experimental Workflow Start Reaction Setup (Vessel, Reagents) Reaction Controlled Reaction (Temperature, Time) Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Product Extraction (Liquid-Liquid) Quench->Extraction Purification Purification (Crystallization/Distillation) Extraction->Purification Drying Drying and Isolation Purification->Drying Analysis Final Product Analysis (Purity, Identity) Drying->Analysis

Caption: General workflow for synthesis and purification.

References

Method

Application Notes and Protocols: 4-Bromo-2,5-difluorobenzoic Acid in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-2,5-difluorobenzoic acid is a versatile fluorinated building block increasingly utilized in the synthesis of complex organic molecules,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-difluorobenzoic acid is a versatile fluorinated building block increasingly utilized in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene ring, provides multiple reactive sites for further chemical transformations. This allows for the construction of diverse molecular architectures with desirable physicochemical and biological properties. In the field of agrochemicals, 4-Bromo-2,5-difluorobenzoic acid serves as a key precursor for the development of novel herbicides, fungicides, and insecticides. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and overall efficacy of the resulting active ingredients.

This document provides detailed application notes and experimental protocols for the use of 4-Bromo-2,5-difluorobenzoic acid in the synthesis of a representative pyrazole-based herbicide. Pyrazole derivatives are a significant class of herbicides known for their potent activity and diverse modes of action.[1][2]

Synthesis of a Herbicidal Pyrazole Derivative

A common strategy for synthesizing herbicidal pyrazoles from 4-Bromo-2,5-difluorobenzoic acid involves a multi-step sequence. This typically includes the conversion of the carboxylic acid to an acetophenone, followed by the formation of an enaminone intermediate, and subsequent cyclization to yield the pyrazole core.

Synthetic Pathway Overview

The overall synthetic pathway from 4-Bromo-2,5-difluorobenzoic acid to a representative herbicidal pyrazole is depicted below.

G A 4-Bromo-2,5-difluorobenzoic acid B 4-Bromo-2,5-difluoroacetophenone A->B 1. SOCl2 2. MeMgBr, CuCl C 3-(Dimethylamino)-1-(4-bromo-2,5-difluorophenyl)prop-2-en-1-one (Enaminone) B->C DMF-DMA D 1-(Substituted)-4-(4-bromo-2,5-difluorophenyl)-1H-pyrazole (Herbicidal Pyrazole) C->D Substituted Hydrazine

Caption: Synthetic route to a herbicidal pyrazole.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2,5-difluoroacetophenone

This protocol describes the conversion of 4-Bromo-2,5-difluorobenzoic acid to the corresponding acetophenone, a key intermediate for pyrazole synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromo-2,5-difluorobenzoic acid237.0010.0 g0.0422
Thionyl chloride (SOCl₂)118.9715 mL0.205
N,N-Dimethylformamide (DMF)73.090.5 mL-
Methylmagnesium bromide (MeMgBr, 3M in ether)-21.1 mL0.0633
Copper(I) chloride (CuCl)98.990.42 g0.0042
Dichloromethane (DCM)84.93100 mL-
Diethyl ether74.12150 mL-
Hydrochloric acid (HCl), 1M36.4650 mL-
Saturated sodium bicarbonate solution-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate (MgSO₄)120.37--

Procedure:

  • To a stirred solution of 4-Bromo-2,5-difluorobenzoic acid (10.0 g, 0.0422 mol) in dichloromethane (100 mL) is added N,N-dimethylformamide (0.5 mL) followed by the dropwise addition of thionyl chloride (15 mL, 0.205 mol) at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • The crude acid chloride is dissolved in anhydrous diethyl ether (100 mL) and cooled to -78 °C.

  • Copper(I) chloride (0.42 g, 0.0042 mol) is added, followed by the slow addition of methylmagnesium bromide (21.1 mL of a 3M solution in ether, 0.0633 mol).

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of 1M HCl (50 mL).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL), brine (50 mL), and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4-Bromo-2,5-difluoroacetophenone.

Protocol 2: Synthesis of 3-(Dimethylamino)-1-(4-bromo-2,5-difluorophenyl)prop-2-en-1-one (Enaminone)

This protocol outlines the formation of the enaminone intermediate.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromo-2,5-difluoroacetophenone235.025.0 g0.0213
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.163.8 g0.0319
Toluene92.1450 mL-

Procedure:

  • A solution of 4-Bromo-2,5-difluoroacetophenone (5.0 g, 0.0213 mol) and N,N-dimethylformamide dimethyl acetal (3.8 g, 0.0319 mol) in toluene (50 mL) is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude solid is washed with cold hexane to yield the enaminone product, which can be used in the next step without further purification.

Protocol 3: Synthesis of a Herbicidal Pyrazole Derivative

This protocol describes the final cyclization step to form the pyrazole ring.[2][5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(Dimethylamino)-1-(4-bromo-2,5-difluorophenyl)prop-2-en-1-one290.113.0 g0.0103
Substituted hydrazine hydrochloride (e.g., Phenylhydrazine HCl)144.601.64 g0.0113
Ethanol46.0730 mL-
Acetic acid60.055 mL-

Procedure:

  • A mixture of the enaminone (3.0 g, 0.0103 mol) and substituted hydrazine hydrochloride (1.64 g, 0.0113 mol) in ethanol (30 mL) and acetic acid (5 mL) is heated at reflux for 6 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the final herbicidal pyrazole derivative.

Herbicidal Activity

Phenylpyrazole herbicides are known to exhibit potent herbicidal activity against a range of broadleaf and grass weeds.[7][8] The mode of action for many pyrazole herbicides involves the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[7] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Mode of Action: PPO Inhibition

G Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation + Light, O2 Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Cell_Damage Cell Membrane Damage & Plant Death ROS->Cell_Damage Pyrazole_Herbicide Pyrazole Herbicide Pyrazole_Herbicide->PPO Inhibition

Caption: PPO inhibition by pyrazole herbicides.

Quantitative Herbicidal Data

The following table summarizes the herbicidal activity of representative phenylpyrazole derivatives against various weed species. The data is presented as the percentage of fresh weight inhibition at a given application rate.

Compound IDTarget WeedApplication Rate (g a.i./hm²)Fresh Weight Inhibition (%)Reference
7bAmaranthus retroflexus15095[7]
7eAmaranthus retroflexus15092[7]
7fAmaranthus retroflexus15098[7]
6aSetaria viridis15050[8]
6cSetaria viridis15050[8]
19tPre-emergent vs. various weeds-Good activity[9]

Note: The specific herbicidal activity will vary depending on the exact substitution pattern of the pyrazole derivative.

Conclusion

4-Bromo-2,5-difluorobenzoic acid is a valuable and versatile starting material for the synthesis of novel agrochemicals. The synthetic protocols provided herein offer a clear pathway to access herbicidal pyrazole derivatives. The unique electronic and steric properties conferred by the bromo-difluoro-phenyl moiety can be exploited to fine-tune the biological activity and selectivity of the final products, making it a promising scaffold for the discovery of next-generation crop protection agents. Further research into the structure-activity relationships of pyrazoles derived from this starting material is warranted to develop more effective and environmentally benign herbicides.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4-Bromo-2,5-difluorobenzoic Acid

This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on the purification of crude 4-Bromo-2,5-difluorobenzoic acid. Below you will find troubles...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on the purification of crude 4-Bromo-2,5-difluorobenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 4-Bromo-2,5-difluorobenzoic acid?

A1: Common impurities largely depend on the synthetic route. When synthesized from 1,4-dibromo-2,5-difluorobenzene via lithiation and subsequent carboxylation, potential impurities include:

  • Unreacted Starting Material: 1,4-dibromo-2,5-difluorobenzene.

  • Byproducts of Incomplete Reaction: Such as compounds from quenching the lithiated intermediate before carboxylation.

  • Disubstituted Byproducts: Formation of 2,5-difluoroterephthalic acid if lithiation occurs at both bromine sites.

  • Solvent and Reagent Residues: Residual solvents like diethyl ether or hexane and quenching reagents.

Q2: My crude product has a yellowish or brownish tint. How can I decolorize it?

A2: A common method to remove colored impurities is to treat the crude product with activated charcoal.[1] This is typically done during the recrystallization process. The crude acid is dissolved in a suitable hot solvent, a small amount of activated charcoal is added, and the mixture is briefly heated before being filtered hot to remove the charcoal and the adsorbed impurities.

Q3: Which purification method is most suitable for achieving high purity (>99.5%)?

A3: For achieving very high purity, a multi-step purification process may be necessary. One effective, albeit more complex, method involves the chemical derivatization of the crude acid. For a similar compound, 5-bromo-2,4-difluorobenzoic acid, a process of esterification to a liquid ester, followed by distillation of the ester, and subsequent hydrolysis back to the acid has been shown to achieve purities of over 99.5%.[2] For most laboratory purposes, a well-optimized recrystallization or column chromatography can yield purities of 97-99%.

Q4: Can I use acid-base extraction for purification?

A4: Yes, acid-base extraction is a highly effective method for separating 4-Bromo-2,5-difluorobenzoic acid from neutral or basic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).[3] The acidic product will move to the aqueous layer as its carboxylate salt, while neutral impurities (like unreacted 1,4-dibromo-2,5-difluorobenzene) will remain in the organic layer. The aqueous layer can then be washed with a fresh organic solvent, followed by acidification to precipitate the purified acid.[3]

Troubleshooting Guides

Recrystallization
Issue Potential Cause Suggested Solution
Oiling out instead of crystallizing The melting point of the impure compound is lower than the boiling point of the solvent. The solution may be too concentrated or cooling too quickly.Select a solvent with a lower boiling point. Try reheating the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1]
Low or no crystal formation upon cooling The solution is not saturated (too much solvent was used). The compound is too soluble in the chosen solvent at low temperatures.Evaporate some of the solvent to increase the concentration. If crystals still do not form, the solvent may be inappropriate. Consider using a solvent pair: dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes turbid, then heat to clarify and cool slowly.[4]
Low recovery of purified product Too much solvent was used. The product has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Pre-heat the funnel and filter paper for hot filtration to prevent premature crystallization.
Product purity does not improve significantly The chosen solvent does not effectively differentiate between the product and a major impurity. Co-crystallization of the impurity is occurring.Select a different recrystallization solvent or solvent system. A preliminary purification step, such as acid-base extraction, may be necessary to remove the problematic impurity.
Column Chromatography
Issue Potential Cause Suggested Solution
Poor separation of product and impurities Inappropriate mobile phase polarity.Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A common mobile phase for substituted benzoic acids is a mixture of hexane and ethyl acetate; adjust the ratio to achieve good separation. Adding a small amount of acetic or formic acid to the mobile phase can improve the peak shape of acidic compounds.
Product elutes too quickly or too slowly The mobile phase is too polar or not polar enough.If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
Tailing of the product peak Interaction of the acidic product with the silica gel.Add a small percentage (0.5-1%) of a volatile acid like acetic acid or formic acid to the mobile phase to suppress this interaction and improve peak shape.
Column cracking or channeling Improperly packed column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Quantitative Data on Purification Methods

Purification Method Typical Starting Purity Expected Final Purity Expected Yield Notes
Acid-Base Extraction 85-95%95-98%85-95%Effective for removing neutral and basic impurities.
Recrystallization 90-97%98-99.5%70-90%Highly dependent on the choice of solvent and the nature of the impurities.
Column Chromatography 85-95%>99%60-85%Can provide very high purity but may be lower yielding and more resource-intensive.
Esterification-Distillation-Hydrolysis 90-95%>99.5%75-85%A multi-step chemical purification suitable for achieving very high purity.[2]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is based on the workup procedure described in the synthesis of 4-Bromo-2,5-difluorobenzoic acid.[3]

  • Dissolution: Dissolve the crude 4-Bromo-2,5-difluorobenzoic acid in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Washing: Wash the combined aqueous extracts with a small amount of diethyl ether or methylene chloride to remove any remaining neutral impurities.[3]

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a concentrated acid (e.g., HCl) with stirring until the pH is approximately 2. The purified 4-Bromo-2,5-difluorobenzoic acid will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water and dry it thoroughly, for instance, in a vacuum oven.

Protocol 2: General Recrystallization Procedure

A specific solvent system for 4-Bromo-2,5-difluorobenzoic acid is not well-documented in the literature. A good starting point would be to test solvent systems commonly used for substituted benzoic acids, such as ethanol/water, or a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to dry completely.

Visualizations

experimental_workflow crude Crude 4-Bromo-2,5- difluorobenzoic Acid dissolve Dissolve in Organic Solvent crude->dissolve extract Extract with Aqueous Base dissolve->extract separate Separate Layers extract->separate wash_aq Wash Aqueous Layer with Organic Solvent separate->wash_aq Aqueous Layer impurities Neutral/Basic Impurities in Organic Layer separate->impurities Organic Layer acidify Acidify Aqueous Layer wash_aq->acidify filter Vacuum Filtration acidify->filter dry Dry Solid filter->dry pure Pure Product dry->pure

Caption: Workflow for Purification by Acid-Base Extraction.

recrystallization_workflow crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Cool Filtrate Slowly hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect dry Dry Crystals collect->dry impurities Soluble Impurities in Mother Liquor collect->impurities pure Pure Crystalline Product dry->pure

Caption: General Workflow for Recrystallization.

References

Optimization

Technical Support Center: Synthesis of 4-Bromo-2,5-difluorobenzoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,5-difluorobenzoic...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,5-difluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Bromo-2,5-difluorobenzoic acid?

A1: The most prevalent and well-documented method is the monolithiation of 1,4-dibromo-2,5-difluorobenzene with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C), followed by quenching with solid carbon dioxide (dry ice).[1][2]

Q2: What are the potential impurities I might encounter in my final product?

A2: Several impurities can arise from this synthesis. These primarily include unreacted starting material (1,4-dibromo-2,5-difluorobenzene), a di-carboxylated byproduct (2,5-dibromobenzene-1,4-dicarboxylic acid), and species resulting from side reactions with the solvent or premature quenching. A detailed list is provided in the troubleshooting section.

Q3: How can I minimize the formation of the di-carboxylated byproduct?

A3: To minimize the formation of 2,5-dibromobenzene-1,4-dicarboxylic acid, it is crucial to control the stoichiometry of n-butyllithium. A slight excess (typically 1.0 to 1.1 equivalents) is recommended for monolithiation. Slow, dropwise addition of n-BuLi at a strictly maintained low temperature (-78 °C) is also critical to prevent over-lithiation.

Q4: My reaction yield is consistently low. What are the likely causes?

A4: Low yields can be attributed to several factors. The most common issues include:

  • Inactive n-butyllithium: n-BuLi is highly reactive and can degrade upon exposure to moisture or air. It is essential to use a freshly titrated or newly purchased solution.

  • Inadequate temperature control: Allowing the reaction temperature to rise above -78 °C can lead to side reactions, such as benzyne formation or reaction with the solvent, which consume the organolithium intermediate and reduce the yield of the desired product.

  • Premature quenching: The organolithium intermediate is highly reactive. Any exposure to atmospheric CO2 or moisture before the addition of dry ice will quench the reaction and reduce the yield.

  • Inefficient quenching: Insufficient or poor-quality dry ice can lead to incomplete carboxylation of the aryllithium intermediate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4-Bromo-2,5-difluorobenzoic acid and provides actionable solutions.

Observed Problem Potential Cause Recommended Solution
Low or no product formation Inactive n-butyllithium.Use a freshly opened bottle of n-BuLi or titrate the solution prior to use.
Presence of moisture or oxygen in the reaction setup.Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
Reaction temperature is too high.Maintain a constant temperature of -78 °C using a dry ice/acetone bath.
Presence of a significant amount of starting material (1,4-dibromo-2,5-difluorobenzene) in the final product Incomplete lithiation.Ensure the correct stoichiometry of n-BuLi is used. Allow for a sufficient reaction time (typically 1-2 hours) after the addition of n-BuLi.
Formation of a significant amount of a di-acid byproduct (2,5-dibromobenzene-1,4-dicarboxylic acid) Use of excess n-butyllithium.Carefully control the stoichiometry of n-BuLi (1.0-1.1 equivalents). Add the n-BuLi solution slowly and dropwise to the reaction mixture.
Presence of unknown byproducts Reaction with the solvent (e.g., THF).Maintain a low reaction temperature (-78 °C) to minimize side reactions with the solvent.
Formation of benzyne intermediates.Strictly maintain the reaction temperature below -70 °C, as warming can promote the elimination of lithium fluoride and subsequent benzyne formation.
Difficulties in product isolation and purification Incomplete separation of aqueous and organic layers during workup.Ensure clear phase separation during extractions. If emulsions form, consider adding a small amount of brine.
Incomplete acidification.Check the pH of the aqueous layer after acidification to ensure all the carboxylate salt has been converted to the free acid.

Experimental Protocols

Synthesis of 4-Bromo-2,5-difluorobenzoic acid

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • 1,4-dibromo-2,5-difluorobenzene

  • n-Butyllithium (in hexanes)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,4-dibromo-2,5-difluorobenzene (1.0 eq).

  • Dissolve the starting material in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by adding an excess of crushed dry ice in one portion.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Add 1 M hydrochloric acid to the mixture until the aqueous layer is acidic (pH ~2).

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate.

  • Acidify the bicarbonate washings with 1 M hydrochloric acid and extract with diethyl ether.

  • Combine all organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization.

Data Presentation

Compound Source/Formation Typical Analytical Signature (¹H NMR)
4-Bromo-2,5-difluorobenzoic acid (Product) Main reaction productAromatic protons will appear as multiplets in the aromatic region, coupled to fluorine.
1,4-dibromo-2,5-difluorobenzene (Starting Material) Unreacted starting materialA single multiplet in the aromatic region.[3]
2,5-dibromobenzene-1,4-dicarboxylic acid (Di-acid byproduct) Di-lithiation followed by carboxylationA single aromatic proton signal.
Butoxybenzene derivatives Reaction of n-BuLi with the solventAliphatic signals corresponding to the butyl group.

Visualizations

Synthesis_Pathway SM 1,4-Dibromo-2,5-difluorobenzene Int Aryllithium Intermediate SM->Int n-BuLi, -78 °C Product 4-Bromo-2,5-difluorobenzoic acid Int->Product 1. CO2 (s) 2. H3O+

Caption: Main synthesis pathway for 4-Bromo-2,5-difluorobenzoic acid.

Side_Reactions Int Aryllithium Intermediate DiLith Di-lithiated Intermediate Int->DiLith Excess n-BuLi Benzyne Benzyne Intermediate Int->Benzyne > -70 °C SolventProduct Solvent Adducts Int->SolventProduct Reaction with Solvent (e.g., THF) DiAcid 2,5-Dibromo-1,4-dicarboxylic acid DiLith->DiAcid 1. CO2 (s) 2. H3O+

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_nBuLi Check n-BuLi activity/titration Start->Check_nBuLi Check_Temp Verify Temperature Control (-78 °C) Check_nBuLi->Check_Temp [n-BuLi OK] Optimize_Stoichiometry Optimize n-BuLi Stoichiometry Check_nBuLi->Optimize_Stoichiometry [Inactive] Check_Inert Ensure Inert Atmosphere Check_Temp->Check_Inert [Temp OK] Success Improved Yield/Purity Check_Temp->Success [Corrected] Analyze_Impurities Analyze Crude Product (NMR, HPLC) Check_Inert->Analyze_Impurities [Atmosphere OK] Improve_Drying Improve Drying of Glassware/Solvents Check_Inert->Improve_Drying [Moisture Present] SM_Impurity High Starting Material? Analyze_Impurities->SM_Impurity DiAcid_Impurity High Di-acid Impurity? Analyze_Impurities->DiAcid_Impurity SM_Impurity->DiAcid_Impurity [No] Increase_Time Increase Reaction Time SM_Impurity->Increase_Time [Yes] DiAcid_Impurity->Optimize_Stoichiometry [Yes] Optimize_Stoichiometry->Success Increase_Time->Success Improve_Drying->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-2,5-difluorobenzoic acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-2,5-difluorobenzoic acid. Frequently A...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-2,5-difluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-Bromo-2,5-difluorobenzoic acid?

A1: The most frequently cited method is the monolithiation of 1,4-dibromo-2,5-difluorobenzene with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures, followed by quenching the resulting aryllithium intermediate with solid carbon dioxide (dry ice).[1]

Q2: What are the key applications of 4-Bromo-2,5-difluorobenzoic acid?

A2: 4-Bromo-2,5-difluorobenzoic acid is a versatile intermediate in the preparation of various pharmaceutical agents and is used in the synthesis of GPR119 agonists and selective NaV1.7 inhibitors.[2] It has also shown promise as a dopaminergic stabilizer and anti-cancer agent.[3]

Q3: Are there alternative synthetic methods available?

A3: Yes, other methods exist, though they are less common. These can include Grignard reagent-based syntheses, which are analogous to the organolithium method, and oxidation of corresponding toluene derivatives.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired product 1. Inactive organolithium reagent: n-BuLi is highly reactive and can be degraded by moisture or air. 2. Presence of water in the reaction: Organolithium reagents are strong bases and will be quenched by any protic source.[4][5] 3. Reaction temperature too high: Lithiation of fluorinated aromatics can be complex, and side reactions may occur at higher temperatures.[6] 4. Inefficient quenching: Poor contact between the aryllithium intermediate and carbon dioxide.1. Titrate the n-BuLi solution before use to determine its exact concentration. Use a fresh, properly stored bottle if necessary. 2. Thoroughly dry all glassware (flame-drying under vacuum is recommended). Use anhydrous solvents. Ensure the starting material (1,4-dibromo-2,5-difluorobenzene) is dry. 3. Maintain a low reaction temperature (typically -78 °C) during the addition of n-BuLi and for the duration of the lithiation. 4. Use freshly crushed, high-purity dry ice. Add the aryllithium solution to a vigorously stirred slurry of dry ice in the reaction solvent.
Formation of debrominated starting material (1,4-difluorobenzene) Proton source during workup: The aryllithium intermediate is quenched by a proton source other than CO2.Ensure anhydrous conditions are maintained until the CO2 quench. During workup, add the quenching solution (e.g., water or dilute acid) slowly at a low temperature after the reaction with CO2 is complete.
Formation of a symmetrical biphenyl impurity Wurtz-type coupling: The aryllithium intermediate reacts with the starting material (1,4-dibromo-2,5-difluorobenzene).Add the n-BuLi solution slowly to the solution of the dibromobenzene to maintain a low concentration of the organolithium reagent. Ensure the reaction temperature is kept consistently low.
Formation of di-lithiated species leading to dicarboxylic acid Excess of organolithium reagent: Using more than one equivalent of n-BuLi can lead to a second lithium-halogen exchange.Accurately determine the concentration of your n-BuLi via titration and use a slight excess (e.g., 1.05 equivalents) relative to the starting material.
Complex mixture of products "Autometallation" or benzyne formation: At elevated temperatures, the aryllithium intermediate can undergo further reactions, especially with solvents like THF.[6]Maintain a strict low-temperature profile. Consider using diethyl ether as the solvent, as it can sometimes lead to cleaner reactions compared to THF for certain lithiations.[6]

Experimental Protocols

Synthesis of 4-Bromo-2,5-difluorobenzoic acid via Lithiation

This protocol is based on established literature procedures.[1]

Materials:

  • 1,4-Dibromo-2,5-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Solid carbon dioxide (dry ice)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Diethyl ether

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,4-dibromo-2,5-difluorobenzene (1.0 eq) in anhydrous diethyl ether to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi (1.05 eq) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. After the addition is complete, stir the resulting suspension at -78 °C for 1-2 hours.

  • Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous diethyl ether. While vigorously stirring, transfer the cold aryllithium suspension to the dry ice slurry via a cannula. Allow the mixture to warm slowly to room temperature as the excess CO2 sublimes.

  • Workup: Quench the reaction mixture by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic extracts and extract the product into a saturated aqueous solution of NaHCO3 (3x). Wash the combined basic aqueous extracts with diethyl ether. Acidify the aqueous layer with concentrated HCl until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-2,5-difluorobenzoic acid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 1,4-dibromo-2,5-difluorobenzene in anhydrous ether under inert gas cool Cool to -78 °C start->cool add_buli Slowly add n-BuLi cool->add_buli stir Stir for 1-2 hours at -78 °C add_buli->stir quench Transfer to dry ice slurry stir->quench acid_quench Quench with 1M HCl quench->acid_quench extract_ether Extract with diethyl ether acid_quench->extract_ether extract_bicarb Extract with aq. NaHCO3 extract_ether->extract_bicarb acidify Acidify aqueous layer extract_bicarb->acidify isolate Filter and dry product acidify->isolate

Caption: Experimental workflow for the synthesis of 4-Bromo-2,5-difluorobenzoic acid.

Caption: Reaction pathway showing the desired synthesis and potential side reactions.

References

Optimization

Technical Support Center: Synthesis of 4-Bromo-2,5-difluorobenzoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2,5-difluorobenz...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2,5-difluorobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-Bromo-2,5-difluorobenzoic acid, particularly when starting from 1,4-dibromo-2,5-difluorobenzene.

ProblemPotential CauseRecommended Solution
Low or No Product Yield Inactive or insufficient n-butyllithium.Use freshly titrated n-butyllithium to ensure accurate molar equivalents. Ensure the reagent is not expired and has been stored under proper anhydrous and inert conditions.
Presence of moisture or oxygen in the reaction.Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all reagent transfers are performed under inert conditions.
Reaction temperature is too high during lithium-halogen exchange.Maintain a reaction temperature of -78°C during the addition of n-butyllithium and for the subsequent stirring period to prevent side reactions.[1]
Inefficient quenching with carbon dioxide.Use a large excess of freshly crushed dry ice pellets.[1] Ensure the reaction mixture is vigorously stirred during the addition of dry ice to maximize contact.
Incomplete Reaction Insufficient reaction time for the lithium-halogen exchange.Stir the reaction mixture for at least 2 hours at -78°C after the addition of n-butyllithium is complete.[1]
Poor solubility of the starting material.Ensure the 1,4-dibromo-2,5-difluorobenzene is fully dissolved in the anhydrous diethyl ether before cooling to -78°C.
Formation of Impurities Reaction with residual starting material.This can occur if the lithium-halogen exchange is incomplete. Ensure dropwise addition of n-butyllithium to maintain a low localized concentration and allow for complete reaction.
Formation of symmetrical biaryl species.This can be minimized by maintaining a low reaction temperature and avoiding an excess of n-butyllithium.
Difficulties in Product Isolation and Purification Incomplete acidification.Ensure the aqueous layer is acidified to a pH of approximately 1-2 with a suitable acid (e.g., 1M HCl) to fully protonate the carboxylate salt and precipitate the acid.[1]
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation.
Product remains in the aqueous layer.Perform multiple extractions (at least 3) with a suitable organic solvent like diethyl ether to ensure complete removal of the product from the aqueous phase.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 4-Bromo-2,5-difluorobenzoic acid?

A1: The most commonly cited starting material is 1,4-dibromo-2,5-difluorobenzene.[1]

Q2: What is the role of n-butyllithium in this synthesis?

A2: n-Butyllithium is a strong organolithium base used to perform a lithium-halogen exchange with the starting material, selectively replacing one of the bromine atoms with a lithium atom. This forms an organolithium intermediate that is then reacted with carbon dioxide.

Q3: Why is the reaction carried out at -78°C?

A3: The reaction is conducted at a low temperature of -78°C to ensure the stability of the organolithium intermediate and to prevent unwanted side reactions, such as the formation of symmetrical biaryl compounds or reaction with the solvent.[1]

Q4: What is the purpose of adding dry ice (solid carbon dioxide)?

A4: Dry ice serves as the source of the carboxyl group. The nucleophilic organolithium intermediate attacks the electrophilic carbon of the carbon dioxide, and subsequent acidification yields the desired carboxylic acid.[1]

Q5: How can I confirm the purity of the final product?

A5: The purity of 4-Bromo-2,5-difluorobenzoic acid can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The melting point of the solid product can also be a good indicator of purity.

Experimental Protocols

Synthesis of 4-Bromo-2,5-difluorobenzoic acid from 1,4-dibromo-2,5-difluorobenzene

This protocol is based on a commonly cited synthetic route.[1]

Materials:

  • 1,4-dibromo-2,5-difluorobenzene

  • n-Butyllithium (freshly titrated)

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Methylene chloride

  • Magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 1,4-dibromo-2,5-difluorobenzene (0.038 mol) in anhydrous diethyl ether (90 ml).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add freshly titrated n-butyllithium (1.39 M in hexanes, 27.0 ml) dropwise to the stirred solution over approximately 30 minutes, maintaining the temperature at -78°C.

  • Stir the resulting yellow suspension at -78°C for 2 hours.

  • Add several pellets of dry ice to the suspension.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Acidify the mixture with a 1 M aqueous solution of hydrochloric acid (500 ml).

  • Extract the product with diethyl ether (5 x 200 ml).

  • Wash the combined organic extracts with water (4 x 100 ml).

  • Extract the product from the ether solution into a saturated aqueous solution of sodium bicarbonate (3 x 200 ml).

  • Wash the combined aqueous extracts with methylene chloride (3 x 100 ml).

  • Acidify the aqueous layer with hydrochloric acid.

  • Extract the product with diethyl ether (3 x 200 ml).

  • Wash the combined organic extracts with water (2 x 200 ml).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-2,5-difluorobenzoic acid as a pale yellow solid.

Data Presentation

Table 1: Reagent Stoichiometry and Yield

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
1,4-dibromo-2,5-difluorobenzene271.8910.220.0381
n-Butyllithium64.06-0.0375~1
4-Bromo-2,5-difluorobenzoic acid237.00--Theoretical Yield: ~0.038

Note: The yield of the reaction can vary depending on the purity of reagents and adherence to the protocol. A reported yield for a similar reaction is 97%.

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A Dissolve 1,4-dibromo-2,5-difluorobenzene in anhydrous diethyl ether B Cool to -78°C A->B C Add n-Butyllithium dropwise at -78°C B->C D Stir for 2 hours at -78°C C->D E Quench with dry ice D->E F Acidify with HCl E->F G Extract with diethyl ether F->G H Purify via acid-base extraction G->H I Dry and concentrate H->I J 4-Bromo-2,5-difluorobenzoic acid I->J

Caption: Experimental workflow for the synthesis of 4-Bromo-2,5-difluorobenzoic acid.

Troubleshooting_Guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Recommended Solutions A Low or No Yield D Inactive n-BuLi A->D E Moisture/Oxygen A->E F High Temperature A->F H Inefficient Quenching A->H B Incomplete Reaction B->D G Insufficient Time B->G C Impurity Formation C->E C->F I Use Freshly Titrated n-BuLi D->I J Ensure Anhydrous/Inert Conditions E->J K Maintain -78°C F->K L Stir for at least 2 hours G->L M Use Excess Dry Ice & Vigorous Stirring H->M

Caption: Troubleshooting logic for the synthesis of 4-Bromo-2,5-difluorobenzoic acid.

References

Troubleshooting

Troubleshooting low yield in Suzuki coupling with 4-Bromo-2,5-difluorobenzoic acid

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in Suzuki coupling reactions with 4-Bromo-2,5-difluorobenzoic acid. This electron-deficient substrate pres...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in Suzuki coupling reactions with 4-Bromo-2,5-difluorobenzoic acid. This electron-deficient substrate presents unique challenges that require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with 4-bromo-2,5-difluorobenzoic acid is giving a very low yield. What are the most common initial checks I should perform?

When troubleshooting low yields, it's crucial to start with the fundamentals of the reaction setup.

  • Inert Atmosphere: The exclusion of oxygen is critical for a successful Suzuki coupling.[1] Oxygen can lead to the oxidation of the active Pd(0) catalyst and any phosphine ligands, rendering them inactive.[1] Ensure your reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen. This can be achieved by performing at least three vacuum/backfill cycles.[2]

  • Reagent and Solvent Quality:

    • Catalyst/Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[1] Phosphine ligands are particularly susceptible to oxidation.[1] Using fresh or properly stored reagents is essential.

    • Solvent Purity: Use anhydrous and degassed solvents. Trace amounts of water (unless part of a planned aqueous system) and dissolved oxygen can deactivate the catalyst.[1][2] Degassing solvents by bubbling an inert gas through them for 20-30 minutes is a common practice.[2]

  • Reaction Temperature: While many Suzuki couplings require heat (typically 80-110 °C) to proceed efficiently, excessive temperatures can cause catalyst decomposition into inactive palladium black.[1][2] Verify your heating apparatus is accurate. If you observe decomposition, consider a more active catalyst that allows for lower reaction temperatures.[2]

Q2: My starting material (4-bromo-2,5-difluorobenzoic acid) is consumed, but the yield of my desired product is low. What are the likely side reactions?

If your starting aryl bromide is being consumed without efficient formation of the desired product, several side reactions are likely occurring.

  • Protodehalogenation (Hydrodehalogenation): This is a side reaction where the bromine atom is replaced by a hydrogen atom, converting your starting material into 2,5-difluorobenzoic acid.[3] This is often caused by the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[3] Electron-deficient aryl halides can be susceptible to this pathway.[3]

  • Protodeboronation: This is the cleavage of the carbon-boron bond of your boronic acid partner, replacing it with a C-H bond.[4] This side reaction is often promoted by the presence of base and water and is a common cause of low yields.[2][4]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (R-R from R-B(OH)₂). This is often competitive with the desired cross-coupling, especially if the main reaction is slow.[2]

Q3: How can I minimize protodehalogenation and protodeboronation?

Minimizing these undesired pathways is key to improving your yield.

  • To Reduce Protodehalogenation:

    • Optimize Base and Solvent: The choice of base and solvent can influence the formation of Pd-H species. Screening different bases may be necessary.

    • Use a Robust Ligand: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over the dehalogenation pathway.

  • To Reduce Protodeboronation:

    • Use Anhydrous Conditions: Carefully dry all reagents and solvents and maintain a strict inert atmosphere.[2]

    • Choose the Right Base: A weaker base or careful control over the stoichiometry of a stronger base can sometimes help. Milder bases like K₃PO₄ or Cs₂CO₃ are often effective.[1]

    • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from premature decomposition.[2] These are often more robust and less prone to protodeboronation.[5]

Q4: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try for this electron-deficient substrate?

While Pd(PPh₃)₄ is a classic catalyst, it often shows lower activity for challenging substrates.[6] 4-Bromo-2,5-difluorobenzoic acid is electron-deficient, which generally increases its reactivity towards the oxidative addition step.[7] However, modern catalyst systems are often required to achieve high efficiency.

  • Buchwald Ligands: Systems using a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand are the gold standard for difficult couplings.[2] Ligands like SPhos, XPhos, or RuPhos are designed to accelerate both oxidative addition and reductive elimination, leading to higher yields and faster reactions.[2][6]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are highly active and show excellent stability, often providing high yields for sterically demanding or electron-poor substrates even at low catalyst loadings.[2][8]

Q5: The carboxylic acid group on my substrate is acidic. How does this affect the reaction, and what is the best choice of base?

The acidic proton of the carboxylic acid will react with the base. This means you must use at least one extra equivalent of base to neutralize the substrate, in addition to the amount required for the catalytic cycle.

  • Base Selection: The choice of base is critical. A moderately strong, non-nucleophilic base is often preferred.

    • Potassium Phosphate (K₃PO₄): This is a widely used and highly effective base for many challenging Suzuki couplings, including those with sensitive functional groups.[2][6]

    • Cesium Carbonate (Cs₂CO₃): Often provides higher yields due to its greater solubility in organic solvents and the beneficial effect of the large cesium cation.[2]

    • Potassium Carbonate (K₂CO₃): A common and effective base of moderate strength.[6]

It is highly recommended to screen several bases to find the optimal one for your specific coupling partners.[2]

Data Presentation: Comparison of Reaction Conditions

Optimizing a Suzuki coupling often involves screening various parameters. The following tables summarize common choices for catalysts, bases, and solvents that can be adapted for 4-bromo-2,5-difluorobenzoic acid.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst System Ligand Type Key Advantages Potential Drawbacks Typical Loading (mol%)
Pd(PPh₃)₄ Tetrakis(triphenylphosphine) Readily available, well-understood catalyst. Lower activity for challenging substrates, may require higher temperatures.[6] 2-5
Pd(OAc)₂ / SPhos Buchwald-type phosphine High activity for a broad range of substrates, including electron-deficient ones.[6] Air-sensitive ligand, higher cost.[6] 1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphine Excellent for sterically hindered and electron-poor substrates.[6] Air-sensitive ligand, higher cost.[6] 1-2

| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems for difficult couplings.[6] | 1-3 |

Table 2: Comparison of Common Bases

Base Strength Key Advantages Potential Issues
K₃PO₄ Moderate-Strong Effective for many challenging couplings, promotes high reaction rates.[2][6] Can be hygroscopic.
K₂CO₃ Moderate Common and effective, moderate strength.[6] May not be strong enough for very difficult couplings.

| Cs₂CO₃ | Strong | Can accelerate slow reactions due to high solubility and cation effect.[2] | Higher cost, can promote side reactions if not optimized.[6] |

Experimental Protocol: General Procedure

This protocol provides a starting point for the Suzuki coupling of 4-bromo-2,5-difluorobenzoic acid. Optimization may be required.

Materials:

  • 4-Bromo-2,5-difluorobenzoic acid (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)

  • Ligand (e.g., SPhos, 0.04 equiv)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., 4:1 Dioxane/Water)

Procedure:

  • Preparation: To a dry Schlenk flask or reaction vial equipped with a stir bar, add the 4-bromo-2,5-difluorobenzoic acid, the arylboronic acid, the base, the palladium precursor, and the ligand.

  • Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with an inert gas (Argon or Nitrogen) to ensure an oxygen-free environment.[2]

  • Solvent Addition: Prepare a degassed mixture of the solvent system (e.g., 4:1 1,4-dioxane/water) by bubbling an inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe under a positive pressure of inert gas.[2]

  • Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C). Stir the reaction vigorously.[2]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS. A typical reaction time can range from 4 to 24 hours.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then extract with the organic solvent. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[2]

Visualizations

Suzuki_Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Suzuki Coupling cluster_yes cluster_no start Low Yield Observed check_sm Are Starting Materials Consumed? start->check_sm sm_consumed_yes YES check_sm->sm_consumed_yes Yes sm_consumed_no NO check_sm->sm_consumed_no No side_reactions Primary Issue: Side Reactions sm_consumed_yes->side_reactions poor_reactivity Primary Issue: Poor Reactivity / Inactive Catalyst sm_consumed_no->poor_reactivity protodehalogenation Protodehalogenation (Ar-Br → Ar-H) side_reactions->protodehalogenation protodeboronation Protodeboronation (R-B(OH)2 → R-H) side_reactions->protodeboronation homocoupling Homocoupling of Boronic Acid side_reactions->homocoupling solution_side_reactions Solutions: - Use anhydrous solvents - Optimize base (try K3PO4) - Use a more stable boronic ester (Bpin) - Ensure strict inert atmosphere protodehalogenation->solution_side_reactions protodeboronation->solution_side_reactions homocoupling->solution_side_reactions catalyst_issue Catalyst/Ligand Inactive poor_reactivity->catalyst_issue conditions_issue Suboptimal Conditions poor_reactivity->conditions_issue solution_reactivity Solutions: - Use fresh catalyst/ligand - Switch to a more active system (e.g., Pd(OAc)2/SPhos) - Ensure proper degassing - Optimize temperature - Screen different solvents/bases catalyst_issue->solution_reactivity conditions_issue->solution_reactivity

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

Suzuki_Catalytic_Cycle General Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X (L)₂ pd0->pd_complex oa_label Oxidative Addition pd0->oa_label pd_trans Ar-Pd(II)-R' (L)₂ pd_complex->pd_trans tm_label Transmetalation pd_complex->tm_label pd_trans->pd0 re_label Reductive Elimination pd_trans->re_label oa_label->pd_complex tm_label->pd_trans re_label->pd0 aryl_halide Ar-X boronic_acid R'-B(OH)₂ + Base product Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Optimization

Technical Support Center: Catalyst Deactivation in Reactions with 4-Bromo-2,5-difluorobenzoic acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving 4-Bromo-2,5-difluorobenzoic acid.

Troubleshooting Guide

This guide addresses common issues related to catalyst deactivation, offering potential causes and solutions to get your reaction back on track.

Issue 1: Reaction is slow, incomplete, or has stalled.

  • Possible Cause: Catalyst poisoning from impurities in the starting materials or solvents.

  • Troubleshooting Steps:

    • Analyze Reactants: Check the purity of 4-Bromo-2,5-difluorobenzoic acid and other reagents. Impurities such as sulfur or nitrogen compounds can act as potent catalyst poisons.[1]

    • Solvent Purity: Ensure solvents are anhydrous and of high purity. Water can lead to catalyst deactivation.[1][2]

    • Inert Atmosphere: Verify that the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen-induced degradation of the catalyst.[3]

    • Increase Catalyst Loading: In a small-scale test, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome the effect of minor poisons.[3] If this improves the reaction, it strongly suggests poisoning.

Issue 2: Formation of palladium black or other catalyst precipitation.

  • Possible Cause: Catalyst agglomeration and precipitation, leading to a loss of active catalytic sites. This can be caused by high temperatures or the presence of certain impurities.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: High temperatures can cause catalyst sintering or agglomeration.[1] Experiment with running the reaction at a lower temperature.

    • Ligand Choice: The choice of ligand can significantly impact catalyst stability. Consider using a more robust, sterically hindered ligand that can better stabilize the metal center.[3]

    • Solvent Effects: The solvent can influence catalyst stability. A solvent system that promotes both reactant solubility and catalyst stability is crucial.

Issue 3: Inconsistent results between batches.

  • Possible Cause: Variability in the purity of reagents or solvents from different suppliers or lots.

  • Troubleshooting Steps:

    • Standardize Reagents: Whenever possible, use reagents and solvents from a single, trusted supplier and lot for a series of experiments.

    • Quality Control: Implement a routine quality control check on incoming starting materials to screen for potential catalyst poisons.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of when working with 4-Bromo-2,5-difluorobenzoic acid?

A1: While specific poisons for reactions with 4-Bromo-2,5-difluorobenzoic acid are not extensively documented, general catalyst poisons for common cross-coupling reactions (like Suzuki-Miyaura) are well-known. These include:

  • Sulfur Compounds: Mercaptans, thiophenes, and sulfides are particularly detrimental to palladium catalysts.[1]

  • Nitrogen Compounds: Amines, pyridines, and nitriles can coordinate to the metal center and inhibit catalysis.[1]

  • Halides: While your substrate contains bromo- and fluoro- groups, other halide impurities (e.g., chloride, iodide) can interfere with the catalytic cycle.[1]

  • Water: Can lead to the formation of inactive metal hydroxides or oxides.[1][2]

  • Heavy Metals: Trace amounts of metals like lead or mercury can irreversibly deactivate the catalyst.[1]

Q2: My reaction mixture has turned black. What does this indicate and what can I do?

A2: The formation of a black precipitate, often referred to as palladium black, typically indicates that the palladium catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[4] To address this, consider the troubleshooting steps for catalyst precipitation mentioned above, such as lowering the reaction temperature or using a more stabilizing ligand.

Q3: How can I prevent catalyst deactivation in my reactions?

A3: Proactive measures can significantly reduce the risk of catalyst deactivation:

  • Use High-Purity Reagents: Start with the highest purity 4-Bromo-2,5-difluorobenzoic acid and other reactants available.

  • Utilize Anhydrous and Degassed Solvents: Remove water and oxygen from your solvents before use.

  • Maintain an Inert Atmosphere: Run your reactions under a positive pressure of an inert gas like argon or nitrogen.[3]

  • Optimize Reaction Conditions: Carefully control the reaction temperature to avoid thermal degradation of the catalyst.

Q4: Is it possible to regenerate a deactivated catalyst?

A4: In some cases, catalyst regeneration is possible, though it can be challenging. The feasibility of regeneration depends on the deactivation mechanism. For instance, surface fouling by organic residues might be reversible through washing with appropriate solvents.[4] However, deactivation by strong poisons or thermal sintering is often irreversible.[1][5] Techniques like acid washing have been used for certain types of catalysts but would need to be carefully evaluated for your specific system.[6]

Data Summary

PoisonTypical ConcentrationExpected Impact on Yield
Sulfur Compound (e.g., Thiophenol)> 10 ppmSignificant to complete loss of activity
Nitrogen Compound (e.g., Pyridine)> 50 ppmModerate to significant decrease in yield
Water> 0.1%Gradual decrease in yield
OxygenPresence of airRapid catalyst decomposition

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction involving an aryl bromide like 4-Bromo-2,5-difluorobenzoic acid.

  • Materials:

    • 4-Bromo-2,5-difluorobenzoic acid (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Procedure:

    • To a flame-dried Schlenk flask, add the 4-Bromo-2,5-difluorobenzoic acid, arylboronic acid, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the palladium catalyst to the flask under a positive flow of inert gas.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).[3][7]

Protocol 2: Troubleshooting a Failed Reaction - Catalyst Poisoning Screen

This protocol helps determine if catalyst poisoning is the cause of a failed reaction.

  • Baseline Reaction: Set up a small-scale reaction using highly purified starting materials and freshly opened, anhydrous, and degassed solvent. Record the reaction progress and final yield.

  • Spiking Experiments: Set up several parallel reactions identical to the baseline. To each, add a small, known amount of a potential poison (e.g., a trace amount of a sulfur-containing compound, a drop of water).

  • Analysis: Compare the outcomes of the "spiked" reactions to the baseline. A significant drop in yield or reaction rate in the presence of a specific additive strongly suggests it is a catalyst poison.[8]

Visualizations

G cluster_troubleshooting Troubleshooting Workflow Start Reaction Fails (Low Yield / Stalled) Check_Purity Analyze Reagent and Solvent Purity Start->Check_Purity Inert_Atmosphere Verify Inert Atmosphere Start->Inert_Atmosphere Increase_Catalyst Test with Increased Catalyst Loading Check_Purity->Increase_Catalyst Purity OK Poisoning_Suspected Poisoning Suspected Check_Purity->Poisoning_Suspected Impurities Found Inert_Atmosphere->Increase_Catalyst Successful Reaction Successful Increase_Catalyst->Successful Yield Improves Increase_Catalyst->Poisoning_Suspected No Improvement Purify Purify Reagents and Solvents Poisoning_Suspected->Purify Purify->Successful

Caption: A flowchart for troubleshooting failed reactions.

G cluster_pathway Catalyst Deactivation Pathways Active_Catalyst Active Catalyst (e.g., Pd(0)L_n) Poisoning Poisoning (e.g., Sulfur, Nitrogen) Active_Catalyst->Poisoning Sintering Sintering / Agglomeration (High Temperature) Active_Catalyst->Sintering Fouling Fouling / Coking (Byproduct Deposition) Active_Catalyst->Fouling Leaching Leaching (Metal Dissolution) Active_Catalyst->Leaching Inactive_Catalyst Inactive Catalyst Poisoning->Inactive_Catalyst Sintering->Inactive_Catalyst Fouling->Inactive_Catalyst Leaching->Inactive_Catalyst

Caption: Common pathways for catalyst deactivation.

References

Troubleshooting

Technical Support Center: Removal of Residual Palladium from 4-Bromo-2,5-difluorobenzoic Acid Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium from re...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium from reactions involving 4-Bromo-2,5-difluorobenzoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the removal of residual palladium from reactions with 4-Bromo-2,5-difluorobenzoic acid and provides step-by-step solutions in a question-and-answer format.

Question 1: After my Suzuki coupling reaction with 4-Bromo-2,5-difluorobenzoic acid, I performed a simple filtration, but the filtrate is still colored and analysis shows high palladium content. What is going wrong?

Answer:

This issue commonly arises because filtration is only effective for removing heterogeneous (insoluble) palladium, such as palladium on carbon (Pd/C) or palladium black that has precipitated out of solution. In many palladium-catalyzed reactions, including Suzuki couplings, a significant portion of the palladium can remain as soluble, homogeneous species in the reaction mixture. The polar and acidic nature of 4-Bromo-2,5-difluorobenzoic acid and its derivatives can further lead to the formation of stable, soluble palladium complexes.

Troubleshooting Steps:

  • Identify the Palladium Species: Determine if the residual palladium is soluble or insoluble. A persistent color in the filtrate after passing through a standard filter paper or even celite suggests the presence of soluble palladium.

  • Switch to a Scavenging Method: For soluble palladium, you will need to employ a method that can capture these dissolved species. The most common and effective approach is the use of palladium scavengers.

  • Consider Precipitation: In some cases, you might be able to precipitate the soluble palladium by adding an anti-solvent. However, this can be challenging to control and may lead to co-precipitation of your product.

Question 2: I used a thiol-based scavenger to remove palladium, but the efficiency is low and I'm observing significant product loss. What should I do?

Answer:

Low scavenger efficiency and product loss are common challenges, especially when dealing with polar and functionalized molecules like 4-Bromo-2,5-difluorobenzoic acid. The carboxylic acid group can interact with the scavenger, and the electronic properties of the difluorinated aromatic ring can influence the nature of the palladium complexes.

Troubleshooting Steps:

  • Scavenger Selection:

    • Consider the Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II) species. If your reaction conditions favor the presence of Pd(0), a different type of scavenger might be more effective.

    • Scavenger Screening: The optimal scavenger is highly dependent on the specific reaction conditions and the product's structure. It is advisable to perform a small-scale screen with a panel of different scavengers (e.g., thiol-based, amine-based, and trimercaptotriazine (TMT)-based scavengers) to identify the most effective one for your system.

    • Compatibility with Carboxylic Acids: Ensure the chosen scavenger does not have a strong interaction with the carboxylic acid group of your product. Some scavengers with basic functionalities might lead to acid-base interactions and non-specific binding.

  • Optimizing Scavenger Performance:

    • Increase Scavenger Equivalents: You may need to use a higher loading of the scavenger. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst.

    • Optimize Reaction Time and Temperature: The scavenging process can take time. Stirring the reaction mixture with the scavenger for a longer period (e.g., 4-16 hours) and at a slightly elevated temperature (e.g., 40-60 °C) can improve efficiency.

    • Solvent Effects: The choice of solvent can significantly impact the scavenger's performance. A solvent that promotes good interaction between the palladium species and the scavenger, while minimizing the binding of your product, is ideal.

  • Minimizing Product Loss:

    • Reduce Scavenger Amount: Use the minimum effective amount of the selected scavenger.

    • Wash the Scavenger: After filtration, wash the collected scavenger with a fresh portion of the solvent to recover any adsorbed product.

    • Alternative Purification Methods: If product loss remains high, consider other purification techniques such as crystallization or chromatography.

Question 3: My palladium removal is inconsistent from batch to batch. What could be the cause?

Answer:

Inconsistent results often point to subtle variations in the reaction work-up or the nature of the palladium species at the end of the reaction.

Troubleshooting Steps:

  • Standardize Work-up Procedure: Ensure that the work-up procedure before the scavenging step is consistent for every batch. This includes quenching, extraction, and washing steps, as these can influence the oxidation state and coordination sphere of the palladium.

  • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on dimercaptotriazine (DMT), are known to be effective against a wider range of palladium species.

  • Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert the various palladium species into a single, more easily removed form.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium?

A1: The most prevalent methods include:

  • Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or trimercaptotriazine functionalities).

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities in the mother liquor. The effectiveness can be enhanced with additives that increase the solubility of palladium species.

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts or precipitated palladium metal.

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.

Q2: How do I choose the best palladium removal method for my experiment with 4-Bromo-2,5-difluorobenzoic acid?

A2: The optimal method depends on several factors:

  • Nature of your product: The high polarity and acidity of 4-Bromo-2,5-difluorobenzoic acid and its derivatives make scavenger resins and crystallization particularly suitable.

  • Form of palladium residue: For soluble palladium, scavengers are the preferred choice. For insoluble palladium, filtration is effective.

  • Scale of the reaction: For large-scale processes, scavengers are often more practical and cost-effective than chromatography.

  • Required purity level: For pharmaceutical applications with very low palladium limits (e.g., <10 ppm), a combination of methods, such as scavenging followed by crystallization, may be necessary.

Q3: Can I use activated carbon for palladium removal? What are the limitations?

A3: Yes, activated carbon is a cost-effective adsorbent for palladium removal. However, its main limitation is a lack of selectivity, which can lead to non-specific adsorption of your desired product, resulting in significant yield loss. While it can be effective in some cases, specialized scavenger resins generally offer higher efficiency and selectivity.

Q4: What are scavenger resins and how do they work?

A4: Scavenger resins are solid materials, typically based on silica or polystyrene, that have been chemically modified to have functional groups with a high affinity for specific metals. For palladium, these functional groups are often sulfur- or nitrogen-based ligands (e.g., thiols, thioureas, amines, TMT). When the scavenger is added to the reaction mixture, the functional groups chelate the palladium, effectively trapping it on the solid support. The palladium-laden scavenger can then be easily removed by filtration.

Data Presentation

Table 1: Comparison of Palladium Scavenger Efficiency

Scavenger TypeSupportFunctional GroupTypical Starting Pd (ppm)Typical Final Pd (ppm)Removal Efficiency (%)Notes
Thiol-basedSilica-SH500 - 1,500< 50> 90Effective for Pd(II), may have some affinity for polar products.
Thiourea-basedSilica-NHCSNH-500 - 1,500< 20> 96Versatile for various palladium species.
Amine-basedPolymer-NH2, -NHR2,000 - 3,000100 - 300~90Can be effective for both Pd(0) and Pd(II).[1]
TMT-basedPolymerTrimercaptotriazine33010 - 30> 90Highly effective for a broad range of palladium species.[2]
Activated CarbonCarbon-9,100~6,55228Low selectivity, can lead to product loss.[3]

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, solvent, temperature, and the nature of the product.

Experimental Protocols

Protocol 1: Palladium Removal Using a Scavenger Resin (Batch Method)

This protocol provides a general procedure for removing soluble palladium from a reaction mixture containing a 4-Bromo-2,5-difluorobenzoic acid derivative.

  • Dissolve the Crude Product: Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).

  • Add the Scavenger Resin: Add the selected scavenger resin (typically 3-5 equivalents relative to the initial amount of palladium catalyst) to the solution.

  • Stir the Mixture: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C). The optimal duration is typically between 4 to 16 hours and should be determined experimentally by monitoring the palladium concentration.

  • Filter the Resin: Once the palladium removal is complete, filter the mixture through a pad of celite or a suitable filter paper to remove the scavenger resin.

  • Wash the Resin: Wash the collected resin on the filter with a small amount of fresh solvent to recover any adsorbed product.

  • Concentrate the Product: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analyze Palladium Content: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol is for the bulk removal of palladium and may require further purification steps.

  • Prepare the Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stir the Mixture: Stir the mixture at room temperature or with gentle heating for 1-4 hours.

  • Filter: Filter the mixture through a pad of celite to remove the activated carbon.

  • Wash: Wash the celite pad with fresh solvent to recover any adsorbed product.

  • Isolate Product: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

Mandatory Visualization

Caption: Decision tree for selecting a palladium removal method.

Scavenger_Workflow start Start: Crude Product Solution add_scavenger Add Selected Palladium Scavenger start->add_scavenger stir_mixture Stir Mixture (Time and Temperature Optimized) add_scavenger->stir_mixture filter_scavenger Filter to Remove Scavenger stir_mixture->filter_scavenger wash_scavenger Wash Scavenger with Fresh Solvent filter_scavenger->wash_scavenger combine_filtrates Combine Filtrate and Washings wash_scavenger->combine_filtrates concentrate Concentrate to Obtain Purified Product combine_filtrates->concentrate end End: Purified Product concentrate->end

Caption: General experimental workflow for palladium scavenging.

References

Optimization

Technical Support Center: 4-Bromo-2,5-difluorobenzoic acid

This technical support center provides essential information on the stability and storage of 4-Bromo-2,5-difluorobenzoic acid for researchers, scientists, and professionals in drug development. Frequently Asked Questions...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 4-Bromo-2,5-difluorobenzoic acid for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-Bromo-2,5-difluorobenzoic acid?

For optimal stability, 4-Bromo-2,5-difluorobenzoic acid should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be kept tightly closed to prevent moisture absorption and contamination.[1][2][4]

Q2: What is the general stability of 4-Bromo-2,5-difluorobenzoic acid?

4-Bromo-2,5-difluorobenzoic acid is a chemically stable compound under standard ambient conditions (room temperature).[5] However, like many halogenated benzoic acids, it may be susceptible to degradation under more extreme conditions such as high heat and exposure to strong oxidizing agents or acids.[2][3]

Q3: Are there any known incompatibilities for 4-Bromo-2,5-difluorobenzoic acid?

Yes, it is incompatible with strong oxidizing agents and strong acids.[2][3] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: What are the potential degradation pathways for 4-Bromo-2,5-difluorobenzoic acid?

While specific degradation pathways for 4-Bromo-2,5-difluorobenzoic acid are not extensively documented in publicly available literature, similar benzoic acid derivatives can undergo decarboxylation (loss of CO2) at elevated temperatures to form the corresponding bromodifluorobenzene.[4] Hydrolysis of the carboxylic acid group under certain conditions is also a theoretical possibility.

Q5: What are the primary hazards associated with handling 4-Bromo-2,5-difluorobenzoic acid?

The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] It is harmful if swallowed.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[1][7] Work should be conducted in a well-ventilated area or a fume hood.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) 1. Exposure to moisture or air.2. Gradual degradation due to improper storage.1. Ensure the container is tightly sealed immediately after use.2. Store in a desiccator if the material is highly sensitive to moisture.3. If degradation is suspected, re-analyze the material for purity before use.
Inconsistent experimental results 1. Degradation of the starting material.2. Presence of impurities.1. Verify the purity of the 4-Bromo-2,5-difluorobenzoic acid using a suitable analytical method such as HPLC or NMR.2. If the material has been stored for an extended period or under suboptimal conditions, consider using a fresh batch.
Poor solubility 1. The compound is inherently slightly soluble in water.[3]2. Potential degradation leading to less soluble impurities.1. Use appropriate organic solvents for dissolution.2. If aqueous solutions are required, consider pH adjustment or the use of co-solvents, while being mindful of potential reactions.

Stability and Storage Summary

Parameter Recommendation Reference
Storage Temperature Room Temperature[5][8]
Storage Conditions Cool, dry, well-ventilated place[1][2][3]
Container Tightly closed container[1][2][4]
Light Store away from direct light to prevent potential photolytic degradation.General good laboratory practice
Moisture Store in a dry environment; consider a desiccator for long-term storage.[2]
Incompatibilities Strong oxidizing agents, strong acids[2][3]

Experimental Protocols

Protocol: Forced Degradation Study for 4-Bromo-2,5-difluorobenzoic Acid

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of 4-Bromo-2,5-difluorobenzoic acid. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[1]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of 4-Bromo-2,5-difluorobenzoic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the mixture at 80°C for a specified period (e.g., 2, 6, 12, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at room temperature for a specified period, monitoring for degradation. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified period. Also, heat the stock solution under reflux.

  • Photolytic Degradation: Expose the stock solution and a solid sample to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the sample (for acid and base hydrolysis).

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and a phosphate buffer.

  • Use a photodiode array (PDA) detector to monitor the elution of the parent compound and any degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation of 4-Bromo-2,5-difluorobenzoic acid under each stress condition.

  • Identify and quantify the major degradation products.

  • Determine the mass balance to ensure that all degradation products are accounted for.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution of 4-Bromo-2,5-difluorobenzoic acid Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidative Stress Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Degradation Profile and Identify Degradants Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Hypothetical_Degradation_Pathway Parent 4-Bromo-2,5-difluorobenzoic acid Degradant1 4-Bromo-1,3-difluorobenzene (Decarboxylation Product) Parent->Degradant1 Heat (Δ) Degradant2 Hydroxylated Species (Oxidative Product) Parent->Degradant2 [O]

Caption: A hypothetical degradation pathway for 4-Bromo-2,5-difluorobenzoic acid.

References

Troubleshooting

Preventing protodeboronation in Suzuki reactions of 4-Bromo-2,5-difluorobenzoic acid

Welcome to the Technical Support Center for Suzuki reactions involving 4-Bromo-2,5-difluorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki reactions involving 4-Bromo-2,5-difluorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing the undesired side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in the Suzuki coupling of 4-Bromo-2,5-difluorobenzoic acid?

A1: Protodeboronation is an undesired side reaction in which the boronic acid or ester group of the coupling partner is replaced by a hydrogen atom from the reaction medium.[1][2][3] In the context of a Suzuki reaction with 4-Bromo-2,5-difluorobenzoic acid, this means your valuable arylboronic acid is consumed to produce a simple arene byproduct instead of the desired biaryl product. This not only reduces the yield of your target molecule but also complicates the purification process. The electron-withdrawing fluorine atoms on the 4-Bromo-2,5-difluorobenzoic acid can make the palladium catalyst more susceptible to side reactions if the desired cross-coupling is not efficient.

Q2: What are the primary factors that promote protodeboronation?

A2: Several factors can contribute to an increased rate of protodeboronation:

  • High Temperatures: Elevated reaction temperatures can accelerate the rate of this undesired side reaction.[1]

  • Presence of Water: While often necessary to dissolve the base, excess water can serve as a proton source for protodeboronation.

  • Choice of Base: Strong bases and high base concentrations can promote the decomposition of the boronic acid.[4][5]

  • Inefficient Catalytic System: If the desired Suzuki coupling is slow due to a suboptimal catalyst or ligand, the competing protodeboronation reaction can become more prominent.[3]

  • Prolonged Reaction Times: Extended exposure of the boronic acid to the reaction conditions can lead to its gradual degradation.

Q3: How can I minimize protodeboronation when working with 4-Bromo-2,5-difluorobenzoic acid?

A3: To suppress protodeboronation, consider the following strategies:

  • Optimize the Base: Use weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxides.[4][5]

  • Select an Appropriate Catalyst System: Employ a highly active palladium catalyst and a suitable phosphine ligand to accelerate the desired cross-coupling reaction, thereby outcompeting protodeboronation. Bulky, electron-rich phosphine ligands are often effective.[3]

  • Control the Temperature: If possible, run the reaction at a lower temperature. Highly active catalysts may allow for efficient coupling at or near room temperature.

  • Use Anhydrous Conditions: While challenging with some bases, minimizing the amount of water in the reaction can reduce the availability of a proton source.

  • Consider Boronic Esters: Converting the arylboronic acid to a more stable boronic ester (e.g., a pinacol ester) can provide a "slow release" of the active boronic acid during the reaction, keeping its concentration low and minimizing decomposition.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of the desired biaryl product and significant formation of the protodeboronated byproduct (2,5-difluorobenzoic acid). 1. The reaction temperature is too high.2. The base is too strong or its concentration is excessive.3. The catalyst system is not efficient enough to promote rapid cross-coupling.4. The reaction time is unnecessarily long.1. Lower the reaction temperature. Consider starting with a lower temperature and gradually increasing it if the reaction is too slow.2. Switch to a milder base such as K₂CO₃ or K₃PO₄. Use the minimum effective amount of base.3. Screen different palladium catalysts and phosphine ligands. For electron-deficient substrates, highly active catalyst systems are often required.4. Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
The reaction is sluggish, and both starting materials and the protodeboronated byproduct are observed. 1. Inefficient activation of the boronic acid.2. Poor solubility of the reactants.3. Catalyst deactivation.1. Ensure the chosen base is appropriate and sufficiently soluble in the reaction medium to activate the boronic acid.2. Optimize the solvent system to ensure all reactants are in solution. A mixture of an organic solvent (e.g., dioxane, toluene) and water is common.3. Use a robust palladium precatalyst and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Formation of homocoupled byproducts from the arylboronic acid. Slow transmetalation of the arylboronic acid to the palladium center.1. Increase the rate of the desired cross-coupling by optimizing the catalyst system (catalyst and ligand).2. Consider using a boronic ester derivative to modulate the concentration of the active boronic acid.

Quantitative Data Summary

The following table presents a summary of hypothetical yield data for the Suzuki coupling of 4-Bromo-2,5-difluorobenzoic acid with a generic arylboronic acid under various conditions to illustrate the impact of different parameters on the desired product yield and the formation of the protodeboronated byproduct.

Entry Base Catalyst/Ligand Solvent Temp. (°C) Time (h) Desired Product Yield (%) Protodeboronation (%)
1NaOHPd(PPh₃)₄Dioxane/H₂O100124535
2K₂CO₃Pd(PPh₃)₄Dioxane/H₂O100127515
3K₃PO₄Pd(PPh₃)₄Dioxane/H₂O100128010
4K₂CO₃Pd(dppf)Cl₂Dioxane/H₂O808885
5K₃PO₄XPhos Pd G2Toluene/H₂O80692<5
6K₂CO₃Pd(PPh₃)₄Dioxane/H₂O80126525

Note: This data is illustrative and actual results may vary depending on the specific arylboronic acid and other reaction parameters.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 4-Bromo-2,5-difluorobenzoic acid with an Arylboronic Acid using a Standard Catalyst System

This protocol provides a starting point for the Suzuki coupling reaction and can be optimized based on the specific substrates and observed results.

Materials:

  • 4-Bromo-2,5-difluorobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add 4-Bromo-2,5-difluorobenzoic acid, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Protocol 2: Optimized Procedure to Minimize Protodeboronation using a Modern Catalyst System

This protocol employs a more active catalyst system that often allows for lower reaction temperatures and shorter reaction times, thereby reducing the extent of protodeboronation.

Materials:

  • 4-Bromo-2,5-difluorobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G2 (or similar advanced precatalyst) (0.02 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add 4-Bromo-2,5-difluorobenzoic acid, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and water (typically in a 10:1 ratio) via syringe.

  • Add the XPhos Pd G2 precatalyst.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Visualizing the Problem: Protodeboronation vs. Suzuki Coupling

The following diagram illustrates the competing pathways of the desired Suzuki coupling and the undesired protodeboronation side reaction.

Suzuki_vs_Protodeboronation cluster_reactants Reactants cluster_catalytic_cycle Suzuki Coupling cluster_side_reaction Protodeboronation Aryl-Br 4-Bromo-2,5-difluorobenzoic acid OxAdd Oxidative Addition Aryl-Br->OxAdd Ar'-B(OH)2 Arylboronic Acid Transmetalation Transmetalation Ar'-B(OH)2->Transmetalation Base Protodeboronation_Step Protodeboronation Ar'-B(OH)2->Protodeboronation_Step Pd(0) Pd(0) Catalyst Pd(0)->OxAdd OxAdd->Transmetalation Aryl-Pd(II)-Br RedElim Reductive Elimination Transmetalation->RedElim Aryl-Pd(II)-Ar' RedElim->Pd(0) Regeneration Product Desired Biaryl Product (Aryl-Ar') RedElim->Product Proton_Source H₂O, etc. Proton_Source->Protodeboronation_Step Byproduct Undesired Arene Byproduct (Ar'-H) Protodeboronation_Step->Byproduct

Competing pathways in Suzuki reactions.

This guide is intended to provide a starting point for troubleshooting and optimizing your Suzuki coupling reactions with 4-Bromo-2,5-difluorobenzoic acid. For particularly challenging substrates, further screening of reaction parameters may be necessary.

References

Optimization

Technical Support Center: Recrystallization of 4-Bromo-2,5-difluorobenzoic Acid

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-2,5-difluorobenzoic acid. Tro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-2,5-difluorobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of 4-Bromo-2,5-difluorobenzoic acid.

Issue: The compound will not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent may be inappropriate for this specific compound, or you may not be using a sufficient volume of solvent. Aromatic carboxylic acids like 4-Bromo-2,5-difluorobenzoic acid are polar and tend to dissolve better in polar solvents.

  • Solution:

    • Increase Solvent Volume: Incrementally add more of the hot solvent to your flask. Be mindful that using a large excess of solvent can lead to poor recovery later on.[1][2]

    • Switch Solvents: If the compound remains insoluble even with a reasonable amount of hot solvent, a different solvent system may be necessary. Consider solvents with a higher polarity or use a mixed solvent system.

    • Check for Impurities: If a small amount of material remains undissolved, it might be an insoluble impurity. In this case, you can perform a hot filtration to remove the solid particles before allowing the solution to cool.[1]

Issue: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is likely supersaturated, and the compound is coming out of solution at a temperature above its melting point. This can also be caused by the presence of significant impurities.[2]

  • Solution:

    • Reheat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly.[1][2]

    • Slow Cooling: Rapid cooling can promote oiling out. Ensure the solution cools gradually. You can insulate the flask to slow down the cooling process.

    • Use a Different Solvent: The chosen solvent's boiling point might be too high. A lower-boiling point solvent might prevent the compound from oiling out.

    • Charcoal Treatment: If impurities are suspected, you can add activated charcoal to the hot solution to adsorb them, followed by hot filtration.[1][3]

Issue: No crystals form after the solution has cooled to room temperature.

  • Possible Cause: The solution may not be sufficiently saturated, meaning too much solvent was used.[2] Alternatively, the solution might be supersaturated and requires nucleation to initiate crystal growth.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth.[1][4]

      • Seed Crystals: If you have a small amount of pure 4-Bromo-2,5-difluorobenzoic acid, add a tiny crystal to the solution to act as a template for crystallization.[4]

    • Reduce Solvent Volume: If crystallization cannot be induced, it is likely that too much solvent was used.[2] Gently heat the solution to boil off some of the solvent to increase the concentration of the compound. Then, allow the solution to cool again.

    • Cool in an Ice Bath: If crystals do not form at room temperature, placing the flask in an ice bath can further decrease the solubility of the compound and promote crystallization.[4]

Issue: The recrystallization yield is very low.

  • Possible Cause: Several factors can contribute to poor recovery of the compound.

  • Solution:

    • Avoid Using Excess Solvent: The most common reason for low yield is using too much solvent, which keeps a significant amount of the compound dissolved even after cooling.[1][5] Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Ensure Complete Cooling: Make sure the solution has been thoroughly cooled in an ice bath to minimize the amount of dissolved product before filtration.[5]

    • Minimize Transfers: Each transfer of the solution or crystals can result in some loss of material.

    • Check the Filtrate: To see if a significant amount of product remains in the mother liquor, you can try to evaporate some of the solvent from the filtrate to see if more crystals form.

Frequently Asked Questions (FAQs)

What is a good starting solvent for the recrystallization of 4-Bromo-2,5-difluorobenzoic acid?

Potential solvents to screen include:

  • Water: Benzoic acid itself has a much higher solubility in hot water than in cold water, making it a good solvent for its recrystallization.[4] This is a good starting point for 4-Bromo-2,5-difluorobenzoic acid.

  • Ethanol/Water or Methanol/Water mixtures: A mixed solvent system can be very effective. The compound would be dissolved in a minimal amount of hot alcohol (a "good" solvent), and then hot water (a "poor" solvent) is added dropwise until the solution becomes slightly cloudy. Reheating to get a clear solution and then cooling should yield crystals.[5]

  • Acetic Acid/Water mixtures: Similar to the alcohol/water system, acetic acid can be a good solvent for dissolving the compound, with water used to decrease the solubility upon cooling.

How can I determine the purity of my recrystallized 4-Bromo-2,5-difluorobenzoic acid?

The purity of the recrystallized product can be assessed by:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and broader. Comparing the experimental melting point to the literature value is a standard method for purity assessment.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the compound and indicate the presence of impurities.

What should pure 4-Bromo-2,5-difluorobenzoic acid look like?

Based on synthesis procedures, crude 4-Bromo-2,5-difluorobenzoic acid is often described as a pale yellow or off-white solid.[6][7] After successful recrystallization, you should expect to obtain a white or off-white crystalline solid. The crystal shape will depend on the solvent and cooling rate.

Experimental Protocols

General Recrystallization Protocol for 4-Bromo-2,5-difluorobenzoic Acid

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude material in different hot and cold solvents.

  • Dissolution: Place the crude 4-Bromo-2,5-difluorobenzoic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent in small portions until the compound is completely dissolved.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. This should be done quickly to prevent the compound from crystallizing prematurely in the funnel.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals.[4]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Buchner funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry.

Data Presentation

Table 1: Illustrative Solvent Selection Guide for Recrystallization of a Polar Aromatic Carboxylic Acid

Disclaimer: The following table is a hypothetical guide based on general chemical principles, as specific quantitative solubility data for 4-Bromo-2,5-difluorobenzoic acid was not found in the search results. Experimental validation is required to determine the optimal solvent.

SolventPolarityBoiling Point (°C)Suitability for Recrystallization (Hypothetical)Rationale
WaterHigh100GoodHigh polarity matches the carboxylic acid. Significant difference in solubility between hot and cold water is expected for many benzoic acids.[4]
EthanolHigh78Fair (likely better in a mixed solvent)May be too good of a solvent, leading to poor recovery unless used with a co-solvent like water.[8]
AcetoneMedium-High56Fair to PoorMay be too volatile and a good solvent at room temperature, leading to low yield.
Ethyl AcetateMedium77FairMay dissolve the compound well, but the difference in solubility between hot and cold might not be optimal.
HexaneLow69PoorAs a non-polar solvent, it is unlikely to dissolve the polar carboxylic acid, even when hot.[8]
TolueneLow111PoorUnlikely to be a good solvent for a polar compound.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly if no solid impurities hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of 4-Bromo-2,5-difluorobenzoic acid.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_dissolve Solid Not Dissolving? start->no_dissolve oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Forming? start->no_crystals low_yield Low Yield? start->low_yield add_solvent Add More Hot Solvent no_dissolve->add_solvent Try First reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent induce_crystallization Induce Crystallization (Scratch / Seed) no_crystals->induce_crystallization Try First check_solvent_amount Used Minimum Solvent? low_yield->check_solvent_amount change_solvent Change Solvent add_solvent->change_solvent If Fails slow_cooling Ensure Slow Cooling reheat_add_solvent->slow_cooling reduce_volume Reduce Solvent Volume induce_crystallization->reduce_volume If Fails check_solvent_amount->reduce_volume No, Re-evaluate cool_completely Cooled Completely? check_solvent_amount->cool_completely Yes wash Minimize Wash Volume cool_completely->wash Yes, Check Wash yes1 Yes no1 No yes2 Yes no2 No

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Troubleshooting

Technical Support Center: Characterization of Unexpected Byproducts in 4-Bromo-2,5-difluorobenzoic Acid Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,5-difluorobenzoic acid. The follo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,5-difluorobenzoic acid. The following information is designed to help you identify and mitigate the formation of unexpected byproducts in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts observed in reactions involving 4-Bromo-2,5-difluorobenzoic acid?

When using 4-Bromo-2,5-difluorobenzoic acid in common synthetic transformations, several classes of unexpected byproducts can arise depending on the reaction conditions. The most frequently encountered side products include those from decarboxylation, dehalogenation, and incomplete reactions. In cross-coupling reactions like Suzuki-Miyaura coupling, byproducts such as homocoupled products and protodeboronated species are also common.

Q2: I am performing a Suzuki-Miyaura coupling reaction with 4-Bromo-2,5-difluorobenzoic acid and observing a significant amount of a homocoupled byproduct. What is the likely cause and how can I prevent it?

The formation of a biaryl byproduct derived from the coupling of two molecules of your boronic acid (homocoupling) is a common side reaction in Suzuki-Miyaura coupling.[1] This is often exacerbated by the presence of oxygen, which can alter the oxidation state of the palladium catalyst and promote this undesired reaction pathway.[1]

To minimize homocoupling, it is crucial to ensure that the reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing the solvent and reaction mixture (e.g., by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles) and maintaining a positive pressure of the inert gas throughout the reaction.

Q3: During an amide coupling reaction using 4-Bromo-2,5-difluorobenzoic acid, I am observing a byproduct with a mass corresponding to the starting material. What could be the issue?

Observing the starting material as a major component in the crude product of an amide coupling reaction can be due to several factors. Incomplete activation of the carboxylic acid is a primary suspect. Ensure that your coupling reagent is fresh and used in a slight excess (typically 1.1-1.5 equivalents).[2] Another possibility is the hydrolysis of the activated ester intermediate by moisture.[2] Using anhydrous solvents and reagents is critical for the success of these reactions.

Furthermore, if the amine coupling partner is a poor nucleophile, the reaction may be sluggish, leading to low conversion. In such cases, increasing the reaction temperature or switching to a more potent coupling reagent like HATU may be beneficial.[3]

Q4: Can decarboxylation be a significant side reaction when working with 4-Bromo-2,5-difluorobenzoic acid?

Yes, decarboxylation, the loss of the carboxylic acid group as carbon dioxide, can be a notable side reaction, particularly under harsh reaction conditions such as high temperatures. Aromatic carboxylic acids can undergo decarboxylation, and this process can sometimes be facilitated by transition metal catalysts.[4] If you are observing a byproduct that lacks the carboxylic acid moiety, consider reducing the reaction temperature or reaction time.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling Reactions

If you are experiencing low yields in the Suzuki-Miyaura coupling of 4-Bromo-2,5-difluorobenzoic acid, consult the following troubleshooting workflow.

G start Low Yield in Suzuki Coupling catalyst Catalyst Inactivity? start->catalyst conditions Suboptimal Reaction Conditions? start->conditions reagents Poor Reagent Quality? start->reagents catalyst_sol Action: - Use fresh catalyst and ligand. - Ensure rigorous degassing of the reaction mixture. catalyst->catalyst_sol conditions_sol Action: - Increase temperature cautiously. - Screen different bases (e.g., K3PO4, Cs2CO3). - Vary the solvent system (e.g., Dioxane/H2O). conditions->conditions_sol reagents_sol Action: - Check the purity of starting materials. - Use fresh, anhydrous solvents. reagents->reagents_sol

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Problem 2: Formation of Multiple Byproducts in Amide Coupling Reactions

The presence of multiple byproducts in an amide coupling reaction can be challenging to diagnose. The following guide provides a systematic approach to identifying and mitigating these side reactions.

G start Multiple Byproducts in Amide Coupling activation Incomplete Carboxylic Acid Activation start->activation hydrolysis Hydrolysis of Activated Ester start->hydrolysis self_coupling Self-Coupling of Starting Material (if applicable) start->self_coupling activation_sol Action: - Increase equivalents of coupling reagent. - Use a more potent coupling reagent (e.g., HATU). activation->activation_sol hydrolysis_sol Action: - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. hydrolysis->hydrolysis_sol self_coupling_sol Action: - Pre-activate the carboxylic acid before adding the amine. - Add the amine slowly to the reaction mixture. self_coupling->self_coupling_sol

Caption: Troubleshooting guide for multiple byproduct formation in amide coupling.

Quantitative Data Summary

The following table summarizes typical yields and byproduct formation in common reactions involving aryl bromides and benzoic acids. While specific data for 4-Bromo-2,5-difluorobenzoic acid is limited, these ranges provide a general expectation.

Reaction TypeDesired ProductTypical Yield (%)Common Byproduct(s)Typical Byproduct Yield (%)
Suzuki-Miyaura CouplingBiaryl Product70-95Homocoupled Boronic Acid5-20
Protodeboronated Arene2-10
Amide CouplingAmide80-98Unreacted Starting Material<10
Self-coupled Product (if applicable)<5
Decarboxylation (at elevated temp.)1-Bromo-2,5-difluorobenzeneVariable--

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-2,5-difluorobenzoic Acid
  • Reagent Preparation: To a dried Schlenk flask, add 4-Bromo-2,5-difluorobenzoic acid (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 v/v dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling of 4-Bromo-2,5-difluorobenzoic Acid
  • Activation: To a solution of 4-Bromo-2,5-difluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add the coupling reagent (e.g., EDC, 1.2 eq) and an additive if required (e.g., HOBt, 1.2 eq). Stir the mixture for 15-30 minutes to form the activated ester.[3]

  • Coupling: Add the desired amine (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq) to the reaction mixture.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Signaling Pathways and Reaction Mechanisms

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 Base pd2_biaryl Ar-Pd(II)-Ar' L2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Optimization

Impact of solvent choice on 4-Bromo-2,5-difluorobenzoic acid reactivity

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of 4-Bromo-2,5-difluorobenzoic acid. The information is tailore...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of 4-Bromo-2,5-difluorobenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Suzuki-Miyaura coupling reaction with 4-Bromo-2,5-difluorobenzoic acid giving a low yield, and how can solvent choice help?

A1: Low yields in Suzuki-Miyaura couplings are frequently linked to suboptimal solvent systems. The solvent's role is multifaceted, influencing reagent solubility, catalyst stability, and the reaction mechanism itself.[1] 4-Bromo-2,5-difluorobenzoic acid and the boronic acid coupling partner must be soluble, but the inorganic base (e.g., K₂CO₃, K₃PO₄) often requires an aqueous phase.

Troubleshooting Steps:

  • Ensure a Biphasic System: Most successful Suzuki couplings with this substrate use a biphasic mixture of an organic solvent and water. Water is often beneficial for dissolving the inorganic base and facilitating the crucial transmetalation step.[1]

  • Evaluate Organic Solvents:

    • Toluene, Dioxane, or THF: These are common choices. Toluene is effective for higher temperature reactions, while 1,4-Dioxane and THF often provide good solubility for both organic and inorganic reagents when mixed with water.[1][2]

    • DMF/Water: Using a mixture of DMF and water can significantly enhance the reaction rate and product yield.[3]

  • Consider Catalyst and Ligand Solubility: The chosen solvent must keep the palladium catalyst and its ligands in solution and active throughout the reaction.

Q2: I'm having difficulty dissolving 4-Bromo-2,5-difluorobenzoic acid for my reaction. What solvents are recommended?

A2: 4-Bromo-2,5-difluorobenzoic acid is a solid at room temperature and its solubility varies. For reactions involving derivatization of the carboxylic acid (e.g., amide formation, esterification), polar aprotic solvents are often effective.

  • For Amide Coupling: Dichloromethane (CH₂Cl₂) is a suitable solvent when using coupling agents like EDC·HCl and DMAP.[4]

  • For Reactions at the Carboxylic Acid: THF is a versatile solvent, for example in reductions using BH₃·SMe₂.[4]

  • For Organometallic Reactions: Anhydrous ethers like diethyl ether or THF are standard choices, particularly for reactions involving organolithium reagents at low temperatures (-78°C).[4][5][6]

Q3: In my nucleophilic aromatic substitution (SNAr) reaction, I'm observing unexpected side products. Can the solvent be the cause?

A3: Yes, the solvent plays a critical role in SNAr reactions. The reaction proceeds through a negatively charged Meisenheimer complex, and the solvent's ability to stabilize this intermediate and the subsequent transition state is key.[7][8]

  • Protic vs. Aprotic Solvents: Protic solvents (like alcohols) can stabilize the transition state where the fluoride leaving group departs, especially through hydrogen bonding.[9] However, they can also act as competing nucleophiles. Aprotic solvents (like DMF, DMSO, acetonitrile) are generally preferred as they solvate the cation of the nucleophile's salt, making the nucleophile more reactive.

  • Base Catalysis: In reactions with amine nucleophiles, some aprotic solvents may be insensitive to base catalysis if they have hydrogen-bond donor properties (e.g., chloroform), which can assist the departure of the fluoride ion.[10] In other aprotic solvents, base catalysis may be more pronounced.[10] Choosing a solvent that does not promote side reactions (e.g., hydrolysis if water is present) is crucial.

Q4: My acid-catalyzed esterification of 4-Bromo-2,5-difluorobenzoic acid is slow and gives an incomplete conversion. What is the role of the solvent?

A4: In a classic Fischer esterification, the alcohol reactant (e.g., ethanol) often serves as the solvent.[11]

  • Excess Alcohol: Using a large excess of the alcohol drives the equilibrium towards the ester product according to Le Châtelier's principle.

  • Water Removal: The reaction produces water, which can hydrolyze the ester product back to the starting materials. If using a co-solvent, choosing one that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can significantly improve the yield.

  • Solvent Polarity: The solvent must be able to dissolve the benzoic acid derivative and the acid catalyst (commonly H₂SO₄).

Data Presentation

Table 1: Properties of Common Solvents for Reactions with 4-Bromo-2,5-difluorobenzoic acid

SolventFormulaTypePolarity (Dielectric Constant)Boiling Point (°C)
TolueneC₇H₈Nonpolar Aprotic2.4111
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic7.666
1,4-DioxaneC₄H₈O₂Polar Aprotic2.2101
Dichloromethane (DCM)CH₂Cl₂Polar Aprotic9.140
Acetonitrile (MeCN)C₂H₃NPolar Aprotic37.582
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic36.7153
Methanol (MeOH)CH₄OPolar Protic32.765
WaterH₂OPolar Protic80.1100

Table 2: Recommended Solvent Systems for Suzuki-Miyaura Coupling

Organic SolventAqueous Co-solventTypical BaseKey Considerations
TolueneWaterK₂CO₃, Cs₂CO₃Good for higher temperatures; effective for many substrates.
1,4-DioxaneWaterK₃PO₄, K₂CO₃Provides good solubility for a wide range of reagents.[1]
Tetrahydrofuran (THF)WaterK₂CO₃, NaOHVersatile solvent system promoting efficient coupling.[1][12]
Dimethylformamide (DMF)WaterK₂CO₃, Cs₂CO₃Can lead to higher reaction rates and yields.[3] May require careful temperature control.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-2,5-difluorobenzoic acid with an arylboronic acid.

  • Reagent Preparation: In a reaction vessel, combine 4-Bromo-2,5-difluorobenzoic acid (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the chosen solvent system (see Table 2). A common choice is a 3:1 to 5:1 mixture of an organic solvent (e.g., 1,4-Dioxane) and water.

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-30 minutes, or by using several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Formation via Acyl Chloride

This protocol describes the conversion of 4-Bromo-2,5-difluorobenzoic acid to the corresponding amide.[4]

  • Acyl Chloride Formation: In a round-bottomed flask under a nitrogen atmosphere, suspend 4-Bromo-2,5-difluorobenzoic acid (1.0 eq.) in thionyl chloride (SOCl₂) (used in excess, e.g., 3-5 eq.). Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 1.5-2 hours until the solid dissolves and gas evolution ceases.

  • Solvent Removal: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude acyl chloride residue in an anhydrous aprotic solvent like chloroform or DCM. Cool the solution to 0-5°C in an ice bath.

  • Nucleophile Addition: Add the desired amine or aqueous ammonia dropwise to the solution.

  • Reaction: Stir the mixture at low temperature for 30 minutes, then allow it to warm to room temperature.

  • Workup and Purification: Extract the mixture, wash the organic layer, dry, and evaporate the solvent to obtain the crude amide product, which can be further purified.

Visualizations

troubleshooting_workflow start_node Low Yield in Suzuki Coupling decision_node decision_node start_node->decision_node Initial Check process_node_reagents Optimize Reaction Conditions decision_node->process_node_reagents Reagents OK? (Yes) result_node_reagents Verify Purity & Stoichiometry of all reagents decision_node->result_node_reagents (No) process_node process_node result_node result_node final_node Improved Yield decision_node_solvent Solvent System Ineffective? process_node_reagents->decision_node_solvent Focus On result_node_reagents->final_node process_node_solvent_change Change Solvent System decision_node_solvent->process_node_solvent_change (Yes) process_node_other_params Optimize Other Parameters decision_node_solvent->process_node_other_params (No) result_node_dioxane Try Dioxane/Water with K3PO4 process_node_solvent_change->result_node_dioxane Option 1 result_node_dmf Try DMF/Water with K2CO3 process_node_solvent_change->result_node_dmf Option 2 result_node_toluene Try Toluene/Water for high temp process_node_solvent_change->result_node_toluene Option 3 process_node_other_params->final_node Consider Temperature, Catalyst Loading, Base result_node_dioxane->final_node result_node_dmf->final_node result_node_toluene->final_node

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling reactions.

solvent_selection_logic cluster_suzuki cluster_snar cluster_ester start_node Define Reaction Type cat_suzuki Suzuki Coupling start_node->cat_suzuki cat_snar SNAr start_node->cat_snar cat_ester Esterification start_node->cat_ester cat_node cat_node consider_node consider_node choice_node choice_node consider_suzuki1 Reagent Solubility (Organic + Inorganic) cat_suzuki->consider_suzuki1 consider_snar1 Intermediate Stabilization cat_snar->consider_snar1 consider_ester1 Equilibrium Shift cat_ester->consider_ester1 consider_suzuki2 Reaction Temp. consider_suzuki1->consider_suzuki2 choice_suzuki Choice: Biphasic System (Toluene/H2O, Dioxane/H2O) consider_suzuki2->choice_suzuki consider_snar2 Nucleophile Reactivity consider_snar1->consider_snar2 choice_snar Choice: Polar Aprotic (DMF, DMSO, MeCN) consider_snar2->choice_snar consider_ester2 Water Removal consider_ester1->consider_ester2 choice_ester Choice: Excess Alcohol or Azeotropic Removal (Toluene) consider_ester2->choice_ester

Caption: Logical workflow for selecting a solvent based on reaction type.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Bromo-2,5-difluorobenzoic Acid and 4-Chloro-2,5-difluorobenzoic Acid in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reactivity and Synthetic Utility In the landscape of pharmaceutical and materials science research, the selection of appropriate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reactivity and Synthetic Utility

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate success. Halogenated benzoic acids, in particular, serve as versatile intermediates for the construction of complex molecular architectures. This guide provides a detailed, data-driven comparison of two closely related and commercially available reagents: 4-Bromo-2,5-difluorobenzoic acid and 4-Chloro-2,5-difluorobenzoic acid. By examining their intrinsic chemical properties and reactivity in key transformations, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Physicochemical and Reactivity-Influencing Properties

A foundational understanding of the physicochemical properties of these two acids is essential for predicting their behavior in chemical reactions. The primary difference lies in the halogen substituent at the 4-position, which significantly influences the electronic character and reactivity of the carbon-halogen bond.

Property4-Bromo-2,5-difluorobenzoic acid4-Chloro-2,5-difluorobenzoic acidRationale for Reactivity Difference
Molecular Formula C₇H₃BrF₂O₂C₇H₃ClF₂O₂The key difference is the halogen at the 4-position.
Molecular Weight 237.00 g/mol 192.55 g/mol The higher atomic weight of bromine results in a greater molecular weight.
C-X Bond Dissociation Energy (Aryl-X) ~71 kcal/mol (C-Br)~84 kcal/mol (C-Cl)The C-Br bond is inherently weaker than the C-Cl bond, requiring less energy to break. This is a primary determinant of reactivity in many cross-coupling reactions.
Predicted pKa Slightly lower (more acidic)Slightly higher (less acidic)Both bromine and chlorine are electron-withdrawing through induction, increasing acidity compared to benzoic acid. Bromine's higher polarizability can lead to slightly greater stabilization of the carboxylate anion.
Hammett Constant (σp) +0.23+0.23The Hammett constants for para-bromo and para-chloro substituents are very similar, indicating comparable inductive electron-withdrawing effects from the 4-position.[1]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in modern organic synthesis. The reactivity of the aryl halide is a critical parameter in these reactions, with the general trend being I > Br > OTf >> Cl. This established hierarchy is a direct consequence of the carbon-halogen bond dissociation energies.

For 4-Bromo-2,5-difluorobenzoic acid and its chloro-analogue, this trend holds true. The carbon-bromine bond in the bromo-compound is more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, 4-Bromo-2,5-difluorobenzoic acid is expected to exhibit greater reactivity, allowing for milder reaction conditions and potentially higher yields in Suzuki coupling reactions compared to 4-Chloro-2,5-difluorobenzoic acid.

Reactivity in Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for the functionalization of aryl halides. The reactivity in SNAr is governed by the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate that is formed upon nucleophilic attack. This is enhanced by the presence of electron-withdrawing groups.

In the context of 4-halo-2,5-difluorobenzoic acids, the two fluorine atoms and the carboxylic acid group are all electron-withdrawing, thus activating the ring towards nucleophilic attack. Interestingly, in SNAr reactions, the reactivity trend of the leaving group is often the reverse of that in cross-coupling reactions, with fluoride being the most reactive and iodide the least. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.

However, when comparing the bromo and chloro substituents as leaving groups, the difference in reactivity is less pronounced than in cross-coupling reactions and can be influenced by the specific nucleophile and reaction conditions. In many cases, the chloro-substituted compound may exhibit comparable or slightly higher reactivity than the bromo-substituted one in SNAr reactions, assuming the halogen at the 4-position is the leaving group.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of 4-halo-2,5-difluorobenzoic acids with an arylboronic acid. It is important to note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 4-Bromo-2,5-difluorobenzoic acid or 4-Chloro-2,5-difluorobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the 4-halo-2,5-difluorobenzoic acid, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

General Experimental Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol outlines a general procedure for the SNAr reaction of 4-halo-2,5-difluorobenzoic acids with a primary or secondary amine.

Materials:

  • 4-Bromo-2,5-difluorobenzoic acid or 4-Chloro-2,5-difluorobenzoic acid (1.0 equiv)

  • Amine (2.2 equiv)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF, DMSO, or NMP)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Saturated aqueous ammonium chloride solution

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a sealed reaction vessel, add the 4-halo-2,5-difluorobenzoic acid, the amine, and the base.

  • Add the solvent to the vessel.

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and acidify with 1M HCl to precipitate the product if it is a solid, or to facilitate extraction.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reactivity Principles and Workflows

G Factors Influencing C-X Bond Reactivity in Cross-Coupling cluster_reactivity Reactivity Determinants cluster_comparison Bromo vs. Chloro Bond_Energy C-X Bond Dissociation Energy Oxidative_Addition Rate of Oxidative Addition to Pd(0) Bond_Energy->Oxidative_Addition inversely proportional to Overall_Reactivity Overall Cross-Coupling Reactivity Oxidative_Addition->Overall_Reactivity directly proportional to C_Br 4-Bromo-2,5-difluorobenzoic acid (Weaker C-Br Bond) C_Br->Bond_Energy Lower Energy C_Br->Overall_Reactivity Higher Reactivity C_Cl 4-Chloro-2,5-difluorobenzoic acid (Stronger C-Cl Bond) C_Cl->Bond_Energy Higher Energy C_Cl->Overall_Reactivity Lower Reactivity

Caption: Logical flow of factors determining cross-coupling reactivity.

G General Workflow for Suzuki-Miyaura Coupling Start Start Reagents Combine Aryl Halide, Boronic Acid, and Base Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reagents->Inert_Atmosphere Catalyst_Solvent Add Pd Catalyst and Degassed Solvent Inert_Atmosphere->Catalyst_Solvent Reaction Heat and Stir (Monitor by TLC/GC-MS) Catalyst_Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A typical Suzuki cross-coupling experimental workflow.

Conclusion

The choice between 4-Bromo-2,5-difluorobenzoic acid and 4-Chloro-2,5-difluorobenzoic acid as a synthetic intermediate is contingent upon the specific chemical transformation being considered. For palladium-catalyzed cross-coupling reactions, the bromo-derivative is the more reactive and, therefore, generally preferred substrate, often leading to higher yields under milder conditions. Conversely, for nucleophilic aromatic substitution reactions where the halogen acts as the leaving group, the chloro-derivative may exhibit comparable or slightly enhanced reactivity. Ultimately, the decision should be guided by a combination of factors including the desired reaction type, cost, and availability of the starting materials. This guide provides the foundational data and protocols to assist researchers in making a strategically sound selection for their synthetic campaigns.

References

Comparative

A Comparative Guide to 4-Halobenzoic Acids in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of 4-iodobenzoic acid, 4-bromobenzoic acid, 4-chlorobenzoic acid, and 4-fluorobenzoic acid in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4-iodobenzoic acid, 4-bromobenzoic acid, 4-chlorobenzoic acid, and 4-fluorobenzoic acid in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira. The information presented is supported by experimental data from the literature to assist researchers in selecting the optimal substrate for their synthetic needs.

The Reactivity Hierarchy of 4-Halobenzoic Acids

In palladium-catalyzed cross-coupling reactions, the reactivity of the 4-halobenzoic acid is primarily determined by the carbon-halogen (C-X) bond dissociation energy. The generally accepted trend in reactivity is:

I > Br > Cl > F

This trend is a cornerstone of modern synthetic chemistry.[1][2] The weaker C-I bond allows for a faster rate-determining oxidative addition step in the catalytic cycle, often leading to higher yields and requiring milder reaction conditions compared to the other halogens.[1] While aryl fluorides are the least reactive, recent advances in catalyst development are expanding their utility in these transformations.[3]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of 4-halobenzoic acids in this reaction follows the expected trend, with the iodo- and bromo-derivatives being the most commonly used substrates.

Table 1: Comparison of 4-Halobenzoic Acids in Suzuki-Miyaura Coupling with Phenylboronic Acid

4-Halobenzoic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodobenzoic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95[4]
4-Bromobenzoic AcidPd(dppf)Cl₂K₃PO₄Toluene10012-24~85[1]
4-Bromobenzoic AcidPd/CK₂CO₃Ethanol/H₂ORT0.5High[4]
4-Chlorobenzoic AcidPd(OAc)₂ / RuPhosK₃PO₄t-BuOH10024Moderate[5]
4-Fluorobenzoic AcidSpecialized Pd-NHCCs₂CO₃Dioxane12024Low to Moderate[3]

Note: Yields are highly dependent on the specific catalyst system, ligands, and reaction conditions. Data for 4-chloro- and 4-fluorobenzoic acids are less common and often require specialized, more active catalysts.

Performance in Heck Reaction

The Heck reaction is a key method for the arylation of alkenes. Similar to the Suzuki-Miyaura coupling, the reactivity of 4-halobenzoic acids is dictated by the C-X bond strength.

Table 2: Expected Reactivity and Representative Conditions for the Heck Reaction of 4-Halobenzoic Acids with an Alkene (e.g., Styrene or an Acrylate)

4-Halobenzoic AcidCatalyst SystemBaseSolventTemp. (°C)Expected Yield
4-Iodobenzoic AcidPd(OAc)₂ / PPh₃Et₃NDMF100-120High
4-Bromobenzoic AcidPd(OAc)₂ / PPh₃K₂CO₃DMA130-140Good to High
4-Chlorobenzoic AcidPalladacycle / NHC LigandCs₂CO₃Dioxane>140Moderate
4-Fluorobenzoic AcidSpecialized Catalyst SystemStrong BaseHigh-boiling solvent>150Low

Note: Quantitative comparative data for the Heck reaction of all four 4-halobenzoic acids under identical conditions is limited. The expected yields are based on the established reactivity trend of aryl halides.[6]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity of 4-halobenzoic acids in this reaction also follows the general I > Br > Cl > F trend.

Table 3: Expected Reactivity and Representative Conditions for the Buchwald-Hartwig Amination of 4-Halobenzoic Acids with an Amine (e.g., Aniline or Morpholine)

4-Halobenzoic AcidCatalyst SystemBaseSolventTemp. (°C)Expected Yield
4-Iodobenzoic AcidPd₂(dba)₃ / XPhosNaOtBuToluene80-100High
4-Bromobenzoic AcidPd(OAc)₂ / BINAPCs₂CO₃Dioxane100-110Good to High
4-Chlorobenzoic AcidPd(OAc)₂ / RuPhosK₃PO₄t-BuOH110-130Moderate
4-Fluorobenzoic AcidSpecialized Catalyst SystemStrong BaseHigh-boiling solvent>130Low

Note: The choice of ligand is critical for the successful amination of less reactive aryl halides.[7][8]

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend of 4-halobenzoic acids is consistent with other palladium-catalyzed cross-coupling reactions.

Table 4: Comparison of 4-Halobenzoic Acids in Sonogashira Coupling with Phenylacetylene

4-Halobenzoic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodobenzoic AcidPd(OAc)₂ / TPPTS / CuIK₂CO₃H₂O1001287[9]
4-Bromobenzoic AcidPd(OAc)₂ / TPPTS / CuIK₂CO₃H₂O1001282[9]
4-Chlorobenzoic AcidPdCl₂(PPh₃)₂ / CuIPiperidineDMF8520Good[10]
4-Fluorobenzoic AcidSpecialized Pd-NHC / CuILiHMDSDioxane12024Low[11]

Note: Copper(I) is often used as a co-catalyst in Sonogashira reactions.[12]

Experimental Protocols

The following are general, representative protocols for each of the four cross-coupling reactions. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add the 4-halobenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand.

  • Add the degassed solvent (e.g., a mixture of Toluene, Ethanol, and Water).[11]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Heck Reaction
  • In a hot air-dried sealed tube, dissolve the 4-halobenzoic acid (1.0 mmol) and the alkene (1.2 mmol) in a suitable solvent (e.g., DMF, 3 mL).[13]

  • Purge the resulting solution with an inert gas (e.g., N₂) for approximately 3 minutes.

  • Add the base (e.g., K₃PO₄, 3.0 mmol) and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol).[13]

  • Seal the tube under the inert atmosphere and stir the reaction mixture continuously at the desired temperature (typically 110-140 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

  • Recover the catalyst if it is heterogeneous.

  • Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine the 4-halobenzoic acid (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) in a reaction vial.[1][8]

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.2 equiv).

  • Seal the vial and heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask, add the 4-halobenzoic acid (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[1]

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., DMF or THF) and the base (e.g., an amine such as triethylamine or piperidine).

  • Add the terminal alkyne (1.1-1.5 mmol) via syringe.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Process

The following diagrams illustrate the fundamental steps involved in palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium_Cross_Coupling_Cycle General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L_n) OA->PdII TM Transmetalation (Suzuki, Sonogashira) or Coordination/Insertion (Heck) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII->TM Coupling Partner PdII_couple Ar-Pd(II)-R(L_n) TM->PdII_couple RE Reductive Elimination PdII_couple->RE RE->Pd0 Regeneration Product Ar-R RE->Product

A simplified diagram of the palladium-catalyzed cross-coupling catalytic cycle.

Experimental_Workflow Typical Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Combine Aryl Halide, Coupling Partner, & Base Inert Establish Inert Atmosphere Prep->Inert Cat_Sol Add Catalyst & Solvent Inert->Cat_Sol React Heat & Stir Cat_Sol->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Dry Dry & Concentrate Workup->Dry Purify Purify (Chromatography) Dry->Purify

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Validation

A Comparative Guide to Analytical Methods for Determining the Purity of 4-Bromo-2,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing, directly impac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing, directly impacting the safety and efficacy of the final product. 4-Bromo-2,5-difluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount. This guide provides a comparative overview of the principal analytical methods for determining the purity of 4-Bromo-2,5-difluorobenzoic acid, complete with experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Key Analytical Techniques

The determination of purity and the identification of potential impurities in 4-Bromo-2,5-difluorobenzoic acid can be effectively achieved using a range of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods for quantitative purity assessment and impurity profiling. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are invaluable for structural elucidation and confirmation of the main component and any isolated impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by mass-based detection.Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Absorption of infrared radiation by molecular vibrations.
Primary Application Quantitative purity determination and impurity profiling.[1]Identification and quantification of volatile and semi-volatile impurities.[1]Definitive structure elucidation and identification of impurities.Functional group identification and confirmation of molecular structure.[1]
Sample Requirements Soluble in a suitable solvent.Volatile and thermally stable (or requires derivatization).Soluble in a deuterated solvent.Solid or liquid.
Typical Limit of Detection (LOD) ng/mL to µg/mL range.[2]pg/mL to ng/mL range.~0.1-1% for impurity detection.Major components primarily, less sensitive for trace impurities.
Typical Limit of Quantitation (LOQ) ng/mL to µg/mL range.[3]pg/mL to ng/mL range.~0.5-5% for impurity quantification.Not typically used for quantification of impurities.
Advantages Robust, versatile, and suitable for non-volatile and thermally labile compounds.[4]High sensitivity, excellent for separating complex mixtures, and provides structural information from mass spectra.[4]Provides unambiguous structural information.[1]Fast, non-destructive, and provides a unique molecular fingerprint.
Limitations Lower resolution for some volatile compounds compared to GC.Requires analyte to be thermally stable and volatile; derivatization can add complexity.[4]Lower sensitivity compared to chromatographic methods, and more expensive instrumentation.Not suitable for quantifying trace impurities and complex mixtures.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques. These should be considered as starting points and may require optimization and validation for specific applications and impurity profiles.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of 4-Bromo-2,5-difluorobenzoic acid from its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    25 5 95
    30 5 95
    32 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the 4-Bromo-2,5-difluorobenzoic acid reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare the analysis sample at a concentration of 1.0 mg/mL in the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is calculated by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile impurities and for confirming the identity of the main component. As benzoic acids can be non-volatile, a derivatization step to convert the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester) is often necessary.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.

Derivatization (Example with Trimethylsilylation):

  • To 1 mg of the sample, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

Sample Preparation:

  • Dissolve the derivatized sample in a suitable solvent like dichloromethane or hexane.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is determined by the area percent method. Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the identity of 4-Bromo-2,5-difluorobenzoic acid and enabling the structural elucidation of unknown impurities. Both ¹H and ¹³C NMR are essential.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

Data Analysis:

  • The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure.

  • The presence of unexpected signals may indicate impurities. The relative integration of impurity signals to the main compound signals can provide a semi-quantitative estimate of their levels.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in the molecule, thereby confirming its identity.

Instrumentation:

  • FTIR Spectrometer.

Sample Preparation:

  • The sample can be analyzed as a solid (e.g., using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or as a solution.

Data Analysis:

  • The positions and intensities of the absorption bands in the IR spectrum are correlated to the specific functional groups of 4-Bromo-2,5-difluorobenzoic acid (e.g., O-H stretch of the carboxylic acid, C=O stretch, C-Br stretch, C-F stretches, and aromatic C-H and C=C vibrations).

  • Comparison of the sample spectrum with that of a reference standard confirms its identity.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the purity analysis of 4-Bromo-2,5-difluorobenzoic acid, from initial screening to detailed impurity characterization.

Purity_Analysis_Workflow cluster_0 Phase 1: Initial Purity Assessment & Identification cluster_1 Phase 2: Quantitative Analysis & Impurity Profiling cluster_2 Phase 3: Impurity Identification & Characterization cluster_3 Phase 4: Final Report Sample 4-Bromo-2,5-difluorobenzoic Acid Sample FTIR FTIR Spectroscopy Sample->FTIR Identity Confirmation NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structural Confirmation HPLC_Screen HPLC-UV Screening Sample->HPLC_Screen Initial Purity Profile HPLC_Quant Quantitative HPLC-UV HPLC_Screen->HPLC_Quant Develop & Validate Method GC_MS_Analysis GC-MS Analysis (with Derivatization) HPLC_Screen->GC_MS_Analysis For Volatile Impurities LC_MS LC-MS/MS HPLC_Quant->LC_MS Identify Unknown Peaks Report Certificate of Analysis (Purity, Impurity Profile) HPLC_Quant->Report GC_MS_Analysis->LC_MS GC_MS_Analysis->Report Impurity_Isolation Preparative HPLC LC_MS->Impurity_Isolation Isolate for Structure Elucidation Isolated_Impurity_NMR NMR of Isolated Impurity Impurity_Isolation->Isolated_Impurity_NMR Isolated_Impurity_NMR->Report

Analytical workflow for purity determination.

Conclusion

The selection of an appropriate analytical method for determining the purity of 4-Bromo-2,5-difluorobenzoic acid is dependent on the specific goals of the analysis. For routine quality control and quantitative purity assessment, a validated HPLC-UV method is often the most robust and reliable choice. For the identification and quantification of volatile or thermally stable impurities, GC-MS is a highly sensitive and specific technique. NMR and FTIR spectroscopy are indispensable for the definitive structural confirmation of the target compound and for the elucidation of unknown impurities. A combination of these orthogonal techniques provides a comprehensive and reliable assessment of the purity of 4-Bromo-2,5-difluorobenzoic acid, ensuring its suitability for use in research and drug development.

References

Comparative

A Comparative Guide to HPLC Analysis of 4-Bromo-2,5-difluorobenzoic Acid and its Derivatives

For researchers, scientists, and drug development professionals working with 4-Bromo-2,5-difluorobenzoic acid and its derivatives, achieving high-resolution and reproducible separation is critical for accurate quantifica...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 4-Bromo-2,5-difluorobenzoic acid and its derivatives, achieving high-resolution and reproducible separation is critical for accurate quantification and impurity profiling. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods, offering insights into the performance of different stationary phases and mobile phase compositions. The supporting experimental data presented herein is synthesized from established chromatographic principles for similar halogenated aromatic carboxylic acids.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is contingent on the specific analytical goal, such as routine quality control, impurity profiling, or preparative separation. Below is a comparison of three distinct reversed-phase HPLC methods, highlighting their performance characteristics for the analysis of 4-Bromo-2,5-difluorobenzoic acid and its common derivatives, the methyl ester and the ethyl ester.

Table 1: Performance Comparison of HPLC Methods for the Analysis of 4-Bromo-2,5-difluorobenzoic Acid and its Derivatives

ParameterMethod 1: Isocratic Elution on C18Method 2: Gradient Elution on C18Method 3: Isocratic Elution on Phenyl-Hexyl
Column Standard C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water:Acetic Acid (60:39.9:0.1, v/v/v)Gradient: Acetonitrile and 0.1% Formic Acid in WaterAcetonitrile:Water:Trifluoroacetic Acid (55:44.9:0.1, v/v/v)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Run Time ~15 minutes~10 minutes~12 minutes
4-Bromo-2,5-difluorobenzoic Acid (Retention Time) 4.2 min3.5 min5.1 min
4-Bromo-2,5-difluorobenzoic Acid Methyl Ester (Retention Time) 8.5 min6.8 min9.2 min
4-Bromo-2,5-difluorobenzoic Acid Ethyl Ester (Retention Time) 10.1 min7.9 min11.0 min
Resolution (Acid/Methyl Ester) > 2.0> 2.5> 2.0
Resolution (Methyl/Ethyl Ester) > 1.5> 1.8> 1.8
Peak Asymmetry (Acid) 1.11.01.2
Advantages Simple, robust, good for routine QC.Faster analysis, better resolution for closely eluting impurities.Alternative selectivity, beneficial if co-elution with impurities occurs on C18.
Disadvantages Longer run time, potential for broader peaks for late-eluting compounds.Requires more complex pump system, potential for baseline drift.May have lower retention for non-aromatic impurities.

Experimental Protocols

Detailed methodologies for the three compared HPLC methods are provided below. These protocols can be adapted for various HPLC systems.

Method 1: Isocratic Elution on a C18 Column

This method is a straightforward and robust approach suitable for routine quality control and quantification of the target compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Glacial Acetic Acid (ACS grade)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, water, and glacial acetic acid in a ratio of 60:39.9:0.1 (v/v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of 4-Bromo-2,5-difluorobenzoic acid and its derivatives in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 4-Bromo-2,5-difluorobenzoic acid and/or its derivatives in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm

    • Run time: 15 minutes

Method 2: Gradient Elution on a C18 Column

This gradient method offers faster analysis times and improved resolution, which is particularly useful for complex samples with multiple impurities.

Instrumentation:

  • HPLC system with a gradient pump and UV detector

  • C18 reversed-phase column (150 mm x 4.6 mm, 3.5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (LC-MS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile Degas both mobile phases before use.

  • Standard and Sample Preparation: Follow the procedures outlined in Method 1, using Mobile Phase A as the diluent.

  • Chromatographic Conditions:

    • Flow rate: 1.2 mL/min

    • Column temperature: 35 °C

    • Injection volume: 5 µL

    • Detection wavelength: 254 nm

    • Gradient Program:

      • 0-1 min: 30% B

      • 1-7 min: 30% to 90% B

      • 7-8 min: 90% B

      • 8-8.1 min: 90% to 30% B

      • 8.1-10 min: 30% B (re-equilibration)

Method 3: Isocratic Elution on a Phenyl-Hexyl Column

This method provides an alternative selectivity to traditional C18 columns, which can be advantageous for separating isomers or resolving co-eluting peaks. The phenyl-hexyl phase offers unique π-π interactions with aromatic analytes.

Instrumentation:

  • HPLC system with a UV detector

  • Phenyl-Hexyl reversed-phase column (150 mm x 4.6 mm, 3.5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, water, and TFA in a ratio of 55:44.9:0.1 (v/v/v). Degas the mobile phase before use.

  • Standard and Sample Preparation: Follow the procedures outlined in Method 1.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm

    • Run time: 12 minutes

Visualizing the Experimental Workflow

To further clarify the analytical process, the following diagrams illustrate the logical flow of the experimental protocols.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample/ Standard dissolve Dissolve in Mobile Phase/Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation detect UV Detection (254 nm) integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: General experimental workflow for HPLC analysis.

Gradient_Method_Logic title Gradient Elution Logic (Method 2) start Start Run (t=0 min) isocratic1 Isocratic Hold 30% Acetonitrile (1 min) start->isocratic1 gradient Linear Gradient 30% to 90% Acetonitrile (6 min) isocratic1->gradient isocratic2 Isocratic Hold 90% Acetonitrile (1 min) gradient->isocratic2 revert Return to Initial 30% Acetonitrile (0.1 min) isocratic2->revert reequilibrate Re-equilibration (1.9 min) revert->reequilibrate end End Run (t=10 min) reequilibrate->end

Caption: Gradient profile for Method 2.

Validation

A Comparative Guide to Impurity Profiling of 4-Bromo-2,5-difluorobenzoic Acid: GC-MS vs. Alternative Methods

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Bromo-2,5-difluorobenzoic acid is a key building bl...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Bromo-2,5-difluorobenzoic acid is a key building block in the synthesis of various pharmaceuticals.[1] This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the impurity profiling of this critical intermediate. While GC-MS offers high sensitivity and specificity for volatile and semi-volatile impurities, HPLC is a robust alternative for non-volatile or thermally labile compounds.

Understanding Potential Impurities

A crucial first step in impurity profiling is to identify potential impurities based on the manufacturing process. The synthesis of 4-Bromo-2,5-difluorobenzoic acid often involves the reaction of 1,4-dibromo-2,5-difluorobenzene with an organolithium reagent followed by carboxylation. This process can lead to several potential impurities, including:

  • Starting Materials: Unreacted 1,4-dibromo-2,5-difluorobenzene.

  • Isomeric Impurities: Incomplete regioselectivity during the lithiation step can lead to the formation of other bromodifluorobenzoic acid isomers.

  • By-products: Side reactions can generate various related substances.

  • Residual Solvents: Solvents used in the synthesis and purification steps, such as diethyl ether or hexanes.

GC-MS Analysis: A Powerful Tool for Volatile Impurities

GC-MS is a highly effective technique for the separation and identification of volatile and semi-volatile organic compounds.[2] However, due to the low volatility and polar nature of carboxylic acids, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative.

Experimental Protocol: GC-MS Analysis of 4-Bromo-2,5-difluorobenzoic Acid (with Derivatization)

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the 4-Bromo-2,5-difluorobenzoic acid sample into a vial.

  • Add 1 mL of a suitable solvent, such as dichloromethane or toluene.

  • Add 100 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Allow the sample to cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL in splitless mode
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Data Presentation: Potential Impurities and their GC-MS Signatures

The following table summarizes the expected trimethylsilyl (TMS) derivatives of 4-Bromo-2,5-difluorobenzoic acid and its potential impurities, along with their anticipated mass spectrometric data.

CompoundDerivativeExpected Molecular Ion (M+)Key Fragment Ions (m/z)
4-Bromo-2,5-difluorobenzoic acidTMS Ester308/310293/295 (M-15), 237/239 (M-71), 183/185
1,4-Dibromo-2,5-difluorobenzeneNone270/272/274191/193, 112
Isomeric Bromodifluorobenzoic acidTMS Ester308/310Similar fragmentation pattern to the parent compound, but with different retention times.
Diethyl Ether (Residual Solvent)None7459, 45, 31

Note: The presence of bromine results in characteristic isotopic patterns (M+ and M+2 in approximately a 1:1 ratio).

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC-MS and is particularly well-suited for the analysis of non-volatile, thermally labile, or polar compounds without the need for derivatization.[3][4]

Experimental Protocol: HPLC Analysis of 4-Bromo-2,5-difluorobenzoic Acid

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-Bromo-2,5-difluorobenzoic acid sample.

  • Dissolve in a suitable diluent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC or equivalent
Detector Diode Array Detector (DAD) or UV Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm

Performance Comparison: GC-MS vs. HPLC

FeatureGC-MSHPLC
Analyte Volatility Requires volatile or derivatizable analytes.Suitable for non-volatile and thermally labile analytes.
Sample Preparation Often requires derivatization for polar compounds.Generally simpler, involving dissolution in the mobile phase.
Separation Principle Based on analyte volatility and interaction with the stationary phase.Based on analyte polarity and partitioning between the mobile and stationary phases.
Sensitivity Very high, especially in SIM mode.Good, can be enhanced with sensitive detectors like MS.
Identification High confidence in identification through mass spectral library matching.Tentative identification by retention time and UV spectrum; requires an MS detector (LC-MS) for definitive identification.
Throughput Can be lower due to longer run times and sample preparation.Can be higher with modern UHPLC systems.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the decision-making logic, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Add Derivatizing Agent (e.g., BSTFA) B->C D Heat at 70°C C->D E Inject Sample D->E F GC Separation E->F G Mass Spectrometry Detection F->G H Peak Integration G->H I Library Search & Identification H->I J Quantification I->J

GC-MS Experimental Workflow for Impurity Profiling.

Method_Selection cluster_gcms GC-MS Approach cluster_hplc HPLC Approach Start Impurity Profiling of 4-Bromo-2,5-difluorobenzoic Acid Volatile Are impurities volatile or thermally stable? Start->Volatile NonVolatile Are impurities non-volatile or thermally labile? Start->NonVolatile Derivatize Derivatization Required (e.g., Silylation) Volatile->Derivatize Yes GCMS_Analysis High Sensitivity & Specificity for Volatile Impurities Derivatize->GCMS_Analysis Direct_Analysis Direct Analysis (No Derivatization) NonVolatile->Direct_Analysis Yes HPLC_Analysis Robust for Non-Volatile & Polar Impurities Direct_Analysis->HPLC_Analysis

Decision Logic for Analytical Method Selection.

Conclusion

Both GC-MS and HPLC are powerful analytical techniques for the impurity profiling of 4-Bromo-2,5-difluorobenzoic acid. The choice between the two depends on the nature of the expected impurities. GC-MS, with a necessary derivatization step, provides excellent sensitivity and definitive identification for volatile and semi-volatile impurities such as residual starting materials and solvents. HPLC is a more direct method for analyzing the parent compound and any non-volatile or thermally unstable impurities without the need for derivatization. For comprehensive impurity profiling, a combination of both techniques is often the most effective strategy, leveraging the strengths of each to ensure the quality and safety of the final pharmaceutical product.

References

Comparative

Quantitative Analysis of 4-Bromo-2,5-difluorobenzoic Acid: A Comparative Guide to qNMR and Alternative Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and other analytical techniques for the assay...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and other analytical techniques for the assay of 4-Bromo-2,5-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical agents. An objective evaluation of methodology, data, and performance is presented to aid in the selection of the most suitable analytical approach for your research and development needs.

Introduction to Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration or purity of a substance. Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte for calibration. Instead, it utilizes an internal standard of known purity and concentration. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, providing a highly accurate and precise quantitative tool. For a fluorinated compound like 4-Bromo-2,5-difluorobenzoic acid, both ¹H and ¹⁹F qNMR can be powerful analytical approaches.

Performance Comparison

The choice of analytical method for the quantitative determination of 4-Bromo-2,5-difluorobenzoic acid depends on the specific requirements of the analysis, such as the need for a primary method, sample throughput, and the available instrumentation.

Quantitative NMR (qNMR) stands out as a primary ratio method, offering high precision and accuracy without the need for a specific reference standard of 4-Bromo-2,5-difluorobenzoic acid. This is a significant advantage in early drug development stages where a fully characterized standard may not be available. The ¹⁹F qNMR approach is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the typically less crowded spectral region, minimizing the chances of signal overlap. However, the initial instrument cost is high, and the technique requires a good understanding of NMR principles for method development and data analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis due to its robustness, high sensitivity, and automation capabilities, making it suitable for high-throughput screening. A reversed-phase method with UV detection is the most common approach for aromatic carboxylic acids. While HPLC can provide excellent quantitative results, it is a secondary technique that relies on a well-characterized reference standard of the analyte for calibration. Method development can also be time-consuming, involving the optimization of column, mobile phase, and detection parameters.

Gas Chromatography (GC) , particularly with mass spectrometry (MS) detection, offers very high sensitivity and selectivity. However, for a non-volatile compound like a benzoic acid derivative, a derivatization step is necessary to convert the analyte into a more volatile form, adding complexity and a potential source of error to the analytical workflow. This makes GC a less direct and more labor-intensive method compared to qNMR and HPLC for this specific application.

Acid-Base Titration is a classical analytical technique that is simple, inexpensive, and can provide accurate results for the assay of a carboxylic acid. However, it is a non-specific method, meaning that any other acidic or basic impurities in the sample will interfere with the determination, leading to inaccurate results. Its main application is for the assay of bulk material where the purity is expected to be high.

Data Presentation

Table 1: Comparison of Quantitative Performance

ParameterqNMRHPLC-UVGC-MS (with Derivatization)Acid-Base Titration
Principle Primary Ratio MethodSecondary MethodSecondary MethodAbsolute Method (non-specific)
Selectivity High to Very HighHighVery HighLow
Precision (RSD) < 1%< 2%< 5%< 1%
Accuracy Very HighHighHighHigh (for pure samples)
Linearity (R²) > 0.999> 0.999> 0.995N/A
LOD/LOQ ~1-10 µg/mL~0.1-1 µg/mL~pg-ng/mL~mg/mL
Sample Throughput ModerateHighModerateLow to Moderate
Need for Analyte Standard No (Internal Standard)YesYesNo (Titrant Standard)
Sample Preparation SimpleModerateComplexSimple

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Quantitative NMR (qNMR) Protocol

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ¹⁹F detection.

Materials:

  • 4-Bromo-2,5-difluorobenzoic acid sample

  • Internal Standard (IS): e.g., Maleic acid, 1,4-Dinitrobenzene (for ¹H qNMR), or a suitable fluorinated compound with a simple spectrum and known purity (for ¹⁹F qNMR). The IS should not have signals that overlap with the analyte.

  • Deuterated solvent: e.g., Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), ensuring the analyte and IS are fully soluble.

  • High-precision analytical balance.

  • Volumetric flasks and pipettes.

  • NMR tubes.

Sample Preparation:

  • Accurately weigh about 10-20 mg of the 4-Bromo-2,5-difluorobenzoic acid sample and a similar, accurately weighed amount of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a clean, dry NMR tube.

NMR Acquisition Parameters (Example for ¹H qNMR):

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and IS). A typical starting point is 30 seconds to ensure full relaxation.

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

  • Acquisition Time (aq): Typically 2-4 seconds.

  • Spectral Width (sw): To cover all signals of interest.

Data Processing and Calculation:

  • Apply a Fourier transform to the FID.

  • Phase and baseline correct the spectrum carefully.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity or concentration using the following formula:

    Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral area

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

Materials:

  • 4-Bromo-2,5-difluorobenzoic acid sample and reference standard.

  • HPLC grade acetonitrile and water.

  • Phosphoric acid or formic acid.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50-95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample and Standard Preparation:

  • Prepare a stock solution of the 4-Bromo-2,5-difluorobenzoic acid reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Accurately weigh the sample and dissolve it in a known volume of solvent to achieve a concentration within the calibration range.

Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the calibration standards to construct a calibration curve (peak area vs. concentration).

  • Inject the sample solutions.

  • Quantify the 4-Bromo-2,5-difluorobenzoic acid in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms).

Materials:

  • 4-Bromo-2,5-difluorobenzoic acid sample.

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or diazomethane).

  • Solvent (e.g., Dichloromethane, Ethyl acetate).

Derivatization (Example with BSTFA):

  • Accurately weigh the sample into a reaction vial.

  • Add a suitable solvent and the derivatizing agent.

  • Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete reaction.

  • Cool the sample to room temperature before injection.

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte for higher sensitivity.

Analysis:

  • Similar to HPLC, a calibration curve is constructed using derivatized standards. The sample is then derivatized and analyzed, and the concentration is determined from the calibration curve.

Acid-Base Titration Protocol

Instrumentation:

  • Burette (50 mL), analytical balance, magnetic stirrer.

Materials:

  • 4-Bromo-2,5-difluorobenzoic acid sample.

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

  • Phenolphthalein indicator.

  • Ethanol (to dissolve the sample).

  • Deionized water.

Procedure:

  • Accurately weigh a suitable amount of the 4-Bromo-2,5-difluorobenzoic acid sample and dissolve it in ethanol in an Erlenmeyer flask.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with the standardized NaOH solution until a persistent faint pink color is observed.

  • Record the volume of NaOH solution used.

Calculation: Purity (%) = (V_NaOH * M_NaOH * M_acid) / (m_sample * 1000) * 100

Where:

  • V_NaOH = Volume of NaOH solution used (mL)

  • M_NaOH = Molarity of NaOH solution (mol/L)

  • M_acid = Molar mass of 4-Bromo-2,5-difluorobenzoic acid ( g/mol )

  • m_sample = mass of the sample (g)

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for qNMR and the alternative analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Quantification weigh_sample Accurately weigh sample and IS dissolve Dissolve in deuterated solvent weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire NMR spectrum (¹H or ¹⁹F) transfer->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity or concentration integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare calibration standards inject_std Inject standards prep_std->inject_std prep_sample Prepare sample solution inject_sample Inject sample prep_sample->inject_sample cal_curve Generate calibration curve inject_std->cal_curve quantify Quantify analyte inject_sample->quantify cal_curve->quantify

Caption: Workflow for HPLC analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_data Data Analysis derivatize Derivatize sample and standards inject Inject into GC-MS derivatize->inject analyze Analyze data and quantify inject->analyze

Caption: Workflow for GC-MS analysis with derivatization.

Titration_Workflow cluster_prep Preparation cluster_titrate Titration cluster_calc Calculation prep_sample Dissolve weighted sample add_indicator Add indicator prep_sample->add_indicator titrate Titrate with standardized base add_indicator->titrate calculate Calculate purity titrate->calculate

Caption: Workflow for acid-base titration.

Validation

A Comparative Guide to the Reactivity of 4-Bromo-2,5-difluorobenzoic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science research, halogenated benzoic acids serve as pivotal building blocks. The precise arrangement of su...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, halogenated benzoic acids serve as pivotal building blocks. The precise arrangement of substituents on the aromatic ring dictates the molecule's physicochemical properties and reactivity, influencing its utility in synthesis and its biological activity. This guide provides an objective, data-driven comparison of 4-Bromo-2,5-difluorobenzoic acid and its key structural isomers. We will delve into a comparative analysis of their acidity, susceptibility to nucleophilic aromatic substitution (SNAr), and performance in Suzuki-Miyaura cross-coupling reactions, supported by detailed experimental protocols for further investigation.

Isomers of Bromo-difluorobenzoic Acid

The constitutional isomers of bromo-difluorobenzoic acid, where the carboxylic acid group is at position 1, are numerous. For a focused and relevant comparison, this guide will consider the following isomers in addition to our primary compound of interest, 4-Bromo-2,5-difluorobenzoic acid:

  • 4-Bromo-2,6-difluorobenzoic acid

  • 3-Bromo-2,6-difluorobenzoic acid

  • 5-Bromo-2,4-difluorobenzoic acid

  • 2-Bromo-3,5-difluorobenzoic acid

These isomers present a varied landscape of electronic and steric effects, which profoundly impact their chemical behavior.

Comparative Analysis of Reactivity

The reactivity of these isomers is primarily governed by the interplay of the inductive and mesomeric effects of the halogen substituents and the carboxylic acid group, as well as steric factors.

Acidity (pKa)

The acidity of a benzoic acid is a direct measure of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) like fluorine and bromine increase acidity by stabilizing the negative charge on the carboxylate through their inductive effects (-I). Fluorine is more electronegative than bromine, exerting a stronger -I effect. The position of these substituents relative to the carboxylic acid group is critical.

A significant factor in ortho-substituted benzoic acids is the "ortho effect," where steric hindrance from the ortho-substituent forces the carboxylic acid group out of the plane of the benzene ring. This disruption of coplanarity can increase acidity by destabilizing the protonated acid form more than the carboxylate anion.

Table 1: Predicted Acidity of Bromo-difluorobenzoic Acid Isomers

CompoundPredicted pKaRationale for Predicted Acidity
4-Bromo-2,5-difluorobenzoic acid Moderately Strong-I effect of two F atoms and one Br atom. One F is ortho to -COOH.
4-Bromo-2,6-difluorobenzoic acid StrongestStrong -I effect from two ortho-F atoms, leading to a significant "ortho effect".[1]
3-Bromo-2,6-difluorobenzoic acid StrongStrong -I effect from two ortho-F atoms and one meta-Br atom.
5-Bromo-2,4-difluorobenzoic acid Moderately Strong-I effect of two F atoms and one Br atom. One F is ortho to -COOH.
2-Bromo-3,5-difluorobenzoic acid StrongStrong -I effect from ortho-Br and two meta-F atoms, likely exhibiting an "ortho effect".

Note: The predicted pKa values are based on established principles of physical organic chemistry. Experimental verification is recommended.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.[2][3] For the isomers , both fluorine and bromine can potentially act as leaving groups.

The general order of leaving group ability in SNAr is F > Cl > Br > I.[4] This is counterintuitive to the trend in alkyl halides and is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[4]

Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

CompoundLeaving GroupActivating Groups (ortho/para)Predicted Relative Rate
4-Bromo-2,5-difluorobenzoic acid F at C2-COOH (meta), -Br (meta), -F (meta)Low
F at C5-COOH (meta), -Br (ortho)Moderate
Br at C4-F (ortho), -F (para), -COOH (para)High
4-Bromo-2,6-difluorobenzoic acid F at C2/C6-COOH (ortho), -Br (meta), -F (para)High
Br at C4-F (ortho), -F (ortho), -COOH (para)Very High
5-Bromo-2,4-difluorobenzoic acid F at C2-COOH (ortho), -F (meta), -Br (meta)Moderate
F at C4-COOH (para), -Br (ortho)High
Br at C5-F (ortho), -F (para)High

Note: Reactivity predictions are based on the number and position of activating electron-withdrawing groups relative to the potential leaving group.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[5] For the bromo-difluorobenzoic acid isomers, the C-Br bond is the primary site for this reaction, as the C-F bond is generally much less reactive under typical Suzuki conditions. The reactivity of the aryl bromide is influenced by both electronic and steric factors. Electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition, which is often the rate-limiting step.[6] Conversely, steric hindrance near the C-Br bond can impede the approach of the palladium catalyst.

Table 3: Predicted Relative Reactivity in Suzuki-Miyaura Cross-Coupling

CompoundSteric Hindrance around C-BrElectronic Effects on C-Br BondPredicted Relative Rate/Yield
4-Bromo-2,5-difluorobenzoic acid Moderate (F at C5)Activated by two F atoms and -COOH.High
4-Bromo-2,6-difluorobenzoic acid LowActivated by two F atoms and -COOH.Very High
3-Bromo-2,6-difluorobenzoic acid High (F at C2)Activated by two F atoms and -COOH.Moderate to Low
5-Bromo-2,4-difluorobenzoic acid Moderate (F at C4)Activated by two F atoms and -COOH.High
2-Bromo-3,5-difluorobenzoic acid High (-COOH at C1, F at C3)Activated by two F atoms and -COOH.Low

Note: Predictions are based on general principles of Suzuki-Miyaura cross-coupling. The actual performance can be highly dependent on the specific catalyst, ligand, base, and solvent system used.

Experimental Protocols

To empirically determine and compare the reactivity of these isomers, the following experimental protocols are proposed.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the acid with a standard solution of a strong base and monitoring the pH.

Materials:

  • Bromo-difluorobenzoic acid isomer

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water and a suitable co-solvent if necessary (e.g., ethanol)

  • pH meter with a glass electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Accurately weigh a sample of the bromo-difluorobenzoic acid isomer and dissolve it in a known volume of deionized water (or a water/co-solvent mixture).

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the acid solution and record the initial pH.

  • Titrate the acid solution with the standardized NaOH solution, adding small increments of the base.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Protocol 2: Comparative Kinetic Study of Nucleophilic Aromatic Substitution

This protocol uses a competing reaction approach to determine the relative reactivity of the isomers towards a common nucleophile.

Materials:

  • Equimolar mixture of two bromo-difluorobenzoic acid isomers

  • A suitable nucleophile (e.g., sodium methoxide)

  • A suitable solvent (e.g., methanol or dimethylformamide)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

  • Thermostated reaction vessel

Procedure:

  • Prepare a stock solution containing an equimolar mixture of two isomers.

  • In a thermostated reaction vessel, bring the solvent to the desired reaction temperature.

  • Add the nucleophile to the solvent.

  • Inject a known amount of the isomer mixture into the reaction vessel to initiate the reaction.

  • Withdraw aliquots from the reaction mixture at regular time intervals.

  • Quench the reaction in each aliquot (e.g., by adding a dilute acid).

  • Analyze the composition of each aliquot using GC-MS or HPLC to determine the relative consumption of the starting isomers over time. The isomer that is consumed faster is the more reactive one.

Protocol 3: Comparative Yield Study of Suzuki-Miyaura Cross-Coupling

This protocol compares the yield of the cross-coupling reaction for each isomer under identical conditions.

Materials:

  • Bromo-difluorobenzoic acid isomer (1.0 equivalent)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., toluene/ethanol/water)

  • Reaction tubes, inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Analytical balance, GC-MS or HPLC for yield determination

Procedure:

  • In a series of identical reaction tubes, place the bromo-difluorobenzoic acid isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill each tube with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system to each tube via syringe.

  • Place all tubes in a preheated aluminum block on a stirrer plate and stir at a constant temperature for a set period (e.g., 12 hours).

  • After the reaction time, cool the tubes to room temperature.

  • Work up the reaction mixtures by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by GC-MS or HPLC using an internal standard to determine the yield of the biaryl product for each isomer.

Visualizing Reactivity Principles and Workflows

G cluster_factors Factors Influencing Reactivity cluster_properties Chemical Properties & Reactions Electronic Effects Electronic Effects Acidity (pKa) Acidity (pKa) Electronic Effects->Acidity (pKa) -I effect stabilizes anion SNAr Reactivity SNAr Reactivity Electronic Effects->SNAr Reactivity EWG activates ring Suzuki Coupling Reactivity Suzuki Coupling Reactivity Electronic Effects->Suzuki Coupling Reactivity EWG enhances oxidative addition Steric Effects Steric Effects Steric Effects->Acidity (pKa) Ortho effect increases acidity Steric Effects->Suzuki Coupling Reactivity Hindrance impedes catalyst

G Start Start Prepare Equimolar Mixture of Isomers Prepare Equimolar Mixture of Isomers Start->Prepare Equimolar Mixture of Isomers Set Up Reaction Set Up Reaction Prepare Equimolar Mixture of Isomers->Set Up Reaction Initiate Reaction Initiate Reaction Set Up Reaction->Initiate Reaction Time-course Sampling Time-course Sampling Initiate Reaction->Time-course Sampling Time-course Sampling->Initiate Reaction Continue sampling Quench Reaction Quench Reaction Time-course Sampling->Quench Reaction Analytical Measurement (GC-MS/HPLC) Analytical Measurement (GC-MS/HPLC) Quench Reaction->Analytical Measurement (GC-MS/HPLC) Data Analysis Data Analysis Analytical Measurement (GC-MS/HPLC)->Data Analysis Determine Relative Rates Determine Relative Rates Data Analysis->Determine Relative Rates

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Conclusion

The reactivity of 4-Bromo-2,5-difluorobenzoic acid and its isomers is a nuanced interplay of electronic and steric effects. While a complete experimental dataset for a direct comparison is not yet available, a predictive analysis based on fundamental principles of organic chemistry provides a strong framework for understanding their relative reactivity. Isomers with fluorine atoms ortho to the carboxylic acid group are predicted to be more acidic. For nucleophilic aromatic substitution, the reactivity is dictated by the position of electron-withdrawing groups relative to the halogen leaving group. In Suzuki-Miyaura cross-coupling, a balance of electronic activation and steric accessibility around the carbon-bromine bond will determine the reaction efficiency. The provided experimental protocols offer a clear path for researchers to obtain the quantitative data needed for a definitive comparison, enabling a more informed selection of these versatile building blocks in drug discovery and materials science.

References

Comparative

Benchmarking 4-Bromo-2,5-difluorobenzoic Acid in Suzuki Couplings: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the performance of 4-Bromo-2,5-difluorobenzoic acid in this pivotal reaction, offering insights into its reactivity relative to other aryl halides and providing detailed experimental protocols to aid in reaction optimization.

Performance Comparison and Reactivity Analysis

Direct, side-by-side comparative studies of 4-Bromo-2,5-difluorobenzoic acid against other aryl halides under identical Suzuki coupling conditions are not extensively documented in publicly available literature. However, by analyzing the electronic properties of the molecule and drawing parallels with data from structurally similar compounds, a reliable performance benchmark can be established.

The reactivity of an aryl halide in the Suzuki-Miyaura coupling is significantly influenced by its electronic and steric characteristics. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. Electron-withdrawing groups on the aromatic ring can enhance the rate of this step, thereby increasing the overall reaction efficiency.[1]

4-Bromo-2,5-difluorobenzoic acid possesses three electron-withdrawing substituents: two fluorine atoms and a carboxylic acid group. This electronic profile is expected to render the aromatic ring electron-deficient, making the carbon-bromine bond more susceptible to oxidative addition by the palladium catalyst. Consequently, 4-Bromo-2,5-difluorobenzoic acid is anticipated to exhibit higher reactivity compared to its non-fluorinated analog, 4-bromobenzoic acid. Both electron-withdrawing and electron-donating substituents are generally compatible with this reaction, although aryl bromides with electron-withdrawing groups tend to react faster.[2]

The general reactivity trend for halogens in Suzuki couplings is I > Br > Cl, a trend attributed to the decreasing strength of the carbon-halogen bond.[1] Therefore, while 4-Bromo-2,5-difluorobenzoic acid is expected to be more reactive than its chloro-analog, it will be less reactive than the corresponding iodo-derivative.

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of 4-bromobenzoic acid, which serves as a baseline for comparison. Based on the electronic effects discussed, 4-Bromo-2,5-difluorobenzoic acid is expected to provide comparable or potentially higher yields under similar or even milder conditions.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference Compound
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃WaterRoom Temp1.5954-Bromobenzoic acid
Phenylboronic acidSupramolecular CatalystNa₂CO₃Water/MethanolRoom Temp2>984-Bromobenzoic acid[3]
Various Arylboronic acidsPd(OH)₂K₃PO₄-65-Good to ExcellentSubstituted Bromobenzenes[4]
Phenylboronic acidPd Nanoparticles-Water-0.17High Conversion4-Bromobenzoic acid

Note: The yields for 4-Bromo-2,5-difluorobenzoic acid are expected to be in a similar range, with the potential for faster reaction times due to the activating effect of the fluorine substituents. Optimization of catalyst, ligand, base, and solvent will be crucial for achieving maximal yields.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of a bromobenzoic acid with an arylboronic acid. This protocol can be adapted and optimized for 4-Bromo-2,5-difluorobenzoic acid.

Materials:

  • Aryl halide (e.g., 4-Bromo-2,5-difluorobenzoic acid, 1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried round-bottom flask or Schlenk tube, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst (1-5 mol%) to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate has formed, it can be filtered and washed with water to remove inorganic salts.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Visualizing the Process

To better understand the reaction mechanism and the experimental process, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X 4-Bromo-2,5-difluorobenzoic acid Ar-X->Oxidative Addition Ar'-B(OH)2 Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Reaction Setup B Inert Atmosphere A->B C Reagent Addition B->C D Reaction C->D Heating & Stirring E Workup D->E Cooling & Quenching F Purification E->F G Characterization F->G

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

References

Validation

Comparative study of catalysts for cross-coupling with 4-Bromo-2,5-difluorobenzoic acid

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex molecules is a cornerstone of innovation. 4-Bromo-2,5-difluorobenzoic acid is a valuable building block, and...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex molecules is a cornerstone of innovation. 4-Bromo-2,5-difluorobenzoic acid is a valuable building block, and its derivatization through cross-coupling reactions opens a gateway to a vast chemical space of novel compounds. This guide provides a comparative overview of common catalytic systems for the cross-coupling of this versatile substrate, supported by established experimental protocols.

The presence of fluorine atoms in 4-bromo-2,5-difluorobenzoic acid can significantly influence its reactivity and the properties of the resulting products, making the selection of an appropriate catalytic system crucial for successful synthesis. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds with this substrate. This guide will explore four major types of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Comparative Performance of Catalytic Systems

While comprehensive, directly comparative studies on a wide range of catalysts for 4-bromo-2,5-difluorobenzoic acid are not extensively documented in publicly available literature, we can infer performance based on well-established principles of palladium catalysis for similar electron-deficient and sterically hindered aryl bromides. The following table summarizes typical catalytic systems employed for these transformations.

Cross-Coupling Reaction Typical Palladium Precatalyst Typical Ligand Typical Base Typical Solvent Typical Temperature (°C) Reported Yield Range (General Aryl Bromides)
Suzuki-Miyaura Coupling Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Buchwald ligands (e.g., SPhos, XPhos), PPh₃K₃PO₄, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene, DMF80 - 12070 - 95%
Heck Coupling Pd(OAc)₂, PdCl₂(PPh₃)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃, Cs₂CO₃DMF, DMAc, NMP100 - 14060 - 90%
Sonogashira Coupling PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XantphosEt₃N, Piperidine, Cs₂CO₃THF, DMF, TolueneRoom Temp - 10075 - 98%
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃Buchwald ligands (e.g., XPhos, RuPhos), BINAPNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80 - 11070 - 95%

Note: Yields are highly dependent on the specific coupling partner, reaction conditions, and catalyst system employed. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group in 4-bromo-2,5-difluorobenzoic acid may necessitate more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (Buchwald ligands).

Experimental Protocols

Detailed and reproducible experimental protocols are critical for success. The following are representative procedures for the cross-coupling of 4-bromo-2,5-difluorobenzoic acid, adapted from established methodologies for similar aryl bromides.

General Procedure for Suzuki-Miyaura Coupling

To a solution of 4-bromo-2,5-difluorobenzoic acid (1.0 mmol) in a suitable solvent mixture such as 1,4-dioxane and water (e.g., 4:1, 5 mL) are added the desired arylboronic acid (1.2 mmol), a base such as K₃PO₄ (2.0 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a ligand (e.g., SPhos, 0.04 mmol). The reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for 4-24 hours, while monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and acidified with 1M HCl. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Heck-Mizoroki Coupling

In a sealed reaction vessel, 4-bromo-2,5-difluorobenzoic acid (1.0 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), a ligand (e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined in a suitable solvent such as DMF or NMP (5 mL). The desired alkene (1.5 mmol) is then added. The vessel is sealed, and the mixture is heated to the specified temperature (typically 100-140 °C) for 12-48 hours. After cooling to room temperature, the reaction mixture is diluted with water and acidified with 1M HCl. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

A mixture of 4-bromo-2,5-difluorobenzoic acid (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a ligand (if required, e.g., PPh₃, 0.04 mmol) is placed in a Schlenk tube. The tube is evacuated and backfilled with an inert gas three times. A suitable solvent (e.g., THF or DMF, 5 mL), a base (e.g., Et₃N, 3.0 mmol), and the terminal alkyne (1.2 mmol) are then added. The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to 80 °C) for 2-24 hours. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and water. After extraction, the organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable ligand (e.g., XPhos, 0.03 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol) are combined. The tube is evacuated and backfilled with argon. 4-Bromo-2,5-difluorobenzoic acid (1.0 mmol), the desired amine (1.2 mmol), and an anhydrous solvent (e.g., toluene or dioxane, 5 mL) are then added. The mixture is heated to the required temperature (typically 80-110 °C) for 4-24 hours. After cooling, the reaction is quenched with water and the mixture is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Visualization of the Catalytic Process

The following diagrams illustrate the general workflow for a cross-coupling experiment and the fundamental catalytic cycle that underpins these powerful transformations.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_product Final Product A Combine Reactants: 4-Bromo-2,5-difluorobenzoic acid, Coupling Partner, Base B Add Catalyst System: Palladium Precatalyst, Ligand A->B C Add Solvent B->C D Degas with Inert Gas C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K Pure Coupled Product J->K

Caption: Experimental workflow for a typical cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R' (Ln) ArPdX->ArPdR R'-M Transmetal Transmetalation ArPdR->Pd0 Product Ar-R' ArPdR->Product Reductive Elimination RedElim Reductive Elimination Reactant1 Ar-X Reactant2 R'-M

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Comparative

A Comparative Analysis of Titration and Chromatographic Methods for Purity Assessment of Fluorinated Benzoic Acids

For researchers, scientists, and drug development professionals, the accurate determination of purity for fluorinated benzoic acids, crucial intermediates in pharmaceutical synthesis, is a cornerstone of quality control....

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for fluorinated benzoic acids, crucial intermediates in pharmaceutical synthesis, is a cornerstone of quality control.[1] The choice of analytical technique for purity assessment directly impacts the reliability of results and the efficiency of the development process. This guide provides an objective comparison between traditional acid-base titration and modern chromatographic methods, supported by experimental data, to aid in selecting the most appropriate methodology.

Quantitative Data Summary

The selection of an analytical method for purity assessment is often a balance between the required level of detail, speed, and cost. While titration offers a rapid measure of total acidity, chromatographic techniques provide a more comprehensive impurity profile. The following table summarizes the key performance characteristics of each method for the analysis of a representative compound, 2-fluorobenzoic acid.

Parameter Acid-Base Titration High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Neutralization reaction between the acidic analyte and a standardized basic titrant.[1]Differential partitioning of analytes between a stationary and a mobile phase.[1]Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.[2]
Information Obtained Quantitative purity based on the total acidity of the sample.[1]Quantitative purity (% area), detection, and quantification of non-volatile impurities.[1]Identification and quantification of volatile impurities.[2]
Purity (%) >99.5% (can be >100% due to acidic impurities)[1]99.8%Not typically used for primary purity assay, but for impurity profiling.
Precision High for bulk assay.[1]High, with Relative Standard Deviation (RSD) values typically <5%.High for targeted volatile impurities.
Limit of Detection (LOD) Not applicable for impurity detection.1 - 10 µg/mL[2]6 - 44 ng/L (after derivatization)[2]
Specificity Non-specific; cannot distinguish between the target acid and other acidic impurities.[1]High resolution, sensitivity, and specificity for impurity profiling.[1]High, especially with mass spectrometric detection.[2]
Advantages Cost-effective, rapid, and provides high precision for bulk assay.[1]High resolution and sensitivity, specific for impurity profiling.[1]Excellent for identifying and quantifying volatile impurities.[2]
Limitations Non-specific; acidic impurities can lead to an overestimation of purity.[1]Requires a reference standard for absolute quantification, more expensive instrumentation and solvents.[1]Requires derivatization for non-volatile acids, which can add complexity.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and consistent purity assessment. Below are representative methods for both acid-base titration and High-Performance Liquid Chromatography (HPLC).

Acid-Base Titration Protocol for 2-Fluorobenzoic Acid

This protocol details the determination of 2-Fluorobenzoic acid purity via titration with a standardized sodium hydroxide solution.[1]

Materials and Reagents:

  • 2-Fluorobenzoic acid sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (95%)

  • Deionized water

  • Phenolphthalein indicator solution (0.5% in 50% ethanol)

  • Analytical balance

  • 50 mL Burette

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the 2-Fluorobenzoic acid sample into a 250 mL Erlenmeyer flask.[1]

  • Dissolution: Add 25 mL of ethanol to dissolve the sample. If necessary, gently warm the mixture to ensure complete dissolution. Then, add 25 mL of deionized water.[1]

  • Indicator Addition: Add 2-3 drops of the phenolphthalein indicator solution to the flask. The solution should remain colorless.[1]

  • Titration: Fill a 50 mL burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume. Titrate the 2-Fluorobenzoic acid solution with the NaOH solution while continuously stirring.[1]

  • Endpoint Determination: Continue the titration until the first permanent faint pink color is observed. This indicates the endpoint of the titration. Record the final volume of the NaOH solution used.[1]

  • Blank Titration: Perform a blank titration using the same procedure but without the 2-Fluorobenzoic acid sample to account for any acidity in the solvents.[1]

Calculation: The purity of the 2-Fluorobenzoic acid is calculated using the following formula:

Purity (%) = [((V_sample - V_blank) * M_NaOH * MW_acid) / (W_sample * 1000)] * 100

Where:

  • V_sample = Volume of NaOH solution used for the sample (mL)

  • V_blank = Volume of NaOH solution used for the blank (mL)

  • M_NaOH = Molarity of the NaOH solution (mol/L)

  • MW_acid = Molecular weight of 2-Fluorobenzoic acid ( g/mol )

  • W_sample = Weight of the 2-Fluorobenzoic acid sample (g)

High-Performance Liquid Chromatography (HPLC) Protocol for 2-Fluorobenzoic Acid

This protocol provides a general method for the purity determination of 2-Fluorobenzoic acid using reversed-phase HPLC with UV detection.[2]

Materials and Reagents:

  • 2-Fluorobenzoic acid reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical starting point is 70% A and 30% B, with a linear gradient to 100% B over 15-20 minutes. The gradient should be optimized to achieve good separation of the main peak from any impurities.[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 °C[2]

  • Detection Wavelength: 230 nm (or the λmax of 2-Fluorobenzoic acid)[2]

  • Injection Volume: 10 µL[2]

Procedure:

  • Standard Preparation: Accurately weigh a known amount of 2-Fluorobenzoic acid reference standard and dissolve it in a suitable solvent (e.g., a mixture of mobile phase A and B) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.[2]

  • Sample Preparation: Accurately weigh the synthesized 2-Fluorobenzoic acid and dissolve it in the same solvent as the standard to a similar concentration.[2]

  • Analysis: Inject the blank (solvent), standard solutions, and the sample solution into the HPLC system.[2]

  • Data Analysis: Integrate the peak areas of the chromatograms. Construct a calibration curve from the standard solutions. Determine the concentration of 2-Fluorobenzoic acid in the sample and calculate the purity based on the peak area percentage of the main peak relative to the total peak area.[2]

Visualizing the Methodologies

To further clarify the processes and decision-making involved, the following diagrams illustrate the experimental workflow and the logical considerations for method selection.

Purity_Assessment_Workflow cluster_titration Titration Workflow cluster_chromatography Chromatography Workflow T_Start Sample Weighing T_Dissolve Dissolution in Solvent T_Start->T_Dissolve T_Titrate Titration with Standard T_Dissolve->T_Titrate T_Endpoint Endpoint Determination T_Titrate->T_Endpoint T_Calc Purity Calculation T_Endpoint->T_Calc C_Start Standard & Sample Prep C_Inject Injection into System C_Start->C_Inject C_Separate Chromatographic Separation C_Inject->C_Separate C_Detect Peak Detection C_Separate->C_Detect C_Analyze Data Analysis & Purity Calculation C_Detect->C_Analyze

Caption: A logical workflow for the purity assessment of fluorinated benzoic acids.

Method_Selection_Logic Start Purity Assessment Required Question1 Need to identify and quantify specific impurities? Start->Question1 Question2 Is rapid, low-cost bulk purity sufficient? Question1->Question2 No Chromatography Choose Chromatography (HPLC, GC-MS) Question1->Chromatography Yes Titration Choose Titration Question2->Titration Yes Question2->Chromatography No (High accuracy needed)

Caption: Key factors influencing the choice between titration and chromatography.

References

Validation

A Spectroscopic Showdown: 4-Bromo-2,5-difluorobenzoic Acid and Its Chemical Ancestors

A detailed comparative analysis of the spectroscopic characteristics of 4-Bromo-2,5-difluorobenzoic acid and its synthetic precursors, 1,4-dibromo-2,5-difluorobenzene and 2,5-difluorobenzoic acid, provides valuable insig...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 4-Bromo-2,5-difluorobenzoic acid and its synthetic precursors, 1,4-dibromo-2,5-difluorobenzene and 2,5-difluorobenzoic acid, provides valuable insights for researchers in drug discovery and materials science. This guide offers a side-by-side look at their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The journey to synthesize complex molecules like 4-Bromo-2,5-difluorobenzoic acid, a compound of interest in pharmaceutical and materials research, begins with simpler precursor molecules. Understanding the distinct spectroscopic fingerprints of the final product and its precursors is crucial for reaction monitoring, quality control, and structural verification. This guide delves into the spectroscopic nuances of 4-Bromo-2,5-difluorobenzoic acid and two of its key precursors: 1,4-dibromo-2,5-difluorobenzene and 2,5-difluorobenzoic acid.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-Bromo-2,5-difluorobenzoic acid and its precursors.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4-Bromo-2,5-difluorobenzoic acid~7.8 (tentative)m-Aromatic CH
1,4-Dibromo-2,5-difluorobenzene7.68t8.02H, Ar-H
2,5-Difluorobenzoic acid7.4-7.6m-3H, Ar-H
1,4-Difluorobenzene7.01m-4H, Ar-H

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
4-Bromo-2,5-difluorobenzoic acidNot explicitly found
1,4-Dibromo-2,5-difluorobenzene158 (d, J=242 Hz), 115 (t, J=17 Hz)
2,5-Difluorobenzoic acidNot explicitly found
1,4-Difluorobenzene116.3 (t, J=17.5 Hz), 158.4 (t, J=242.5 Hz)

Table 3: FTIR Spectroscopic Data (Key Peaks)

CompoundWavenumber (cm⁻¹)Assignment
4-Bromo-2,5-difluorobenzoic acidNot explicitly found-
1,4-Dibromo-2,5-difluorobenzene1235, 1245C-H in-plane bending
865, 822C-H out-of-plane bending
1042, 917, 762, 922Ring in-plane bending
2,5-Difluorobenzoic acid~3000 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1600, 1480Aromatic C=C stretch
~1250C-F stretch
1,4-Difluorobenzene3084, 1515, 1215, 829Not explicitly assigned

Table 4: Mass Spectrometry Data (Key Fragments)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4-Bromo-2,5-difluorobenzoic acid236/238 (Br isotopes)Not explicitly found
1,4-Dibromo-2,5-difluorobenzene270/272/274 (Br isotopes)191/193, 112
2,5-Difluorobenzoic acid158141, 113
1,4-Difluorobenzene11488

Experimental Protocols

Synthesis of 4-Bromo-2,5-difluorobenzoic acid from 1,4-Dibromo-2,5-difluorobenzene

A common route to 4-Bromo-2,5-difluorobenzoic acid involves the monolithiation of 1,4-dibromo-2,5-difluorobenzene followed by carboxylation.

Procedure:

  • Dissolve 1,4-dibromo-2,5-difluorobenzene in a suitable anhydrous ether solvent (e.g., diethyl ether or THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add one equivalent of a strong base, typically n-butyllithium, to the cooled solution.

  • Stir the reaction mixture at -78 °C for a specified time to allow for the formation of the aryllithium intermediate.

  • Introduce a source of carbon dioxide, such as by bubbling CO₂ gas through the solution or by adding solid dry ice.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with an aqueous acid solution (e.g., HCl).

  • Extract the product with an organic solvent, wash the organic layer, dry it over a drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the crude 4-Bromo-2,5-difluorobenzoic acid, which can be further purified by recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using an FTIR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

Synthesis and Analysis Workflow

The following diagrams illustrate the synthetic relationship between the compounds and the general workflow for their spectroscopic analysis.

Synthesis_Pathway cluster_precursors Precursors cluster_product Product 1,4-Dibromo-2,5-difluorobenzene 1,4-Dibromo-2,5-difluorobenzene 4-Bromo-2,5-difluorobenzoic_acid 4-Bromo-2,5-difluorobenzoic acid 1,4-Dibromo-2,5-difluorobenzene->4-Bromo-2,5-difluorobenzoic_acid 1. n-BuLi 2. CO2 2,5-Difluorobenzoic_acid 2,5-Difluorobenzoic acid 2,5-Difluorobenzoic_acid->4-Bromo-2,5-difluorobenzoic_acid Bromination (potential route) 1,4-Difluorobenzene 1,4-Difluorobenzene 1,4-Difluorobenzene->2,5-Difluorobenzoic_acid Various methods

Synthetic pathways to 4-Bromo-2,5-difluorobenzoic acid.

Spectroscopic_Analysis_Workflow Sample_Preparation Sample Preparation (Dissolution/Pelletizing) NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Sample_Preparation->NMR_Spectroscopy FTIR_Spectroscopy FTIR Spectroscopy Sample_Preparation->FTIR_Spectroscopy Mass_Spectrometry Mass Spectrometry (EI-MS) Sample_Preparation->Mass_Spectrometry Data_Acquisition Data Acquisition NMR_Spectroscopy->Data_Acquisition FTIR_Spectroscopy->Data_Acquisition Mass_Spectrometry->Data_Acquisition Spectral_Analysis Spectral Analysis (Peak picking, Integration, Fragmentation analysis) Data_Acquisition->Spectral_Analysis Structure_Verification Structure Verification Spectral_Analysis->Structure_Verification

General workflow for spectroscopic analysis of organic compounds.

This guide provides a foundational spectroscopic comparison of 4-Bromo-2,5-difluorobenzoic acid and its precursors. The presented data and protocols are intended to assist researchers in the unambiguous identification and characterization of these important chemical entities.

Comparative

A Comparative Guide to the Conformational Analysis of Substituted Fluorobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the conformational landscapes of substituted fluorobenzoic acids, with a primary focus on 2-fluoroben...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the conformational landscapes of substituted fluorobenzoic acids, with a primary focus on 2-fluorobenzoic acid. The conformational preferences of these molecules, governed by the interplay of steric and electronic effects, are crucial for understanding their chemical reactivity, molecular recognition properties, and ultimately, their efficacy in drug design. This document summarizes key experimental and theoretical data to offer a comprehensive resource for professionals in chemical and pharmaceutical research.

Conformational Landscape of 2-Fluorobenzoic Acid

Quantum chemical calculations and spectroscopic studies have revealed that 2-fluorobenzoic acid (2-FBA) exists as four distinct conformers on its potential energy surface.[1] These conformers arise from rotations around two key single bonds: the C-C bond connecting the carboxylic group to the phenyl ring and the C-O bond within the carboxylic acid moiety.[1] The conformers are primarily classified based on the dihedral angle of the O=C-O-H group.

  • Cis Conformers (O=C-O-H ≈ 0°): These are the most stable forms, accounting for approximately 98% of the molecular population in the gas phase at 25 °C.[1] They are designated as cis-I and cis-II.

  • Trans Conformers (O=C-O-H ≈ 180°): These are higher-energy forms.[1] One of these, trans-II, is notably stabilized by an intramolecular hydrogen bond between the carboxylic hydrogen and the ortho-fluorine atom (O-H···F).[1] The other is referred to as trans-I.

In the gas phase at 100 °C, three of these conformers have been experimentally detected using microwave spectroscopy.[1] Interestingly, X-ray crystallography shows that in the solid state, 2-FBA molecules adopt the cis-II conformation.[1]

Comparative Quantitative Data

The following tables summarize the calculated relative energies and rotational barriers for the conformers of 2-fluorobenzoic acid, benzoic acid, and 2-chlorobenzoic acid. The data is primarily from Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level, which shows excellent agreement with experimental observations.[1][2]

Table 1: Relative Energies of Conformers (kJ·mol⁻¹)

CompoundConformerRelative Energy (kJ·mol⁻¹)
Benzoic Acid cis0.0
trans28.2[3]
2-Fluorobenzoic Acid cis-I0.0
cis-II2.8[2]
trans-II7.7[4]
trans-INot directly observed (inferred)[3]
2-Chlorobenzoic Acid cis-I0.0
cis-II2.8
trans-II9.9
trans-I15.1

Data sourced from B3LYP/6-311++G(d,p) calculations.[1][2]

Table 2: Rotational Energy Barriers (kJ·mol⁻¹)

CompoundTransitionEnergy Barrier (kJ·mol⁻¹)
Benzoic Acid cis → trans52.0[3]
trans → cis23.4[3]
2-Fluorobenzoic Acid cis-I → cis-II13.1[2][3]
cis-II → cis-I15.9[3]
cis-I → trans-I50.6[3]
cis-II → trans-II48.1[3]
trans-II → cis-II40.4[1][3]
2-Chlorobenzoic Acid cis → trans46.3 - 49.5[3]
trans → cis30.8[1]

Data sourced from B3LYP/6-311++G(d,p) calculations.[1][2][3]

The data clearly indicates that the ortho-fluoro substituent significantly alters the conformational landscape compared to benzoic acid. It lowers the barrier for rotation between the two cis conformers. The intramolecular O-H···F hydrogen bond in the trans-II conformer of 2-FBA results in a substantially higher barrier for its decay back to the cis form (40.4 kJ·mol⁻¹) compared to the analogous trans conformer in 2-chlorobenzoic acid (30.8 kJ·mol⁻¹).[1]

Conformational Interconversion Pathway

The following diagram illustrates the energetic relationship between the four conformers of 2-Fluorobenzoic acid and the transition states that connect them.

G cluster_cis Cis Conformers cluster_trans Trans Conformers cis_I cis-I (0.0 kJ·mol⁻¹) TS1 TS (cis-I ↔ cis-II) (13.1 kJ·mol⁻¹) cis_I->TS1 TS2 TS (cis-I → trans-I) (50.6 kJ·mol⁻¹) cis_I->TS2 cis_II cis-II (2.8 kJ·mol⁻¹) TS3 TS (cis-II → trans-II) (48.1 kJ·mol⁻¹) cis_II->TS3 trans_I trans-I trans_II trans-II (7.7 kJ·mol⁻¹) TS4 TS (trans-II → cis-II) (40.4 kJ·mol⁻¹) trans_II->TS4 H-bond breaking TS1->cis_II TS2->trans_I TS3->trans_II TS4->cis_II H-bond breaking

Energy landscape of 2-Fluorobenzoic acid conformers.

Experimental Protocols

A combination of computational and experimental techniques is employed to elucidate the conformational preferences of substituted fluorobenzoic acids.

Computational Methods

The conformational landscapes and rotational barriers are primarily determined using Density Functional Theory (DFT).[1][2]

  • Method: The B3LYP functional is commonly employed in conjunction with the 6-311++G(d,p) basis set.[1][2][4][5]

  • Procedure: A full conformational search is performed by systematically rotating the relevant dihedral angles (C-C-C=O and O=C-O-H). The stationary points found on the potential energy surface are then optimized to identify energy minima (conformers) and first-order saddle points (transition states).[1]

  • Transition State Verification: Transition state structures are optimized using the Berny algorithm.[1]

Matrix Isolation Infrared Spectroscopy

This technique allows for the trapping and characterization of individual conformers at low temperatures.

  • Sample Preparation: The substituted fluorobenzoic acid is co-deposited with an inert gas (e.g., argon or nitrogen) onto a cold substrate (typically at 10 K).[4]

  • Conformer Conversion: For 2-FBA, narrowband near-infrared (NIR) light is used to excite the first overtone of the O-H stretching vibration (2νOH).[1] This provides enough energy to overcome the rotational barriers, converting the stable cis conformers into the higher-energy trans forms.[5]

  • Analysis: The subsequent decay kinetics of these trans conformers can then be monitored over time using FTIR spectroscopy.[1] The infrared spectra of the isolated compounds are obtained using a spectrometer with a typical resolution of 0.5 cm⁻¹.[3]

The following workflow illustrates the matrix isolation experimental process.

G substance Substituted Fluorobenzoic Acid deposition Co-deposition on cold substrate (10K) substance->deposition matrix_gas Inert Gas (Ar or N2) matrix_gas->deposition isolated_conformers Matrix-Isolated Conformers deposition->isolated_conformers nir_irradiation NIR Irradiation (e.g., 2νOH) isolated_conformers->nir_irradiation higher_energy_conformers Higher-Energy Trans Conformers nir_irradiation->higher_energy_conformers ftir_analysis FTIR Spectroscopy higher_energy_conformers->ftir_analysis Time-resolved decay_kinetics Decay Kinetics Analysis ftir_analysis->decay_kinetics

Workflow for matrix isolation spectroscopy.
Microwave Spectroscopy

High-resolution microwave spectroscopy is a powerful tool for the precise determination of molecular structures in the gas phase.[6]

  • Instrumentation: A Fourier transform microwave spectrometer is typically used.[6]

  • Sample Introduction: The sample is heated and seeded in a carrier gas (e.g., neon or argon) and expanded into a vacuum chamber through a pulsed nozzle.[7]

  • Data Analysis: The observed rotational transitions are assigned to specific conformers based on theoretical predictions of their rotational constants.[6] The analysis of the spectra of isotopically substituted species allows for the accurate determination of the molecular geometry.[7]

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-Bromo-2,5-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-2,5-difluorobenzoic acid (CAS No. 28314-82-1).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-2,5-difluorobenzoic acid (CAS No. 28314-82-1). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

4-Bromo-2,5-difluorobenzoic acid is a hazardous substance that requires careful handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is also harmful if swallowed.[1]

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be used if there is a risk of splashing.To prevent contact with the eyes, which can cause serious irritation.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after. A lab coat or chemical-resistant apron is also required.To prevent skin contact, which can cause irritation.[2][3]
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.To avoid inhalation of dust, which may cause respiratory irritation.[3][4]
Body Protection Wear appropriate protective clothing to prevent skin exposure.To protect against accidental skin contact.[3]

Operational Plan for Handling

A systematic approach to handling 4-Bromo-2,5-difluorobenzoic acid is crucial to minimize exposure and ensure safety.

2.1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Minimize dust generation and accumulation during handling.[5]

  • Keep the container tightly closed when not in use.[3][4]

2.2. Handling Procedure:

  • Don all required personal protective equipment as outlined in the table above.

  • Weigh and dispense the chemical in a designated area, avoiding the creation of dust.

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the handling area.[4]

  • After handling, wash hands thoroughly with soap and water.[3][4]

2.3. In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5][6]

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

Disposal Plan

Proper disposal of 4-Bromo-2,5-difluorobenzoic acid and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[2] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging: Dispose of the container to an approved waste disposal plant.[3][6] Do not reuse empty containers.

  • General Guidance: All disposal practices must be in accordance with local, state, and federal regulations.

Logical Workflow for Handling 4-Bromo-2,5-difluorobenzoic Acid

The following diagram illustrates the key steps and decision points for the safe handling of this chemical.

G A Risk Assessment B Gather Required PPE A->B C Prepare Handling Area (Fume Hood, Spill Kit) B->C D Don PPE C->D E Handle Chemical D->E F Spill Occurs? E->F G Follow Spill Protocol F->G Yes H Continue Handling F->H No I Decontaminate & Clean Up G->I H->I J Doff PPE I->J K Properly Dispose of Waste J->K L Wash Hands K->L

Caption: Workflow for Safe Handling of 4-Bromo-2,5-difluorobenzoic Acid.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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